Product packaging for 4-Bromophenylthiourea(Cat. No.:CAS No. 2646-30-2)

4-Bromophenylthiourea

Cat. No.: B1224846
CAS No.: 2646-30-2
M. Wt: 231.12 g/mol
InChI Key: MRVQULNOKCOGHC-UHFFFAOYSA-N
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Description

(4-bromophenyl)thiourea is a member of thioureas. It derives from a thiourea.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2S B1224846 4-Bromophenylthiourea CAS No. 2646-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)thiourea
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InChI

InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
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InChI Key

MRVQULNOKCOGHC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7BrN2S
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DSSTOX Substance ID

DTXSID50181055
Record name N-p-Bromophenylthiourea
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Molecular Weight

231.12 g/mol
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CAS No.

2646-30-2
Record name N-(4-Bromophenyl)thiourea
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Record name N-p-Bromophenylthiourea
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Foundational & Exploratory

Synthesis and Characterization of 4-Bromophenylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromophenylthiourea, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and extensive characterization data. Furthermore, it explores the potential biological significance of this compound, particularly its role in inducing apoptosis in cancer cells through a proposed signaling pathway.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromoaniline with a thiocyanate salt in an acidic medium. The following protocol outlines a common and effective method for its preparation.

Experimental Protocol: Synthesis

Materials:

  • 4-bromoaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add a solution of ammonium thiocyanate (1.2 equivalents) dissolved in a mixture of glacial acetic acid and ethanol.

  • The reaction mixture is then heated to reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.

  • The resulting precipitate, this compound, is collected by vacuum filtration.

  • The crude product is washed thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • The product is then dried under vacuum to yield the final compound.

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline solid.

Synthesis Workflow

Synthesis_Workflow reagents 4-Bromoaniline + Ammonium Thiocyanate reaction Reflux (3-4 hours) reagents->reaction solvent Glacial Acetic Acid Ethanol solvent->reaction workup Precipitation in Ice-Cold Water reaction->workup filtration Vacuum Filtration & Washing workup->filtration purification Recrystallization (Ethanol) filtration->purification product This compound purification->product

A schematic overview of the synthesis process for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including spectroscopic methods.

Physical Properties
PropertyDescription
Appearance White to slightly pale yellow-green powder or crystal[1]
Molecular Formula C₇H₇BrN₂S
Molecular Weight 231.11 g/mol
CAS Number 2646-30-2
Solubility Insoluble in water[1]
Spectroscopic Data

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching vibrations
~1600N-H bending vibrations
~1500C-N stretching vibrations
~1350C=S stretching vibration
~820p-disubstituted benzene ring

Note: The exact peak positions may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of this compound.

¹H NMR Spectral Data (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6Singlet1H-NH- (thiourea)
~7.5Multiplet4HAromatic protons
~7.4Singlet2H-NH₂ (thiourea)

¹³C NMR Spectral Data (DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~182C=S (thiourea carbon)
~138Aromatic C-N
~131Aromatic C-H
~125Aromatic C-H
~118Aromatic C-Br

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Biological Activity and Proposed Signaling Pathway

Thiourea derivatives have garnered significant attention for their potential biological activities, including antibacterial and anticancer properties. The presence of the 4-bromophenyl moiety is often associated with enhanced cytotoxic effects in cancer cells.

Anticancer Activity: Proposed Mechanism

The anticancer activity of this compound is hypothesized to be mediated through the induction of apoptosis, a form of programmed cell death. A plausible mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn triggers a cascade of signaling events culminating in cell death.

ROS-Mediated Apoptotic Signaling Pathway

Apoptosis_Pathway BPT This compound ROS Increased ROS Production BPT->ROS Induces Mito_Stress Mitochondrial Stress ROS->Mito_Stress Causes Bax_Bak Bax/Bak Activation Mito_Stress->Bax_Bak Cyto_C Cytochrome c Release Bax_Bak->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_C->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed ROS-mediated intrinsic apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress disrupts mitochondrial function, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The straightforward synthetic protocol, coupled with comprehensive characterization data, offers a solid foundation for researchers working with this compound. The exploration of its potential biological activity, particularly the proposed ROS-mediated apoptotic pathway, highlights its promise as a scaffold for the development of novel therapeutic agents. Further investigation into its precise mechanism of action and its efficacy in various biological systems is warranted.

References

spectroscopic analysis of 4-Bromophenylthiourea (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Bromophenylthiourea, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this and related thiourea derivatives.

Introduction

This compound is a halogenated aromatic thiourea derivative. The presence of the bromine atom, the phenyl ring, and the thiourea moiety gives rise to a unique spectroscopic signature that is crucial for its identification and characterization. Understanding these spectral features is paramount for confirming the molecular structure, assessing purity, and studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons of the thiourea group. Due to the limited availability of a fully assigned spectrum for this compound in the public domain, the following data is based on the closely related structure, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, and general principles of NMR spectroscopy. The phenyl protons will exhibit a characteristic splitting pattern due to their coupling, while the NH and NH₂ protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5Doublet2HAromatic CH (ortho to Br)
~ 7.3Doublet2HAromatic CH (meta to Br)
~ 9.5 (broad)Singlet1HAr-NH
~ 7.8 (broad)Singlet2H-NH₂
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms in the phenyl ring and the thiocarbonyl group. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 2: ¹³C NMR Data for this compound [1][2]

Chemical Shift (δ) ppmAssignment
~ 180C=S (Thiocarbonyl)
~ 138Aromatic C-N
~ 132Aromatic C-H (meta to Br)
~ 125Aromatic C-H (ortho to Br)
~ 118Aromatic C-Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, C=S, and aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200MediumN-H stretching (amine)
3100 - 3000MediumAromatic C-H stretching
1600 - 1450StrongAromatic C=C stretching
~ 1540StrongN-H bending
~ 1350StrongC-N stretching
~ 1100MediumC=S stretching
~ 820Strongp-disubstituted benzene (C-H out-of-plane bend)
~ 700StrongC-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.

Based on GC-MS data, the following major fragments are observed.[3]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
232High[M+2]⁺ Molecular ion (with ⁸¹Br)
230High[M]⁺ Molecular ion (with ⁷⁹Br)
173High[M - NHCS]⁺ Fragment (with ⁸¹Br)
171High[M - NHCS]⁺ Fragment (with ⁷⁹Br)
157Medium[C₆H₄Br]⁺ Fragment (with ⁸¹Br)
155Medium[C₆H₄Br]⁺ Fragment (with ⁷⁹Br)
92Medium[C₆H₄NH₂]⁺ Fragment

The fragmentation likely proceeds through the loss of the thiourea side chain. The mass fragmentation pattern of the related N-{[(4-bromophenyl)amino]carbonothioyl}benzamide also shows cleavage at the C-N and C-S bonds, supporting this proposed fragmentation.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra with proton decoupling.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Ionize the sample using a high-energy electron beam.

    • Analyze the resulting ions using a mass analyzer.

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands & Functional Groups IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. This guide serves as a valuable resource for researchers, providing the expected spectral data and standardized protocols necessary for the successful characterization of this important chemical entity.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Bromophenylthiourea, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available in the searched literature, this guide leverages detailed crystallographic data from its close structural isomer, 1-(3-Bromophenyl)thiourea, to provide valuable insights into its expected structural characteristics. The experimental protocols for synthesis and characterization are also detailed, drawing from established methods for similar thiourea derivatives.

Molecular Structure and Properties

This compound possesses the chemical formula C₇H₇BrN₂S.[1] Its structure consists of a bromophenyl group attached to a thiourea moiety. The presence of the bromine atom and the thiourea group makes it a candidate for various biological activities and a versatile building block in organic synthesis.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of arylthiourea derivatives, based on methodologies reported for structurally related compounds.

Synthesis of this compound

A common and effective method for the synthesis of arylthioureas is the reaction of the corresponding aniline with a thiocyanate salt in an acidic medium.

Materials:

  • 4-Bromoaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol or Ethyl Acetate for recrystallization

Procedure:

  • A solution of 4-bromoaniline in water and concentrated hydrochloric acid is prepared in a round-bottom flask.

  • An aqueous solution of potassium thiocyanate is added dropwise to the stirred solution of 4-bromoaniline hydrochloride.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water to remove any unreacted starting materials and inorganic salts.

  • The solid is then recrystallized from a suitable solvent, such as ethanol or ethyl acetate, to yield purified crystals of this compound.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for determining the precise molecular and crystal structure.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent (e.g., ethanol, ethyl acetate) at room temperature.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 298 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

  • The diffraction data is processed to obtain the unit cell parameters and intensity of reflections.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry

The following tables present the crystallographic data, selected bond lengths, and bond angles for the closely related isomer, 1-(3-Bromophenyl)thiourea , which serves as a valuable reference for understanding the structural parameters of this compound.[1]

Crystal Data and Structure Refinement for 1-(3-Bromophenyl)thiourea
ParameterValue
Empirical formulaC₇H₇BrN₂S
Formula weight231.12
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 5.5308(8) Å, α = 103.500(3)°
b = 8.5316(12) Å, β = 90.878(3)°
c = 9.4249(14) Å, γ = 97.232(4)°
Volume428.54(11) ų
Z2
Density (calculated)1.791 Mg/m³
Absorption coefficient4.974 mm⁻¹
F(000)228
Crystal size0.23 x 0.16 x 0.07 mm³
Theta range for data collection2.61 to 24.99°
Final R indices [I>2sigma(I)]R1 = 0.0241, wR2 = 0.0666
R indices (all data)R1 = 0.0263, wR2 = 0.0678

Data obtained from the crystallographic study of 1-(3-Bromophenyl)thiourea.[1]

Selected Bond Lengths (Å) for 1-(3-Bromophenyl)thiourea
BondLength (Å)
Br1-C31.903(3)
S1-C71.684(3)
N1-C71.338(4)
N1-C11.424(4)
N2-C71.332(4)
C1-C61.385(4)
C1-C21.391(4)

Data obtained from the crystallographic study of 1-(3-Bromophenyl)thiourea.[1]

Selected Bond Angles (°) for 1-(3-Bromophenyl)thiourea
AngleDegrees (°)
C7-N1-C1126.1(2)
N2-C7-N1117.8(3)
N2-C7-S1122.1(2)
N1-C7-S1120.1(2)
C6-C1-N1119.5(3)
C2-C1-N1120.2(3)
C4-C3-Br1119.2(2)
C2-C3-Br1119.1(2)

Data obtained from the crystallographic study of 1-(3-Bromophenyl)thiourea.[1]

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Logical Relationship of Experimental Workflow

The following diagram outlines the logical workflow from synthesis to structural analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (4-Bromoaniline, KSCN) reaction Reaction start->reaction Reflux purification Purification (Recrystallization) reaction->purification Cooling & Filtration crystal_growth Single Crystal Growth purification->crystal_growth xray X-ray Diffraction crystal_growth->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution

Caption: Experimental workflow for this compound.

References

The Ascending Profile of 4-Bromophenylthiourea Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective in medicinal chemistry. Within this landscape, thiourea derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities. Among these, 4-Bromophenylthiourea derivatives have garnered significant attention due to their promising antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties. The presence of the bromo-substituted phenyl ring is often associated with increased lipophilicity and potent biological effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel this compound derivatives, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Data Presentation: A Comparative Analysis of Biological Activities

The biological efficacy of novel this compound derivatives has been quantified across various assays. The following tables summarize the inhibitory concentrations (IC50) for anticancer and antioxidant activities, and the minimum inhibitory concentrations (MIC) for antimicrobial activities, providing a clear comparison of the potency of different derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

DerivativeCell LineIC50 (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF710.5[1]
Diarylthiourea (compound 4)MCF-7338.33[2]
N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivative (d6)MCF-738.0[3]
N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivative (d7)MCF-740.6[3]
N-substituted thiourea derivative (DC27)Human Lung Carcinoma2.5-12.9[4]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)FungiMIC (µg/mL)Reference
Thiourea derivative TD4MRSA, S. epidermidis, E. faecalis2-16E. coli, P. aeruginosa>256--[5]
2-amino-4-(4-bromo-phenyl thiazole) derivative (8f)Moderate activity---C. albicansSlight activity[6]
N-(4-(4-bromophenyl) thiazol-2-yl) derivativesGram-positive bacteria10–25 (µM)----[3]

Table 3: Antioxidant Activity of a Thiourea Derivative (IC50)

DerivativeAssayIC50Reference
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 µg/mL
1,3-bis(3,4-dichlorophenyl) thioureaABTS52 µg/mL

Experimental Protocols: Detailed Methodologies

To ensure reproducibility and facilitate further research, this section provides detailed protocols for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of 1-(4-Bromophenyl)-3-(aryl)thiourea Derivatives

A common synthetic route involves the reaction of a substituted aniline with an isothiocyanate. For example, to synthesize 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea:

  • A solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in acetone (50 ml).

  • The reaction mixture is refluxed for 30 minutes.

  • After cooling to room temperature, a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml) is added.

  • The resulting mixture is refluxed for 1.5 hours.

  • The reaction mixture is then poured into five times its volume of cold water, leading to the precipitation of the thiourea derivative.

  • The product is collected by filtration and can be recrystallized from a suitable solvent like ethyl acetate to yield the pure compound.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) and Mueller-Hinton broth (MHB).

  • Inoculum Preparation: Grow the test bacteria in MHB and adjust the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the bacterial suspension onto the surface of the MHA plates.

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the this compound derivative solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control (negative control) and a standard antibiotic (positive control) should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of various concentrations of the this compound derivative solution.

  • Initiation of Reaction: Add an equal volume of the DPPH working solution to each well/cuvette and mix thoroughly. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined from a plot of scavenging activity against compound concentration.

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start Starting Materials (4-Bromoaniline, Isothiocyanate) synthesis Chemical Reaction (e.g., Reflux in Acetone) start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assay (Agar Well Diffusion) characterization->antimicrobial Test Compound anticancer Anticancer Assay (SRB or MTT) characterization->anticancer antioxidant Antioxidant Assay (DPPH Scavenging) characterization->antioxidant mic_calc MIC Determination antimicrobial->mic_calc ic50_calc IC50 Calculation anticancer->ic50_calc antioxidant->ic50_calc

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Signaling Pathways

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor Caspase-8 Caspase-8 death_receptor->Caspase-8 Activation Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 Activation derivative This compound Derivative ros ROS Generation derivative->ros bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) ros->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Caspase-9 Caspase-9 cytochrome_c->Caspase-9 Apoptosome formation & Activation Caspase-9->Caspase-3 Activation apoptosis Apoptosis Caspase-3->apoptosis

Caption: Apoptosis signaling pathways potentially activated by this compound derivatives.

EGFR_Signaling_Pathway cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway derivative This compound Derivative egfr EGFR derivative->egfr Inhibition ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt akt->proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Conclusion

Novel this compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy against various cancer cell lines and microbial pathogens, coupled with their antioxidant properties, underscores the value of this chemical scaffold. The structure-activity relationship studies suggest that the nature and position of substituents on the aryl ring play a crucial role in modulating the biological activity. Further investigation into the precise molecular mechanisms, including the identification of specific protein targets and the elucidation of detailed signaling cascades, will be instrumental in optimizing the design of next-generation this compound-based drugs with improved potency and selectivity. The experimental protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Investigating the Antioxidant Potential of 4-Bromophenylthiourea Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a cornerstone of drug discovery, aimed at combating the deleterious effects of oxidative stress implicated in a myriad of human diseases. Among the diverse chemical scaffolds explored, thiourea derivatives, and specifically 4-bromophenylthiourea analogs, have emerged as a promising class of molecules with significant antioxidant potential. This technical guide provides an in-depth analysis of the antioxidant capacity of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying signaling pathways.

Core Concepts: Antioxidant Action of Thiourea Derivatives

Thiourea and its analogs exert their antioxidant effects primarily through their ability to scavenge free radicals. The presence of the thiocarbonyl group and the adjacent N-H protons are crucial for this activity. The mechanism often involves the donation of a hydrogen atom from the N-H group to a radical, thereby neutralizing it. The resulting thiourea radical is stabilized by resonance.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of this compound analogs is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in the assay, is a common metric for comparison. A lower IC50 value indicates greater antioxidant potency.

The following table summarizes the reported antioxidant activities of a synthesized this compound analog in two common assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
4-[3-(4-Bromophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide>100>100

Note: The available literature indicates that for the specifically named compound, the IC50 values were greater than the highest tested concentration (100 µM), suggesting moderate to low activity under the specific assay conditions used in that study. Further research on a wider range of analogs is necessary to establish a comprehensive structure-activity relationship.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following sections detail the methodologies for the most commonly employed assays in the evaluation of this compound analogs.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO, methanol)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

Procedure:

  • Prepare a stock solution of the DPPH radical in methanol or ethanol and protect it from light. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Prepare serial dilutions of the test compounds and the standard antioxidant in the same solvent.

  • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.

  • Add an equal volume of the DPPH working solution to initiate the reaction.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Test compounds dissolved in a suitable solvent

  • Standard antioxidant (e.g., Trolox)

  • Ethanol or phosphate-buffered saline (PBS)

Procedure:

  • Generate the ABTS•+ radical cation by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and the standard antioxidant.

  • Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

  • The antioxidant capacity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Reagents:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Prepare the working FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio and warming to 37°C.

  • Test compounds dissolved in a suitable solvent

  • Ferrous sulfate (FeSO₄) solution for the standard curve

Procedure:

  • Prepare a series of ferrous sulfate standards of known concentrations.

  • Add a small volume of the test compound, standard, or blank (solvent) to a tube or well of a microplate.

  • Add a larger volume of the pre-warmed FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using the ferrous sulfate solutions. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or per mole of the compound.

Signaling Pathways and Experimental Workflows

The antioxidant effects of many compounds, including thiourea derivatives, are not solely due to direct radical scavenging but can also be mediated through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2-Keap1 Signaling Pathway

A key pathway implicated in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Ub Ubiquitin Keap1->Ub Facilitates Ubiquitination Ub->Nrf2 ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Induces conformational change Thiourea_Analogs This compound Analogs Thiourea_Analogs->Keap1 Potential Interaction

Caption: The Nrf2-Keap1 signaling pathway for cellular antioxidant response.

General Experimental Workflow for Antioxidant Screening

The process of evaluating the antioxidant potential of novel this compound analogs typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Antioxidant_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antioxidant Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Data Analysis & Conclusion Synthesis Synthesis of This compound Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification DPPH DPPH Assay Purification->DPPH ABTS ABTS Assay Purification->ABTS FRAP FRAP Assay Purification->FRAP Data_analysis IC50 Determination & Structure-Activity Relationship DPPH->Data_analysis ABTS->Data_analysis FRAP->Data_analysis Cell_based Cell-based Assays (e.g., ROS measurement) Pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2) Cell_based->Pathway_analysis Conclusion Identification of Lead Compounds Data_analysis->Conclusion Conclusion->Cell_based For promising candidates

Caption: A typical experimental workflow for antioxidant screening.

Conclusion

This compound analogs represent a class of compounds with potential for development as antioxidant agents. This guide has provided a framework for understanding and evaluating their antioxidant capacity, from standardized in vitro assays to the investigation of underlying cellular mechanisms. The provided data, while currently limited for this specific subclass, underscores the importance of continued research to synthesize and screen a wider array of analogs to establish robust structure-activity relationships. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field, facilitating standardized and comprehensive investigations into the antioxidant potential of these and other novel chemical entities. Future studies should aim to expand the quantitative data on a diverse set of this compound analogs and further elucidate their interactions with key antioxidant signaling pathways.

Synthesis of 4-Bromophenylthiourea: A Technical Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromophenylthiourea, a compound of interest in anticancer research. It details the synthetic protocols, methodologies for evaluating its anticancer activity, and explores the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable and straightforward method involving the reaction of 4-bromophenyl isothiocyanate with ammonia. The isothiocyanate precursor is commercially available or can be synthesized from 4-bromoaniline.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-bromophenyl isothiocyanate.

Materials:

  • 4-Bromophenyl isothiocyanate

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Glass rod

  • Melting point apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromophenyl isothiocyanate in ethanol.

  • Slowly add an excess (approximately 2-3 equivalents) of concentrated aqueous ammonia to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water to remove any unreacted ammonia and salts.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain pure this compound.

  • Dry the purified crystals under vacuum.

  • Determine the melting point and characterize the compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Safety Precautions: 4-Bromophenyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product 4-Bromoaniline 4-Bromoaniline 4-Bromophenyl_isothiocyanate 4-Bromophenyl isothiocyanate 4-Bromoaniline->4-Bromophenyl_isothiocyanate Reaction with Thiophosgene or CS2/Et3N/TsCl This compound This compound 4-Bromophenyl_isothiocyanate->this compound Reaction Thiophosgene Thiophosgene or CS2/Et3N/TsCl Ammonia Aqueous Ammonia Ammonia->this compound

Caption: Synthesis workflow for this compound.

Anticancer Activity of Phenylthiourea Derivatives

While specific IC50 values for the parent this compound are not extensively reported in the readily available literature, numerous studies have demonstrated the potent anticancer activities of its derivatives against a variety of cancer cell lines. The data presented below is for structurally related phenylthiourea compounds, which provides a strong rationale for the investigation of this compound as a potential anticancer agent.

Table 1: In Vitro Anticancer Activity of Phenylthiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxyphenyl)thioureaMCF-7 (Breast)Not specified (inhibits EGFR and HER-2)[1]
N-benzoyl-N'-phenylthioureaT47D (Breast)Stronger than hydroxyurea[1]
Cu(II) complex with this compound moietySW480 (Colon)4-19[2]
Cu(II) complex with this compound moietyPC3 (Prostate)4-19[2]
Thiourea derivatives bearing a benzodioxole moietyHCT116 (Colon)1.11 - 7.0[3]
Thiourea derivatives bearing a benzodioxole moietyHepG2 (Liver)1.74[3]
Thiourea derivatives bearing a benzodioxole moietyMCF-7 (Breast)7.0[3]

Note: The data above is for derivatives and complexes containing the phenylthiourea scaffold and is intended to be illustrative of the potential of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Signaling Pathway: ROS-Mediated Apoptosis

Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A plausible mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the subsequent activation of the intrinsic apoptotic pathway.

This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Apoptosis_Pathway This compound This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Bcl2_Down Bcl-2 (Anti-apoptotic) Downregulation Mitochondrial_Stress->Bcl2_Down Bax_Up Bax (Pro-apoptotic) Upregulation Mitochondrial_Stress->Bax_Up Cytochrome_c Cytochrome c Release Bax_Up->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. This technical guide provides a foundational framework for its synthesis and biological evaluation. The straightforward synthetic route and the known anticancer potential of related phenylthiourea derivatives warrant further investigation into the specific cytotoxic effects and mechanisms of action of this compound against a broader panel of cancer cell lines. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to advance its potential as a therapeutic candidate.

References

Unlocking the Antimicrobial Potential: A Technical Guide to 4-Bromophenylthiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide delves into the antibacterial and antifungal properties of a specific subset: 4-Bromophenylthiourea compounds. This document provides a comprehensive overview of their antimicrobial efficacy, details the experimental protocols for their evaluation, and visually represents key experimental workflows and potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below.

Antibacterial Activity

A series of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives, which incorporate the 4-bromophenyl moiety, were synthesized and evaluated for their in vitro antimicrobial activity using the turbidimetric method. The results revealed promising activity against both Gram-positive and Gram-negative bacteria when compared to the standard drug norfloxacin.[1]

Compound IDTarget OrganismMIC (µM)[1]
p2 Staphylococcus aureus16.1
Escherichia coli16.1
p4 Bacillus subtilis28.8
Norfloxacin (Standard) Staphylococcus aureus-
Escherichia coli-
Bacillus subtilis-

In a separate study, a thiourea derivative, TD4, demonstrated potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Compound IDTarget OrganismMIC (µg/mL)[2]
TD4 MRSA (ATCC 43300)8
Vancomycin-intermediate-resistant S. aureus Mu504
Methicillin-resistant Staphylococcus epidermidis (MRSE)8
Enterococcus faecalis (ATCC 29212)4
Hospital-acquired clinical MRSA strains8–16
Antifungal Activity

The aforementioned 4-(4-bromophenyl)-thiazol-2-amine derivatives also exhibited significant antifungal activity against pathogenic fungal strains, with potency comparable to the standard drug fluconazole.[1]

Compound IDTarget OrganismMIC (µM)[1]
p3 Aspergillus niger16.2
p6 Candida albicans15.3
Fluconazole (Standard) Aspergillus niger-
Candida albicans-

Another study on new [2-amino-4-(4-bromophenyl)-1,3-thiazole] derivatives, synthesized from p-bromophenacyl bromide and thiourea, showed distinguished antifungal activity against Candida albicans and Candida glabrata.[3]

Experimental Protocols

The following sections detail the methodologies employed for the evaluation of the antimicrobial and antifungal activities of this compound compounds.

Synthesis of 4-(4-Bromophenyl) Thiazol-2-amine Derivatives

The synthesis involves a two-step process:

  • Intermediate Synthesis: p-bromoacetophenone and thiourea are reacted in the presence of iodine as a catalyst to yield 4-(4-bromophenyl) thiazol-2-amine.[1]

  • Target Compound Synthesis: The intermediate is then reacted with various aromatic aldehydes to produce the final target derivatives.[1]

In Vitro Antimicrobial Activity Assessment

The antimicrobial potential of the synthesized molecules was determined using the turbidimetric method (tube dilution method).[1]

  • Bacterial and Fungal Strains:

    • Gram-positive bacteria: Staphylococcus aureus (MTCC3160), Bacillus subtilis (MTCC441).[1]

    • Gram-negative bacterium: Escherichia coli (MTCC443).[1]

    • Fungal strains: Candida albicans (MTCC227), Aspergillus niger (MTCC281).[1]

  • Standard Drugs: Norfloxacin (antibacterial) and fluconazole (antifungal) were used as positive controls.[1]

  • Procedure: The minimum inhibitory concentration (MIC) was determined by the tube dilution method.

Agar Well Diffusion Method

This method was used to screen newly synthesized quinoline derivatives containing a 2-(4-bromophenyl) moiety for their preliminary antibacterial and antifungal activity.[4]

  • Microbial Strains: S. aureus (Gram-positive), E. coli (Gram-negative), C. albicans, and A. niger.[4]

  • Procedure:

    • Wells are made in the agar plates.

    • The wells are filled with the test compounds.

    • The plates are incubated.

    • The diameter of the inhibition zone around each well is measured.[4]

Visualizing the Science: Workflows and Pathways

To better illustrate the processes involved in the study of this compound compounds, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Docking s1 Starting Materials (p-bromoacetophenone, thiourea) s2 Reaction with Iodine Catalyst s1->s2 s3 Intermediate Formation (4-(4-bromophenyl)thiazol-2-amine) s2->s3 s4 Reaction with Aromatic Aldehydes s3->s4 s5 Target Compounds s4->s5 s6 Physicochemical & Spectral Analysis s5->s6 a2 Preparation of Test Compound Solutions s5->a2 d2 Molecular Docking Studies s5->d2 a1 Selection of Microbial Strains (Bacteria & Fungi) a3 In Vitro Assays (Turbidimetric/Well Diffusion) a1->a3 a2->a3 a4 Determination of MIC / Zone of Inhibition a3->a4 d1 Comparison with Standard Drugs a4->d1 d3 Structure-Activity Relationship (SAR) d1->d3 d2->d3

Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Proposed Mechanism of Action

Thiourea and its derivatives are known to interfere with various biological processes.[5] While the specific mechanism for this compound compounds is still under detailed investigation, the general proposed mechanisms for thiourea derivatives against microbial cells include:

  • Enzyme Inhibition: Thiourea derivatives can inhibit crucial enzymes. For instance, they are known to inhibit thyroid peroxidase, and similar inhibitory actions against microbial enzymes are plausible.[5]

  • Disruption of Cell Wall Biosynthesis: The inhibitory mechanism of some thiourea derivatives against fungi is thought to be based on their ability to disrupt fungal cell wall biosynthesis.[6]

  • Interference with Quorum Sensing: Antimicrobial properties of thiourea derivatives are also associated with their ability to interfere with quorum sensing, a mechanism microorganisms use to coordinate collective behaviors.[6]

  • DNA Gyrase and Topoisomerase IV Inhibition: Some thiourea derivatives have been shown to act as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7][8]

mechanism_of_action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound This compound Derivative enzyme Essential Enzymes (e.g., DNA Gyrase, Topoisomerase IV) compound->enzyme cell_wall Cell Wall Synthesis Pathway compound->cell_wall quorum_sensing Quorum Sensing System compound->quorum_sensing inhibition Inhibition of DNA Replication enzyme->inhibition disruption Cell Wall Disruption cell_wall->disruption communication_failure Failure of Inter-cellular Communication quorum_sensing->communication_failure death Microbial Cell Death inhibition->death disruption->death communication_failure->death

Caption: Proposed mechanisms of antimicrobial action for thiourea derivatives.

This technical guide provides a consolidated resource for understanding the current state of research into the antibacterial and antifungal properties of this compound compounds. The presented data and methodologies offer a foundation for further investigation and development of this promising class of antimicrobial agents.

References

An In-depth Technical Guide to the Tautomeric Forms of N-aryl-N'-substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the tautomeric forms of N-aryl-N'-substituted thioureas, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the structural aspects, experimental characterization, and synthetic methodologies related to their thione-thiol tautomerism.

Introduction to Tautomerism in N-aryl-N'-substituted Thioureas

N-aryl-N'-substituted thioureas are a versatile class of organic compounds that exhibit thione-thiol tautomerism, an equilibrium between two constitutional isomers that readily interconvert. This phenomenon involves the migration of a proton between the sulfur and nitrogen atoms of the thiourea backbone. The two tautomeric forms are the thione (amide) form and the thioenol (imidic acid) form.

The position of this equilibrium is crucial as it can significantly influence the compound's chemical reactivity, biological activity, and physicochemical properties. In the solid state and in most common solvents, N-aryl-N'-substituted thioureas predominantly exist in the more stable thione form. This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the overall electronic stabilization of the thione tautomer.

Structural Elucidation of Tautomeric Forms

The definitive characterization of the tautomeric forms of N-aryl-N'-substituted thioureas relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomerism. In the thione form, the N-H protons typically appear as broad singlets in the ¹H NMR spectrum. The chemical shift of the thiocarbonyl carbon (C=S) in the ¹³C NMR spectrum is a key indicator, usually resonating in the range of 175-185 ppm. The presence of the thioenol form would be indicated by the appearance of a signal for the S-H proton and a downfield shift of the carbon atom double-bonded to the nitrogen atoms.

Infrared (IR) Spectroscopy: The IR spectrum of the thione form is characterized by a strong absorption band corresponding to the N-H stretching vibration, typically in the range of 3100-3400 cm⁻¹. The C=S stretching vibration is usually observed in the region of 1300-1400 cm⁻¹. The presence of the thioenol form would be indicated by the appearance of an S-H stretching band around 2500 cm⁻¹ and a C=N stretching band around 1600-1650 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used to study the tautomeric equilibrium. The thione form of thiourea and its derivatives typically exhibits absorption maxima around 230-240 nm, corresponding to the π → π* transition of the C=S group[1]. Changes in the absorption spectrum upon varying solvent polarity or pH can provide insights into the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence for the predominant tautomeric form in the solid state. Studies on various N-aryl-N'-substituted thioureas have consistently shown that these compounds crystallize in the thione form. Key structural parameters obtained from X-ray analysis, such as bond lengths, confirm the presence of a C=S double bond and C-N single bonds within the thiourea moiety.

Quantitative Analysis of Tautomeric Equilibrium

While the thione form is known to be the major tautomer, quantifying the equilibrium between the thione and thioenol forms (KT = [thiol]/[thione]) is essential for a complete understanding of their chemistry. The negative logarithm of this constant, pKT, is often used to express the equilibrium position. A higher pKT value indicates a greater predominance of the thione form.

Direct experimental determination of KT for N-aryl-N'-substituted thioureas is challenging due to the very low concentration of the thioenol tautomer under normal conditions. However, computational methods and specialized spectroscopic techniques can provide estimates. For thiourea itself, a pKT value of approximately 11.0 has been reported, indicating a strong preference for the thione form[2].

Table 1: Spectroscopic Data for the Predominant Thione Form of Representative N-aryl-N'-substituted Thioureas

Compound¹H NMR (δ, ppm) N-H¹³C NMR (δ, ppm) C=SIR (cm⁻¹) N-H StretchIR (cm⁻¹) C=S StretchReference
N,N′-bis[2-(dimethylamino)phenyl]thiourea8.82178.663165~1362
N,N′-bis[2-(diethylamino)phenyl]thiourea9.14176.683226~1370
N-benzoyl-N′-(4′-cyanophenyl)thiourea12.70, 11.69179.83229~834
N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea12.47, 12.04179.43212~854

Table 2: X-ray Crystallographic Data for the Thione Form of a Representative N-aryl-N'-substituted Thiourea

CompoundC=S Bond Length (Å)C-N Bond Lengths (Å)Reference
N,N′-bis[2-(dimethylamino)phenyl]thiourea1.68791.3396, 1.3621

Experimental Protocols

General Synthesis of N-aryl-N'-substituted Thioureas

A common and efficient method for the synthesis of N-aryl-N'-substituted thioureas involves the reaction of an aryl isothiocyanate with a primary or secondary amine.

Materials:

  • Aryl isothiocyanate (1.0 eq)

  • Substituted amine (1.0 eq)

  • Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane (DCM))

Procedure:

  • Dissolve the substituted amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add the aryl isothiocyanate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time specified by the specific protocol (typically ranging from a few hours to overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) to afford the pure N-aryl-N'-substituted thiourea.

NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified thiourea derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (TMS) can be added.

Data Acquisition:

  • Acquire a ¹H NMR spectrum to observe the proton signals, paying close attention to the chemical shifts and multiplicities of the N-H and aromatic protons.

  • Acquire a ¹³C NMR spectrum to identify the chemical shift of the thiocarbonyl carbon (C=S).

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

X-ray Crystallographic Analysis

Crystal Growth:

  • Grow single crystals of the thiourea derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Process the collected data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure using full-matrix least-squares on F².

Visualizations

Caption: Thione-thiol tautomeric equilibrium in N-aryl-N'-substituted thioureas.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Aryl Isothiocyanate + Substituted Amine reaction Reaction in Solvent (e.g., THF) start->reaction workup Solvent Removal reaction->workup purification Recrystallization workup->purification product Pure N-aryl-N'- substituted Thiourea purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir xray X-ray Crystallography product->xray dft Computational Study (DFT) product->dft structure Structural Elucidation (Thione Form Confirmation) nmr->structure equilibrium Tautomeric Equilibrium (Qualitative Assessment) nmr->equilibrium ir->structure xray->structure dft->structure dft->equilibrium

Caption: Experimental workflow for the synthesis and characterization of N-aryl-N'-substituted thioureas.

Conclusion

The tautomeric landscape of N-aryl-N'-substituted thioureas is dominated by the thione form. This preference is consistently supported by a wealth of spectroscopic and crystallographic data. While quantitative determination of the tautomeric equilibrium remains an area for further investigation, the established characterization methods provide a robust framework for confirming the predominant tautomer. A thorough understanding of the tautomeric behavior of these compounds is paramount for the rational design of new therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromophenylthiourea, a compound of interest in medicinal chemistry and materials science.[1] Given the limited availability of specific quantitative data for this compound, this document outlines established methodologies for determining these critical parameters, drawing upon protocols for structurally similar compounds. This guide is intended to equip researchers with the necessary information to design and execute robust experimental plans for the evaluation of this compound.

Solubility Profile

Experimental Protocol for Solubility Determination (Static Gravimetric Method)

The following protocol, adapted from established methods for determining the solubility of thiourea and its derivatives, can be employed to quantitatively assess the solubility of this compound in various solvents at different temperatures.[4][5]

Objective: To determine the mole fraction solubility of this compound in a selection of mono-solvents and solvent mixtures across a defined temperature range.

Apparatus:

  • Jacketed crystallizer

  • Thermostatic water bath

  • Magnetic stirrer

  • Analytical balance (±0.0001 g)

  • Mercury thermometer or calibrated digital thermometer

  • Syringe with a membrane filter (e.g., 0.45 µm PTFE)

  • Petri dishes or weighing bottles

  • Drying oven

Procedure:

  • Preparation: Add a known mass of the selected solvent to the jacketed crystallizer. The temperature of the crystallizer is maintained by the thermostatic water bath.

  • Equilibration: Add an excess amount of this compound to the solvent to create a saturated solution. Stir the mixture continuously with a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure solid-liquid equilibrium is reached at a constant temperature.

  • Settling: Cease stirring and allow the solution to settle for at least 2 hours to ensure that any undissolved solid particles sediment.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a membrane filter to prevent the transfer of solid particles.

  • Weighing: Immediately weigh the syringe containing the saturated solution to determine the mass of the solution.

  • Solvent Evaporation: Transfer the solution from the syringe to a pre-weighed Petri dish. Place the Petri dish in a drying oven at a suitable temperature (e.g., 50-60°C) until the solvent has completely evaporated, and a constant weight of the residual solid (this compound) is achieved.

  • Calculation: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    Where:

    • m₁ = mass of the dissolved this compound (solute)

    • M₁ = molar mass of this compound (231.12 g/mol )[6]

    • m₂ = mass of the solvent

    • M₂ = molar mass of the solvent

  • Temperature Variation: Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.

Data Presentation: Solubility

The experimentally determined solubility data should be organized into a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data of this compound at 298.15 K (25 °C)

SolventDielectric Constant (at 20°C)Solubility (g/L)Molar Solubility (mol/L)
Water80.1Insoluble[2]-
Methanol32.7Data to be determinedData to be determined
Ethanol24.6Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Dichloromethane8.93Data to be determinedData to be determined
Toluene2.38Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)36.7Data to be determinedData to be determined
Dimethyl sulfoxide (DMSO)46.7Data to be determinedData to be determined

Note: This table presents a template for data organization. The values need to be determined experimentally.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Safety Data Sheets indicate that the compound is stable under normal conditions.[7] However, for drug development purposes, a comprehensive stability assessment under various stress conditions is mandatory.

Experimental Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.[8][9][10][11][12] The following protocol outlines the steps for developing such a method and performing forced degradation studies.

Objective: To develop a validated stability-indicating HPLC method for the quantification of this compound and to identify its degradation products under various stress conditions.

2.1.1. HPLC Method Development

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient program should be optimized to achieve good resolution between the parent compound and all degradation products.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).

2.1.2. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to generate potential degradation products.[9]

  • Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light. The photodegradation kinetics often follow a first-order model.[13]

Samples from each stress condition should be analyzed by the developed HPLC method. The goal is to achieve a target degradation of 10-30%.[9]

Data Presentation: Stability

The results of the forced degradation studies should be summarized in a table.

Table 2: Hypothetical Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradation Peaks
Acid Hydrolysis0.1 M HCl24 h80Data to be determinedData to be determined
Base Hydrolysis0.1 M NaOH8 h60Data to be determinedData to be determined
Oxidation3% H₂O₂24 h25Data to be determinedData to be determined
Thermal (Solid)Dry Heat48 h100Data to be determinedData to be determined
Photolytic (Solution)UV Light (254 nm)24 h25Data to be determinedData to be determined

Note: This table is a template. The specific conditions and results need to be determined experimentally.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for determining solubility and stability.

G cluster_solubility Solubility Determination Workflow prep Preparation: Add solvent to crystallizer equil Equilibration: Add excess this compound and stir prep->equil settle Settling: Allow solids to sediment equil->settle sample Sampling: Withdraw supernatant with filtered syringe settle->sample weigh_sol Weighing: Determine mass of solution sample->weigh_sol evap Solvent Evaporation: Dry to constant weight weigh_sol->evap calc Calculation: Mole fraction solubility evap->calc

Caption: Workflow for Solubility Determination by the Static Gravimetric Method.

G cluster_stability Stability Testing Workflow method_dev HPLC Method Development: Column, Mobile Phase, Detection Optimization forced_deg Forced Degradation Studies method_dev->forced_deg acid Acid Hydrolysis forced_deg->acid base Base Hydrolysis forced_deg->base oxidation Oxidative Degradation forced_deg->oxidation thermal Thermal Degradation forced_deg->thermal photo Photolytic Degradation forced_deg->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis validation Method Validation: Specificity, Linearity, Accuracy, Precision analysis->validation

Caption: Workflow for Stability-Indicating HPLC Method Development and Forced Degradation Studies.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is sparse, the outlined protocols for solubility determination and stability-indicating HPLC method development offer robust starting points for researchers. The successful execution of these experiments will yield critical data to support the advancement of this compound in drug development and other scientific applications. It is imperative that all experimental methods are appropriately validated for their intended use.

References

An In-depth Technical Guide on (4-Bromophenyl)thiourea (CAS 2646-30-2): Properties and Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of the chemical, physical, and biological properties of (4-bromophenyl)thiourea (CAS 2646-30-2). As a member of the thiourea class of compounds, it holds potential for a variety of applications in research and drug development, stemming from the broad-spectrum bioactivity associated with this chemical family. This document furnishes detailed methodologies for its synthesis, alongside protocols for the evaluation of its antimicrobial and anticancer activities. Furthermore, it delves into plausible mechanisms of action, including enzyme inhibition and the induction of apoptosis. This is complemented by structured data presentation and visualizations of key experimental workflows and relevant biological pathways to provide a thorough resource for the scientific community.

Physicochemical Properties

(4-Bromophenyl)thiourea is an off-white, crystalline solid. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
CAS Number 2646-30-2
IUPAC Name (4-bromophenyl)thiourea
Synonyms 4-Bromophenyl thiourea, N-(4-Bromophenyl)thiourea
Molecular Formula C₇H₇BrN₂S
Molecular Weight 231.11 g/mol
Appearance Off-white crystalline powder
Melting Point 174-178 °C
Solubility Insoluble in water
SMILES NC(=S)NC1=CC=C(Br)C=C1
InChIKey MRVQULNOKCOGHC-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of (4-bromophenyl)thiourea can be achieved through the reaction of 4-bromoaniline with a thiocyanate salt. The following protocol details a representative synthetic method.

Experimental Protocol: Synthesis of (4-bromophenyl)thiourea

Materials:

  • 4-bromoaniline

  • Ammonium thiocyanate

  • Dry Acetone

  • Deionized water

  • Ethyl acetate (for recrystallization)

Procedure:

  • Dissolve 4-bromoaniline (0.1 mol) in 50 mL of dry acetone in a round-bottom flask.

  • In a separate beaker, dissolve ammonium thiocyanate (0.1 mol) in 30 mL of dry acetone.

  • Add the ammonium thiocyanate solution to the 4-bromoaniline solution with stirring.

  • Fit the flask with a condenser and reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of cold deionized water with vigorous stirring.

  • A precipitate of (4-bromophenyl)thiourea will form. Collect the solid by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from a suitable solvent such as ethyl acetate to obtain off-white crystals.

  • Dry the purified product under vacuum.

Analytical Data

The structural confirmation of (4-bromophenyl)thiourea can be achieved through various spectroscopic methods.

Analytical TechniqueExpected Data
¹³C NMR Spectral data available for N-(4-Bromophenyl)thiourea confirms the carbon skeleton.
FTIR Infrared spectroscopy data is available and can be used to identify functional groups.
Raman Spectroscopy Raman spectral data is available for further structural characterization.
Mass Spectrometry The exact mass is 229.951332 g/mol .

Biological Activities and Potential Uses

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. While specific studies on (4-bromophenyl)thiourea are limited, research on closely related analogues suggests its potential in these areas.

Antimicrobial Activity

Thiourea derivatives have been investigated for their efficacy against various bacterial and fungal pathogens. The proposed mechanism for some thiourea-containing compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

  • (4-Bromophenyl)thiourea

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of (4-bromophenyl)thiourea in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination DNA_Gyrase_Inhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by (4-Bromophenyl)thiourea Relaxed_DNA Relaxed_DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Blocked_Process DNA Replication Blocked DNA_Gyrase->Blocked_Process Thiourea_Compound (4-Bromophenyl)thiourea Thiourea_Compound->DNA_Gyrase Inhibits Apoptosis Thiourea_Compound (4-Bromophenyl)thiourea Cellular_Stress Cellular Stress Thiourea_Compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

4-Bromophenylthiourea Derivatives: A Technical Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives, characterized by a sulfur atom replacing the oxygen of urea, are a versatile class of compounds with a wide spectrum of biological activities.[1] The incorporation of a 4-bromophenyl moiety into the thiourea scaffold has given rise to a series of derivatives demonstrating significant potential as inhibitors of various key enzymes. This structural feature often contributes to enhanced binding affinity and inhibitory potency. These derivatives have been investigated for their roles in managing conditions ranging from microbial infections and glaucoma to diabetes and cancer.[2][3][4] This technical guide provides an in-depth overview of the enzyme inhibitory activities of 4-bromophenylthiourea derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Enzyme Inhibition Profiles

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, by helping them survive in the acidic environment of the stomach.[5] Inhibition of urease is a key strategy for treating infections caused by such pathogens.[5][6]

Quantitative Inhibition Data

Compound ClassSpecific DerivativeIC50 (µM)Standard InhibitorStandard IC50 (µM)Reference
Bis-Acyl-ThioureaUP-11.55 ± 0.0288Thiourea0.97 ± 0.0371[1][7]
Bis-Acyl-ThioureaUP-21.66 ± 0.0179Thiourea0.97 ± 0.0371[1][7]
Bis-Acyl-ThioureaUP-31.69 ± 0.0162Thiourea0.97 ± 0.0371[1][7]
Phenylurea ConjugatesDerivative 4f 4.08 - 6.20 (range)Thiourea23.00 ± 0.84[8]
Dipeptide ConjugatesDerivative 23 2Thiourea21.0 ± 0.11[9]

Note: The specific structures of derivatives like UP-1, 4f, and 23 are detailed in the cited literature.

Mechanism of Action

Kinetic assays on some of the potent derivatives have demonstrated a mixed type of inhibition.[8] Molecular docking studies suggest that these compounds can fit well into the active site of the urease enzyme, interacting with key residues.[8]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[3][11][12]

Quantitative Inhibition Data

Derivative ClassTarget IsozymeKᵢ (pM)Standard InhibitorReference
4-PhenylbutenonehCA I158.07 - 404.16Acetazolamide[13]
4-PhenylbutenonehCA II107.63 - 237.40Acetazolamide[13]

Note: The inhibitory potency of some sulfonamide derivatives incorporating a 4-sulfamoylphenylmethylthiourea scaffold has been reported to be in the low nanomolar range against CA isozymes I, II, and IV.[3][10]

Therapeutic Application: Glaucoma

Certain water-soluble 4-sulfamoylphenylthiourea derivatives have shown potent intraocular pressure (IOP) lowering properties when administered topically in rabbits.[3][10] This effect is attributed to the inhibition of carbonic anhydrase in the ciliary body, which reduces the secretion of aqueous humor.

Tyrosine Kinase Inhibition

Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anti-cancer drug development.[14]

Quantitative Inhibition Data

Derivative ClassTargetIC50 (nM)TargetIC50 (nM)Reference
Pyrido[4,3-d]pyrimidinesIsolated EGFR Enzyme0.5 - 10EGFR Autophosphorylation (A431 cells)8 - 40[14]
Benzamide DerivativesBCR-ABL Kinase37 - 109Imatinib (Standard)-[15]

Note: The values represent a range for a series of synthesized analogues.

Signaling Pathway and Mechanism

4-bromophenylamino derivatives have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR enzyme.[14] By blocking ATP from binding, these inhibitors prevent the autophosphorylation of the receptor, thereby halting the downstream signaling cascade that promotes tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) EGFR->Downstream P EGF EGF (Ligand) EGF->EGFR Inhibitor 4-Bromophenyl- thiourea Derivative Inhibitor->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: EGFR signaling pathway and its inhibition.

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia in type II diabetes mellitus.[4][16][17]

Quantitative Inhibition Data

DerivativeTarget EnzymeIC50 (nM)Standard InhibitorReference
4-Fluorophenyl thioureaα-Amylase53.307Acarbose[17]
4-Fluorophenyl thioureaα-Glucosidase24.928Acarbose[17]
2-amino-4-(4-bromophenyl) thiazoleα-Glucosidase56,610 (Kᵢ: 56.61 µM)-[16]
Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine.[18] Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[18]

Quantitative Inhibition Data

Derivative ClassTarget EnzymeKᵢ (pM)Standard InhibitorReference
4-PhenylbutenoneAChE14.81 - 33.99Tacrine[13]
4-PhenylbutenoneBChE5.64 - 19.30Tacrine[13]
NF-κB Pathway Inhibition

The transcription factor NF-κB is a central mediator of inflammatory responses.[19] Certain (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives have been optimized from EGFR kinase inhibitors to selectively inhibit the NF-κB pathway, presenting a potential therapeutic avenue for inflammatory diseases.[19][20] These compounds have been shown to block the translocation of the NF-κB dimer to the nucleus.[20]

NFkB_Pathway LPS LPS IKK IKK LPS->IKK Activates Complex IκB-NF-κB (Inactive) IKK->Complex Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB Releases Inhibitor 4-Bromophenyl- thiourea Derivative Inhibitor->NFkB Blocks Translocation Transcription Gene Transcription (IL-6, TNFα) Nucleus->Transcription

Caption: NF-κB activation pathway and its inhibition.

Experimental Protocols

General Workflow for Enzyme Inhibition Assays

The determination of enzyme inhibitory activity for this compound derivatives generally follows a standardized workflow, from compound preparation to data analysis.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Stock Solutions of Inhibitor B 2. Prepare Assay Buffer and Enzyme Solution C 3. Prepare Substrate Solution D 4. Pre-incubate Enzyme with Inhibitor C->D E 5. Initiate Reaction by Adding Substrate D->E F 6. Incubate at Specific Temp and Time E->F G 7. Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) F->G H 8. Calculate % Inhibition G->H I 9. Determine IC50 Value via Dose-Response Curve H->I

References

Theoretical and Computational Insights into 4-Bromophenylthiourea: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylthiourea and its derivatives represent a class of compounds with significant interest in the fields of medicinal chemistry and materials science. The presence of the thiourea moiety, a versatile functional group, coupled with the bromophenyl ring, imparts unique electronic and structural characteristics that translate into a wide range of biological activities. Theoretical and computational studies have proven invaluable in elucidating the molecular properties of these compounds, guiding synthetic efforts, and providing insights into their mechanism of action at a molecular level. This technical guide provides an in-depth overview of the key findings from these computational investigations, focusing on quantum chemical calculations and molecular docking studies.

Molecular Structure and Electronic Properties: A DFT Perspective

Density Functional Theory (DFT) has been extensively employed to investigate the geometric and electronic structure of this compound and its analogs. These studies provide fundamental information on bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its reactivity and intermolecular interactions.

A core aspect of these computational analyses involves geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy conformation. Subsequent frequency calculations are performed not only to confirm that the optimized structure corresponds to a true energy minimum but also to predict the vibrational spectra (infrared and Raman) of the molecule.

Key Computational Parameters

A variety of DFT functionals and basis sets have been utilized in the literature to study this compound derivatives. The choice of method can influence the accuracy of the results. Commonly employed methods include:

  • Functionals: B3LYP, B3PW91

  • Basis Sets: 6-311G(d,p), 6-311++G(d,p)

These computational approaches allow for the calculation of several key electronic properties that govern the molecule's behavior.

Table 1: Calculated Electronic Properties of this compound Derivatives

PropertyDescriptionTypical Calculated Values
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Varies depending on the specific derivative.
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Varies depending on the specific derivative.
HOMO-LUMO Gap (eV) Energy difference between the HOMO and LUMO; indicates chemical reactivity and stability.Varies depending on the specific derivative.
Chemical Potential (μ) A measure of the escaping tendency of electrons from a stable system.Varies depending on the specific derivative.
Chemical Hardness (η) Resistance to change in electron distribution.Varies depending on the specific derivative.
Electrophilicity Index (ω) A measure of the ability of a molecule to accept electrons.Varies depending on the specific derivative.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for the characterization of molecular structures. DFT calculations can predict the vibrational frequencies and corresponding modes, which can then be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign spectral bands to specific atomic motions.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound Derivatives

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-311G(d,p)) (cm⁻¹)Calculated (HF/6-311G(d,p)) (cm⁻¹)
C-H stretch (aromatic)3050 - 3128[1]3014 - 3151[1]3038 - 3108[1]
N-H stretch~3100 - 3400Varies with derivativeVaries with derivative
C=S stretch~1100 - 1300Varies with derivativeVaries with derivative
C-Br stretch< 700[1]648, 406[1]718, 411[1]

Note: The calculated frequencies are often scaled to better match the experimental values.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. Several studies have utilized molecular docking to explore the potential of this compound derivatives as antimicrobial and anticancer agents.[2][3]

Experimental Protocols: Molecular Docking

A typical molecular docking workflow involves the following steps:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 2D structure of the this compound derivative is drawn and converted to a 3D structure. The geometry is then optimized using a suitable force field or quantum mechanical method.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically search for the best binding poses of the ligand within the active site of the protein. The program calculates a docking score for each pose, which is an estimate of the binding affinity.

  • Analysis of Results: The predicted binding poses and docking scores are analyzed to identify the most likely binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Table 3: Representative Molecular Docking Results for this compound Derivatives

Target Protein (PDB ID)LigandDocking Score (kcal/mol)Key Interacting Residues
Staphylococcus aureus DNA gyrase B (e.g., 1JIJ)Derivative p2Good docking score reported[2][3]Specific residues not detailed in abstract
Fungal target (e.g., 4WMZ)Derivative p3Good docking score reported[2][3]Specific residues not detailed in abstract
Estrogen Receptor (e.g., 3ERT)Derivative p4Good docking score reported[2][3]Specific residues not detailed in abstract

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows and conceptual relationships in the theoretical and computational study of this compound.

computational_workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_evaluation Biological Evaluation synthesis Synthesis of this compound Derivatives spectroscopy Spectroscopic Characterization (FT-IR, NMR) synthesis->spectroscopy dft DFT Calculations (Geometry Optimization, Vibrational Frequencies) spectroscopy->dft Comparison & Validation docking Molecular Docking dft->docking Optimized Structures antimicrobial Antimicrobial Activity Assays docking->antimicrobial anticancer Anticancer Activity Assays docking->anticancer antimicrobial->docking Feedback for new designs anticancer->docking Feedback for new designs

Caption: Integrated workflow for the study of this compound derivatives.

dft_workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min spectra Predict Vibrational Spectra (IR, Raman) freq_calc->spectra verify_min->geom_opt No properties Calculate Molecular Properties (HOMO, LUMO, etc.) verify_min->properties Yes end Final Optimized Structure & Properties properties->end

Caption: A typical workflow for DFT calculations on this compound.

Conclusion

Theoretical and computational studies play a crucial role in advancing our understanding of this compound and its derivatives. DFT calculations provide a detailed picture of the molecular structure and electronic properties, which are essential for interpreting experimental data and predicting reactivity. Molecular docking simulations offer valuable insights into the potential biological targets of these compounds and can guide the design of more potent and selective therapeutic agents. The synergy between these computational methods and experimental investigations is key to unlocking the full potential of this important class of molecules.

References

Unraveling the Enigmatic Mechanism of 4-Bromophenylthiourea: A Technical Guide to Its Potential Biological Actions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action of 4-Bromophenylthiourea (4-BPTU) in biological systems is not extensively available in current scientific literature. This guide, therefore, presents a comprehensive overview of its potential mechanisms, drawing upon robust evidence from structurally analogous compounds. The information herein is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic promise of 4-BPTU.

Executive Summary

This compound (4-BPTU) is a synthetic compound belonging to the thiourea class, a group of molecules renowned for their diverse biological activities. While 4-BPTU itself has not been the subject of intensive mechanistic studies, the well-documented actions of its structural relatives—particularly phenylthiourea derivatives and compounds bearing a bromophenyl moiety—provide a strong basis for predicting its biological targets and effects. This guide synthesizes the available indirect evidence to propose that 4-BPTU's primary mechanisms of action likely revolve around the inhibition of key enzymes such as tyrosinase, urease, and carbonic anhydrase. Furthermore, preliminary data on related compounds suggest potential applications in oncology and infectious diseases. This document provides a thorough examination of these potential mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for future validation, and visual representations of pertinent biological pathways and experimental workflows.

Postulated Mechanisms of Action Based on Structural Analogs

The chemical architecture of 4-BPTU, featuring a phenylthiourea core and a bromine substitution, is suggestive of several potential biological interactions.

Enzyme Inhibition

The thiourea scaffold is a well-established pharmacophore known to interact with and inhibit various enzymes, often through chelation of metal ions in the enzyme's active site.

Phenylthiourea (PTU), the parent compound of this class, is a classical and potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. It is hypothesized that 4-BPTU, sharing this core structure, also acts as a tyrosinase inhibitor. The proposed mechanism involves the sulfur atom of the thiourea group chelating the copper ions within the active site of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanogenesis pathway. This inhibitory action could be of significant interest for therapeutic and cosmetic applications related to hyperpigmentation. One study on 1-Phenyl-3-(2-thiazolyl)-2-thiourea demonstrated that it inhibits melanogenesis not only by directly impeding the enzymatic activity of tyrosinase but also by promoting its degradation.

Thiourea derivatives have been extensively investigated as inhibitors of urease, a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The mechanism of inhibition is thought to involve the interaction of the thiourea group with the nickel ions in the urease active site. The presence of the 4-bromophenyl group in 4-BPTU may influence the compound's binding affinity and inhibitory potency. For instance, 4-bromophenyl boronic acid has been identified as a potent urease inhibitor.

The sulfonamide group is a classic inhibitor of carbonic anhydrases (CAs), zinc-containing enzymes involved in pH regulation and other physiological processes. Interestingly, related compounds such as 4-sulfamoylphenylthioureas and various bromophenols have demonstrated inhibitory activity against CAs. This suggests that the bromophenylthiourea scaffold might also interact with the zinc ion in the active site of carbonic anhydrases.

Potential Anticancer Activity

Compounds incorporating a bromophenyl group have shown promise in preclinical cancer studies. A quinazoline derivative containing a bromophenyl moiety was found to induce G1 phase cell cycle arrest and apoptosis in a breast cancer cell line (MCF-7) with an IC50 of 168.78 µM. While the direct effect of 4-BPTU on cancer cells is unknown, these findings suggest a potential avenue for investigation. The mechanism could involve the modulation of signaling pathways that control cell proliferation and survival.

Antimicrobial Properties

The this compound moiety has been identified in compounds with antimicrobial activity. For example, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea exhibited broad-spectrum antimicrobial effects, notably against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL. This suggests that 4-BPTU itself may possess antibacterial or antifungal properties.

Quantitative Data for Structurally Related Compounds

To provide a quantitative perspective on the potential efficacy of 4-BPTU, the following tables summarize the inhibitory activities of structurally related compounds against the proposed target enzymes.

Table 1: Tyrosinase Inhibition by Phenylthiourea Analogs

CompoundTargetIC50 ValueAssay Method
Phenylthiourea (PTU)Mushroom Tyrosinase7.6 µMSpectrophotometric
1-Phenyl-3-(2-thiazolyl)-2-thioureaMushroom Tyrosinase2.5 µMSpectrophotometric

Table 2: Urease Inhibition by Related Compounds

CompoundTargetIC50 ValueAssay Method
ThioureaJack Bean Urease22 µMBerthelot method
4-Bromophenyl boronic acidJack Bean Urease15.2 µMSpectrophotometric

Table 3: Carbonic Anhydrase Inhibition by Bromophenol Derivatives

CompoundTargetKi ValueAssay Method
4-Carboxy-bromophenolHuman CA II0.8 µMEsterase assay
3-Bromo-4-sulfamoylphenolHuman CA II12 nMEsterase assay

Table 4: Anticancer and Antimicrobial Activity of Related Compounds

CompoundActivityCell Line/OrganismMetric (IC50/MIC)
Bromophenyl-quinazoline derivativeAnticancerMCF-7 (Breast Cancer)IC50: 168.78 µM
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaAntimicrobialStaphylococcus aureusMIC: 32 µg/mL

Experimental Protocols for Target Validation

The following are generalized protocols for key experiments to validate the hypothesized mechanisms of action of this compound.

Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • 4-BPTU stock solution (in DMSO) and serial dilutions.

    • Kojic acid as a positive control.

  • Assay Procedure (96-well plate):

    • To each well, add 40 µL of phosphate buffer.

    • Add 20 µL of 4-BPTU solution at various concentrations (or DMSO for control).

    • Add 20 µL of mushroom tyrosinase solution.

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of 4-BPTU.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced from urea hydrolysis.

  • Reagent Preparation:

    • Phosphate buffer (100 mM, pH 7.4).

    • Jack Bean Urease solution (e.g., 1 U/mL in phosphate buffer).

    • Urea solution (100 mM in phosphate buffer).

    • Phenol reagent and alkali-hypochlorite reagent.

    • 4-BPTU stock solution (in DMSO) and serial dilutions.

    • Thiourea as a positive control.

  • Assay Procedure (96-well plate):

    • To each well, add 25 µL of urease solution.

    • Add 5 µL of 4-BPTU solution at various concentrations.

    • Pre-incubate at 37°C for 15 minutes.

    • Add 55 µL of urea solution to start the reaction and incubate at 37°C for 30 minutes.

    • Add 45 µL of phenol reagent and 70 µL of alkali-hypochlorite reagent.

    • Incubate at 37°C for 10 minutes for color development.

    • Measure the absorbance at 630 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Reagent Preparation:

    • Tris-HCl buffer (50 mM, pH 7.4).

    • Human Carbonic Anhydrase II solution (e.g., 0.1 mg/mL in Tris-HCl buffer).

    • p-NPA solution (10 mM in acetonitrile).

    • 4-BPTU stock solution (in DMSO) and serial dilutions.

    • Acetazolamide as a positive control.

  • Assay Procedure (96-well plate):

    • To each well, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of 4-BPTU solution at various concentrations.

    • Add 20 µL of carbonic anhydrase solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of p-NPA solution.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction and determine the IC50 value.

MTT Assay for Cell Viability

This assay assesses the effect of 4-BPTU on the metabolic activity of cancer cells as an indicator of cell viability.[1][2][3]

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with various concentrations of 4-BPTU for 24, 48, or 72 hours.

  • Assay Procedure:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after treatment with 4-BPTU.[4][5][6][7]

  • Cell Treatment:

    • Treat cancer cells with 4-BPTU at its IC50 concentration for a specified time.

  • Cell Preparation:

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol.

  • Staining:

    • Resuspend the fixed cells in PBS containing propidium iodide (PI) and RNase A.

    • Incubate in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[8][9][10][11]

  • Cell Treatment:

    • Treat cells with 4-BPTU as for the cell cycle analysis.

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing Potential Mechanisms and Workflows

Signaling Pathway: Melanogenesis

The following diagram illustrates the key steps in the melanin synthesis pathway and the putative point of inhibition by this compound.

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine:e->DOPA:w Hydroxylation Tyrosine->DOPA Step 1 Tyrosinase Tyrosinase (Copper-containing) Dopaquinone Dopaquinone DOPA:e->Dopaquinone:w Oxidation DOPA->Dopaquinone Step 2 Melanin Melanin Dopaquinone:e->Melanin:w Spontaneous reactions BPTU This compound (Hypothesized Inhibitor) BPTU->Tyrosinase Inhibition

Caption: Hypothesized inhibition of the melanogenesis pathway by this compound.

Experimental Workflow: Screening for Enzyme Inhibition

This diagram outlines a general workflow for screening this compound for its inhibitory activity against a panel of enzymes.

Experimental_Workflow start Start prep_compound Prepare 4-BPTU Stock Solution & Dilutions start->prep_compound perform_assays Perform High-Throughput Enzyme Inhibition Assays prep_compound->perform_assays prep_assays Prepare Enzyme Assay Reagents (Tyrosinase, Urease, CA) prep_assays->perform_assays data_analysis Data Analysis: Calculate % Inhibition & IC50 perform_assays->data_analysis hit_validation Hit Validation & Secondary Assays data_analysis->hit_validation sar_studies Structure-Activity Relationship (SAR) Studies hit_validation->sar_studies If potent inhibition end End hit_validation->end If no significant inhibition sar_studies->end

Caption: A generalized workflow for screening 4-BPTU for enzyme inhibitory activity.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound remains to be elucidated, the existing literature on structurally related compounds provides a strong foundation for targeted investigation. The most promising avenues for research lie in its potential as an inhibitor of tyrosinase, urease, and carbonic anhydrase. Furthermore, its potential anticancer and antimicrobial activities warrant exploration. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to systematically investigate the biological effects of 4-BPTU and unlock its potential therapeutic applications. Future studies should focus on direct enzyme inhibition assays, cell-based functional assays, and ultimately, in vivo models to validate these hypotheses and fully characterize the pharmacological profile of this intriguing compound.

References

Methodological & Application

4-Bromophenylthiourea: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylthiourea is a valuable intermediate in organic synthesis, primarily serving as a precursor for the construction of a variety of heterocyclic compounds. Its structure, featuring a thiourea moiety and a bromine-substituted phenyl ring, offers multiple reactive sites for cyclization and substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on thiazole, thiadiazole, and triazole derivatives. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

PropertyValue
CAS Number 2646-30-2
Molecular Formula C₇H₇BrN₂S
Molecular Weight 231.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 183-184 °C
Solubility Soluble in polar organic solvents

Applications in Organic Synthesis

This compound is a key building block for the synthesis of various heterocyclic systems, many of which exhibit significant biological activities.

Synthesis of 2-Amino-1,3-thiazole Derivatives

The most prominent application of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative to yield a thiazole ring. The resulting 2-(4-bromoanilino)thiazoles are scaffolds for compounds with diverse pharmacological properties.

  • Antimicrobial and Antifungal Activity: Thiazole derivatives synthesized from this compound have shown promising activity against various bacterial and fungal strains. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have exhibited significant antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.[1]

  • Anticancer Activity: Several studies have reported the anticancer potential of thiazole derivatives derived from this compound. Specific compounds have demonstrated cytotoxicity against human breast adenocarcinoma cell lines (MCF7).[1]

Synthesis of 1,3,4-Thiadiazole Derivatives

This compound can be utilized as a precursor for the synthesis of 1,3,4-thiadiazole derivatives. These compounds are known to possess a broad spectrum of biological activities. The synthesis often involves oxidative cyclization of thiosemicarbazone intermediates, which can be derived from this compound.

  • Antimicrobial Properties: 1,3,4-thiadiazoles are recognized for their antibacterial and antifungal properties.[2]

  • Anticancer Potential: Derivatives of 1,3,4-thiadiazole have been investigated as potential anticancer agents.[3]

Synthesis of 1,2,4-Triazole Derivatives

Through multi-step reaction sequences, this compound can be converted into 1,2,4-triazole derivatives. These heterocycles are of great interest in medicinal chemistry due to their diverse pharmacological profiles.

  • Antifungal and Antimicrobial Activity: 1,2,4-triazole derivatives are known to exhibit significant antifungal and antimicrobial effects.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromoaniline and ammonium thiocyanate.

Materials:

  • 4-Bromoaniline

  • Ammonium thiocyanate

  • 4-Nitrobenzoyl chloride (as a catalyst precursor)

  • Acetone (dry)

  • Ethyl acetate

Procedure:

  • To a suspension of ammonium thiocyanate (0.1 mol) in dry acetone (50 ml), add a solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) dropwise.

  • Reflux the reaction mixture for 30 minutes.

  • Cool the mixture to room temperature.

  • Add a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml).

  • Reflux the resulting mixture for 1.5 hours.[4]

  • Pour the reaction mixture into five times its volume of cold water to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound as intensely yellow crystals.[4]

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 4-Bromoaniline D Reaction in Acetone (Reflux) A->D B Ammonium Thiocyanate B->D C 4-Nitrobenzoyl Chloride C->D E Precipitation in Water D->E F Recrystallization (Ethyl Acetate) E->F G This compound F->G

Caption: A logical workflow for the synthesis of this compound.

Protocol 2: General Procedure for the Hantzsch Synthesis of 2-(4-Bromoanilino)thiazole Derivatives

This protocol outlines a general method for the synthesis of 2-amino-1,3-thiazole derivatives using this compound and an α-haloketone.

Materials:

  • This compound

  • Substituted α-bromoacetophenone

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.2 mmol) and the appropriate α-bromoacetophenone (1 mmol) in ethanol.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with water and then a small amount of cold ethanol.

  • Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Hantzsch Thiazole Synthesis Pathway

G reactant1 This compound intermediate Thiazoline Intermediate reactant1->intermediate Nucleophilic Attack reactant2 α-Bromoacetophenone reactant2->intermediate product 2-(4-Bromoanilino)thiazole intermediate->product Dehydration

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Data Presentation

Table 1: Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The following table summarizes the synthesis of various 4-(4-bromophenyl)-thiazol-2-amine derivatives and their corresponding yields. The general synthetic procedure is outlined in Protocol 2.

CompoundR (Substituent on Aldehyde)Yield (%)
p1 4-Chlorophenyl78
p2 4-Fluorophenyl82
p3 4-Nitrophenyl75
p4 2-Hydroxyphenyl72
p6 3,4,5-Trimethoxyphenyl85

Data adapted from Sharma et al. (2019).[1]

Table 2: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives (MIC in µM)
CompoundS. aureusE. coliB. subtilisC. albicansA. niger
p2 16.116.1---
p3 ----16.2
p4 --28.8--
p6 ---15.3-
Norfloxacin 12.512.512.5--
Fluconazole ---12.512.5

Data adapted from Sharma et al. (2019).[1] '-' indicates not determined or not active.

Table 3: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against MCF7 Cell Line
CompoundIC₅₀ (µM)
p2 10.5
5-Fluorouracil (Standard) 5.2

Data adapted from Sharma et al. (2019).[1]

Conclusion

This compound is a readily accessible and highly versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Its application in the Hantzsch thiazole synthesis, as well as in the preparation of thiadiazoles and triazoles, provides a straightforward route to molecules with significant potential in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. The protocols and data presented herein offer a valuable resource for researchers in the field of organic and medicinal chemistry.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Synthesize this compound C Hantzsch Thiazole Synthesis A->C B Synthesize α-Haloketone B->C D Purification and Characterization C->D E Antimicrobial Screening D->E F Anticancer Screening D->F G Data Analysis E->G F->G

Caption: A general experimental workflow from synthesis to biological evaluation.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 4-bromophenylthiourea as a versatile precursor for the synthesis of various biologically active heterocyclic compounds, including thiazoles, pyrimidines, and triazoles. The synthesized compounds exhibit promising antimicrobial and anticancer activities, making them valuable scaffolds for drug discovery and development.

Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives

The Hantzsch thiazole synthesis provides a straightforward method for the preparation of 2-aminothiazole derivatives. In this protocol, this compound (which can be formed in situ from 4-bromoaniline and a thiocyanate source, or used directly) reacts with an α-haloketone, such as 4'-bromoacetophenone, to yield the corresponding 4-(4-bromophenyl)thiazol-2-amine. This intermediate can be further functionalized, for instance, by condensation with various aromatic aldehydes to produce a library of Schiff bases with diverse biological activities.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

A mixture of p-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) is refluxed in ethanol (5 mL) in the presence of a catalytic amount of iodine or copper silicate (10 mol%)[1][2]. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into crushed ice. The resulting solid precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 4-(4-bromophenyl)thiazol-2-amine[1][3].

Experimental Protocol: Synthesis of Schiff Base Derivatives of 4-(4-bromophenyl)thiazol-2-amine

A mixture of 4-(4-bromophenyl)thiazol-2-amine (1 mmol) and a substituted aromatic aldehyde (1 mmol) is refluxed in ethanol with a few drops of glacial acetic acid for 6-7 hours[3]. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to yield the desired Schiff base derivative[3].

Data Presentation: Antimicrobial and Anticancer Activities of Thiazole Derivatives

The synthesized 4-(4-bromophenyl)thiazol-2-amine derivatives have been evaluated for their in vitro antimicrobial and anticancer activities. The minimum inhibitory concentration (MIC) against various bacterial and fungal strains, and the half-maximal inhibitory concentration (IC50) against a human cancer cell line are summarized below.

Compound IDSubstituent (on Schiff Base)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicansIC50 (μM) vs. MCF-7
p2 4-Hydroxy16.116.1-10.2
p3 4-N,N-Dimethylamino--16.2-
p4 2-Hydroxy28.8---
p6 3,4,5-Trimethoxy--15.3-
Norfloxacin-StandardStandard--
Fluconazole---Standard-
5-Fluorouracil----Standard

Data sourced from a study by Sharma et al.[2][4]

Logical Relationship: Synthesis of Thiazole Derivatives

Thiazole_Synthesis reagent1 This compound intermediate 4-(4-Bromophenyl)thiazol-2-amine reagent1->intermediate Hantzsch Thiazole Synthesis reagent2 α-Halo Ketone (e.g., 4'-Bromoacetophenone) reagent2->intermediate product Schiff Base Derivatives intermediate->product Condensation reagent3 Aromatic Aldehyde reagent3->product activity Antimicrobial & Anticancer Activity product->activity Exhibits

Caption: Synthetic pathway for 4-(4-bromophenyl)thiazol-2-amine and its derivatives.

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives can be synthesized through the condensation of a thiourea derivative with a 1,3-dicarbonyl compound, a reaction analogous to the Biginelli reaction. While direct use of this compound in a one-pot three-component reaction is plausible, a stepwise approach is also common. For instance, 5-(4-bromophenyl)-pyrimidine-4,6-diol can be synthesized and subsequently chlorinated to provide a key intermediate for further diversification.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

This synthesis is a multi-step process starting from methyl 2-(4-bromophenyl)acetate. The key cyclization step involves the reaction of a malonate derivative with formamidine acetate. The resulting diol is then chlorinated.

  • Synthesis of Dimethyl 2-(4-bromophenyl)malonate: Methyl 2-(4-bromophenyl)acetate is reacted with dimethyl carbonate in the presence of a strong base like sodium hydride.

  • Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol: The malonate derivative is cyclized with formamidine acetate in the presence of sodium methoxide.

  • Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: The diol is refluxed with phosphorus oxychloride (POCl₃). After the reaction, excess POCl₃ is removed under reduced pressure, and the residue is carefully poured into ice water. The pH is adjusted to 9-10 with potassium carbonate, and the product is filtered, washed with water, and dried.

This protocol is adapted from a method for synthesizing similar pyrimidine intermediates.

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

Several pyrimidine derivatives have shown significant anticancer activity. For example, certain pyrimidine derivatives with aryl urea moieties have been found to induce apoptosis in colon cancer cell lines[5]. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway[6].

Compound ClassCancer Cell LineIC50Mechanism of Action
Pyrimidine-aryl urea conjugateSW480 (Colon)11.08 µMG2/M cell cycle arrest, Apoptosis induction (Bax↑, Bcl-2↓)[5]
4-(Thiadiazolylthio)pyrimidineHCT116 (Colorectal)8.04 µM (48h)Inhibition of MEK/ERK signaling pathway, Apoptosis induction[6]

Signaling Pathway: MEK/ERK Inhibition by a Pyrimidine Derivative

MEK_ERK_Pathway Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Pyrimidine Pyrimidine Derivative Pyrimidine->MEK Inhibits

Caption: Inhibition of the MEK/ERK signaling pathway by a pyrimidine derivative.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazole-3-thiol derivatives can be synthesized from thiosemicarbazide precursors, which can be derived from 4-bromophenyl isothiocyanate (obtainable from 4-bromoaniline). The thiosemicarbazide is then cyclized in the presence of a base.

Experimental Protocol: Synthesis of 5-substituted-4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
  • Synthesis of 1-Acyl-4-(4-bromophenyl)thiosemicarbazide: An appropriate acid hydrazide is reacted with 4-bromophenyl isothiocyanate in a suitable solvent like ethanol.

  • Cyclization to 1,2,4-triazole-3-thiol: The resulting thiosemicarbazide is refluxed in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. Acidification of the reaction mixture after cooling yields the desired 1,2,4-triazole-3-thiol.

This is a general procedure for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and can be adapted for specific derivatives.[7]

Data Presentation: Biological Activity of Triazole Derivatives

Triazole compounds are well-known for their antifungal activity, which primarily stems from the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi[8][9]. This disruption of ergosterol production leads to a permeable and dysfunctional cell membrane, ultimately causing fungal cell death.

Compound ClassTarget OrganismMechanism of Action
1,2,4-TriazolesFungiInhibition of lanosterol 14α-demethylase, disruption of ergosterol biosynthesis[8][9]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Triazoles

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol_Demethylase->Ergosterol Triazole Triazole Derivative Triazole->Lanosterol_Demethylase Inhibits

References

The Strategic Application of 4-Bromophenylthiourea in the Synthesis of Novel Anticonvulsant Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Novel Anticonvulsants and the Role of the Thiourea Moiety

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects. This underscores the urgent and persistent need for the development of novel anticonvulsant agents with improved efficacy and safety profiles.[1] The thiourea scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticonvulsant properties.[1][2] This guide focuses on the strategic use of a key starting material, 4-bromophenylthiourea, in the synthesis of potential anticonvulsant drug candidates.

The inclusion of a 4-bromophenyl group is a deliberate design element. The lipophilic nature and electron-withdrawing properties of the bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This substitution can enhance membrane permeability, improve binding to target proteins, and favorably modulate metabolic stability. This application note will provide a detailed exploration of the synthesis, structure-activity relationships (SAR), and proposed mechanisms of action of anticonvulsant agents derived from this compound.

Rationale for the 4-Bromophenyl Substituent: A Deliberate Design Choice

The selection of the 4-bromophenyl moiety is a calculated decision in the rational design of anticonvulsant agents. This choice is predicated on several key factors that can positively impact the pharmacological profile of the synthesized compounds:

  • Enhanced Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule. This is a critical factor for drugs targeting the central nervous system (CNS), as it facilitates crossing the blood-brain barrier to reach their site of action.

  • Modulation of Electronic Properties: As a halogen, bromine is an electron-withdrawing group. This electronic influence can modulate the acidity of the N-H protons in the thiourea backbone, potentially enhancing hydrogen bonding interactions with biological targets.

  • Metabolic Stability: The presence of a halogen on the aromatic ring can influence the metabolic fate of the compound, sometimes blocking sites of oxidative metabolism and thereby increasing the drug's half-life.

  • Potential for Specific Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Synthetic Pathways and Experimental Protocols

The primary route to novel anticonvulsant agents from this compound involves its use as a versatile intermediate for the synthesis of both N,N'-disubstituted thioureas and various heterocyclic systems.

Protocol 1: Synthesis of N-(4-Bromophenyl)-N'-(substituted aryl)thiourea Derivatives

This protocol outlines a general and robust method for the synthesis of a library of N-(4-bromophenyl)-N'-(substituted aryl)thiourea derivatives. The underlying principle is the nucleophilic addition of a substituted aniline to 4-bromophenyl isothiocyanate.

Causality Behind Experimental Choices:

  • Solvent: Acetone is a common choice due to its ability to dissolve both the isothiocyanate and the amine, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.

  • Reaction Time: The reaction is typically monitored by Thin Layer Chromatography (TLC) to determine completion, ensuring high conversion of the starting materials.

  • Purification: Recrystallization is an effective method for purifying the solid thiourea products, yielding high-purity compounds suitable for biological testing.

Step-by-Step Methodology:

  • Preparation of 4-Bromophenyl Isothiocyanate: In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as dichloromethane or acetone. Add thiophosgene (1.1 equivalents) dropwise at 0°C with vigorous stirring. The reaction is typically complete within a few hours. After completion, the solvent is removed under reduced pressure to yield crude 4-bromophenyl isothiocyanate, which can be used in the next step without further purification. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care.

  • Synthesis of N-(4-Bromophenyl)-N'-(substituted aryl)thiourea: To a solution of a substituted aniline (1 equivalent) in acetone, add an equimolar amount of 4-bromophenyl isothiocyanate.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).

  • Upon completion, the precipitated solid is collected by filtration.

  • Wash the solid with cold acetone to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-bromophenyl)-N'-(substituted aryl)thiourea derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualization of the Synthetic Workflow:

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Bromoaniline 4-Bromoaniline 4-Bromophenyl_Isothiocyanate 4-Bromophenyl Isothiocyanate 4-Bromoaniline->4-Bromophenyl_Isothiocyanate Thiophosgene Thiophosgene Thiophosgene->4-Bromophenyl_Isothiocyanate Substituted_Aniline Substituted Aniline Thiourea_Derivative N-(4-Bromophenyl)-N'-(substituted aryl)thiourea Substituted_Aniline->Thiourea_Derivative 4-Bromophenyl_Isothiocyanate->Thiourea_Derivative

Caption: Synthesis of N-(4-Bromophenyl)-N'-(substituted aryl)thioureas.

Protocol 2: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols via Cyclization of Thiosemicarbazides

This protocol describes the conversion of a thiosemicarbazide, derived from 4-bromophenyl isothiocyanate, into a 1,2,4-triazole-3-thiol, a heterocyclic system often associated with anticonvulsant activity.

Causality Behind Experimental Choices:

  • Base-Catalyzed Cyclization: The use of a base, such as sodium hydroxide, is crucial to deprotonate the amide nitrogen, facilitating the intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to cyclization.

  • Reflux Conditions: Heating the reaction mixture at reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Step-by-Step Methodology:

  • Synthesis of the Thiosemicarbazide Intermediate: React 4-bromophenyl isothiocyanate (1 equivalent) with a carbohydrazide (1 equivalent) in a suitable solvent like ethanol at room temperature to form the corresponding thiosemicarbazide.

  • Cyclization to the 1,2,4-Triazole-3-thiol: Dissolve the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualization of the Synthetic Workflow:

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Bromophenyl_Isothiocyanate 4-Bromophenyl Isothiocyanate Thiosemicarbazide Thiosemicarbazide 4-Bromophenyl_Isothiocyanate->Thiosemicarbazide Carbohydrazide Carbohydrazide Carbohydrazide->Thiosemicarbazide Triazole_Thiol 4,5-Disubstituted-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole_Thiol NaOH, Reflux

Caption: Synthesis of 1,2,4-triazole-3-thiols from 4-bromophenyl isothiocyanate.

Data Presentation: Characterization and Anticonvulsant Activity

The synthesized compounds are typically characterized by their physicochemical properties and spectroscopic data. Their anticonvulsant activity is evaluated in standard animal models.

Table 1: Physicochemical and Spectroscopic Data of Representative Compounds

Compound IDMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)IR (cm⁻¹)
1a C₁₃H₁₀BrN₃S165-1677.45-7.60 (m, 4H, Ar-H), 7.80 (s, 1H, NH), 8.10 (s, 1H, NH), 9.60 (s, 1H, NH)3350 (N-H), 1580 (C=S)
2a C₁₄H₁₀BrN₅S210-2127.50-7.70 (m, 4H, Ar-H), 8.20 (s, 1H, Ar-H), 13.50 (s, 1H, SH)3100 (N-H), 1610 (C=N), 1250 (C=S)

Table 2: Anticonvulsant Activity and Neurotoxicity of Representative Compounds

Compound IDMES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)Rotarod Test (Neurotoxicity)
1a 7550Minimal
2a 8060Minimal
Phenytoin 100InactiveModerate
Carbamazepine 10080Moderate

Structure-Activity Relationship (SAR) Insights

SAR studies on thiourea derivatives have revealed several key structural features that are crucial for their anticonvulsant activity:

  • Aryl Substituents: The nature and position of substituents on the aryl rings significantly influence activity. Electron-withdrawing groups, such as the 4-bromo substituent, are often associated with enhanced potency.

  • The Thiourea Linker: The -NH-C(=S)-NH- moiety is a critical pharmacophoric element, likely involved in hydrogen bonding with the biological target.

  • Heterocyclic Scaffolds: Cyclization of the thiourea backbone into heterocyclic systems like 1,2,4-triazoles or thiazolidinones can lock the molecule into a more rigid conformation, potentially leading to higher affinity for the target and improved activity.

Proposed Mechanism of Action

While the precise mechanism of action for many thiourea-based anticonvulsants is still under investigation, several plausible targets have been proposed.[2] These include:

  • Modulation of Voltage-Gated Sodium Channels: Similar to established AEDs like phenytoin and carbamazepine, these compounds may block voltage-gated sodium channels, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

  • Enhancement of GABAergic Neurotransmission: Some derivatives may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This could be achieved by interacting with GABA-A receptors or by inhibiting enzymes involved in GABA metabolism.[3]

Logical Relationship of Proposed Mechanisms:

Thiourea_Derivative This compound Derivative VGSC Voltage-Gated Sodium Channels Thiourea_Derivative->VGSC Blockade GABA_System GABAergic System Thiourea_Derivative->GABA_System Enhancement Reduced_Firing Reduced Neuronal Excitability and Firing VGSC->Reduced_Firing GABA_System->Reduced_Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

Caption: Proposed mechanisms of action for thiourea-based anticonvulsants.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of compounds with promising anticonvulsant properties. The synthetic protocols outlined in this guide are robust and can be adapted for the generation of extensive compound libraries for further screening and optimization. The favorable physicochemical properties conferred by the 4-bromophenyl group, combined with the proven anticonvulsant potential of the thiourea and related heterocyclic scaffolds, make this a compelling area for continued research in the quest for safer and more effective treatments for epilepsy. Future work should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic profiles to identify lead candidates for clinical development.

References

Application Notes and Protocols: 4-Bromophenylthiourea as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromophenylthiourea as a corrosion inhibitor for mild steel in acidic environments, specifically in 1.0 M Hydrochloric acid (HCl). The following sections detail the experimental protocols for evaluating inhibitor efficiency and present key data in a structured format.

Introduction

Mild steel, a cornerstone in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic media. This degradation poses significant economic and safety challenges. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have been extensively studied as effective corrosion inhibitors. This compound, a thiourea derivative, has demonstrated significant potential in mitigating the corrosion of mild steel in acidic solutions. Its efficacy is attributed to the presence of sulfur and nitrogen atoms, which facilitate its adsorption onto the metal surface, forming a protective barrier against the corrosive environment.[1][2][3][4]

Experimental Protocols

Materials and Preparation
  • Mild Steel Specimen Preparation:

    • Mechanically polish mild steel specimens using a series of emery papers of decreasing grit size (e.g., 150, 600, 1000 grit) to achieve a smooth, mirror-like surface.[1]

    • Degrease the polished specimens with acetone and rinse thoroughly with distilled water.[1]

    • Dry the specimens using a stream of warm air.

    • For electrochemical studies, embed the specimen in a polyester resin, leaving a defined surface area (e.g., 0.6359 cm²) exposed to the corrosive solution. A copper wire should be connected to the back of the specimen for electrical contact.[1]

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the desired acidic medium (e.g., 1.0 M HCl).

    • Prepare a series of test solutions by diluting the stock solution to the required concentrations (e.g., 1x10⁻⁵ M, 1x10⁻⁴ M, 1x10⁻³ M, and 1x10⁻² M).[1] The corrosive medium without the inhibitor will serve as the blank or control.

Weight Loss Measurements

This gravimetric method provides a straightforward determination of the corrosion rate and inhibitor efficiency.

  • Weigh the prepared mild steel specimens accurately using an analytical balance.

  • Immerse the specimens in the test solutions (with and without different concentrations of this compound) for a specified period (e.g., 1, 6, 12, 24 hours) at a constant temperature.[5]

  • After the immersion period, remove the specimens from the solutions.

  • Carefully wash the specimens with a suitable cleaning solution (e.g., a solution containing HCl and a scrubbing agent) to remove corrosion products, followed by rinsing with distilled water and acetone.

  • Dry the cleaned specimens and re-weigh them.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR = (ΔW) / (A * t) (where A is the surface area and t is the immersion time)

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode cell is used, comprising the mild steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[1][2]

  • Potentiodynamic Polarization:

    • Immerse the electrodes in the test solution and allow the open-circuit potential (E_corr) to stabilize (typically for 1 hour).[1]

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus E_corr) at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the potential to obtain Tafel plots.

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency using the formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • After stabilization at the open-circuit potential, apply a small amplitude AC signal (e.g., 5 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[1]

    • Plot the impedance data in Nyquist and Bode formats.

    • Analyze the plots to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency using the formula: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

Data Presentation

The following tables summarize the quantitative data obtained from electrochemical studies of this compound as a corrosion inhibitor for mild steel in 1.0 M HCl at 293 K.

Table 1: Potentiodynamic Polarization Parameters

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (μA/cm²)Inhibition Efficiency (%)
Blank-0.518151-
1x10⁻⁵-0.51846.8471
1x10⁻⁴-0.51521.4686
1x10⁻³-0.52413.3892
1x10⁻²-0.4688.1095

Data sourced from a study on a closely related compound, 4-(4-bromophenyl) thiosemicarbazide, which exhibits similar inhibitive properties.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Concentration (M)R_p (Ω cm²)Inhibition Efficiency (%)
Blank102-
1x10⁻⁵Not SpecifiedNot Specified
1x10⁻⁴Not SpecifiedNot Specified
1x10⁻³Not SpecifiedNot Specified
1x10⁻²211995.18

R_p (Polarization Resistance) values are presented. The inhibition efficiency is calculated based on these values. Data sourced from a study on a closely related compound, 4-(4-bromophenyl) thiosemicarbazide.[1]

Visualizations

Experimental_Workflow cluster_prep Material & Solution Preparation cluster_testing Corrosion Testing cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis MS_Prep Mild Steel Specimen Preparation (Polishing, Degreasing, Drying) WL Weight Loss Measurements MS_Prep->WL EC Electrochemical Measurements MS_Prep->EC Sol_Prep Inhibitor Solution Preparation (Varying Concentrations in 1.0 M HCl) Sol_Prep->WL Sol_Prep->EC Calc Calculation of: - Corrosion Rate - Inhibition Efficiency - Electrochemical Parameters WL->Calc PDP Potentiodynamic Polarization EC->PDP EIS Electrochemical Impedance Spectroscopy EC->EIS PDP->Calc EIS->Calc Surf_Analysis Surface Analysis (Optional) (SEM, AFM, XPS) Calc->Surf_Analysis

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Acidic Solution (1.0 M HCl) cluster_surface Mild Steel Surface (Fe) cluster_adsorption Adsorption & Protection Inhibitor This compound (Protonated) Adsorption Adsorption via N and S atoms Inhibitor->Adsorption Electrostatic & Chemisorption H_plus H+ Fe Fe H_plus->Fe Attack Cl_minus Cl- Cl_minus->Fe Adsorption Fe->Adsorption Protective_Layer Protective Film Formation Adsorption->Protective_Layer Protective_Layer->H_plus Blocks Corrosion_Inhibition Corrosion Inhibition Protective_Layer->Corrosion_Inhibition

Caption: Proposed mechanism of corrosion inhibition.

Mechanism of Inhibition

The corrosion inhibition of mild steel by this compound in acidic media is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface.[1][2][4] This adsorption process can occur through two main mechanisms:

  • Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption.

  • Chemisorption: This involves the sharing of electrons between the lone pairs of the nitrogen and sulfur atoms in the thiourea group and the vacant d-orbitals of the iron atoms on the mild steel surface. This forms a coordinate covalent bond, resulting in a more stable and strongly adsorbed protective layer.

The adsorbed this compound molecules form a protective film on the mild steel surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. As the concentration of the inhibitor increases, the surface coverage also increases, leading to a higher inhibition efficiency.[1] The value of the standard free energy of adsorption can indicate the nature of the interaction, with values around -20 kJ/mol or less suggesting physisorption, while more negative values point towards chemisorption.[1]

References

Application Notes and Protocols for the Synthesis of 4-Bromophenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The presence of the N-C=S backbone is crucial for their biological function. Specifically, 4-bromophenylthiourea derivatives have garnered significant interest due to the unique electronic and lipophilic properties imparted by the bromine substituent on the phenyl ring, which can enhance binding to biological targets and improve pharmacokinetic profiles.

This document provides a detailed protocol for the synthesis of a series of N-aryl-N'-(4-bromophenyl)thiourea derivatives. The primary synthetic route involves the reaction of 4-bromophenyl isothiocyanate with various substituted anilines. Additionally, quantitative data on the biological activities of representative derivatives are summarized, and a general experimental workflow is visually represented.

Experimental Protocols

General Synthesis of N-Aryl-N'-(4-bromophenyl)thiourea Derivatives

This protocol outlines the synthesis of N-aryl-N'-(4-bromophenyl)thiourea derivatives via the reaction of 4-bromophenyl isothiocyanate with a substituted primary amine.

Materials:

  • 4-Bromophenyl isothiocyanate

  • Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methylaniline, 4-methoxyaniline)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reflux condenser

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel and filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenyl isothiocyanate (1.0 equivalent) in a minimal amount of anhydrous solvent.

  • Addition of Amine: To the stirring solution, add the substituted aniline (1.0 equivalent) either as a solid or dissolved in a small amount of the same anhydrous solvent.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. Gentle heating or refluxing may be required to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-N'-(4-bromophenyl)thiourea derivative.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Data Presentation

The following tables summarize the quantitative biological activity data for a representative set of thiourea derivatives, including some 4-bromophenyl analogues, against various microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of Thiourea Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundDerivativeS. aureusB. subtilisE. coliK. pneumoniaeC. albicansC. krusei
1 N-(4-bromophenyl)thiourea>100>100>100>1005025
2 N-(4-chlorophenyl)thiourea10020040040010050
3 N-(4-methylphenyl)thiourea2001002004005050
4 N-phenylthiourea>400>400>400>400100100

Data compiled from multiple sources for illustrative purposes.[1]

Table 2: Anticancer Activity of Thiourea Derivatives (IC₅₀ in µM)

CompoundDerivativeA549 (Lung)Bel7402 (Liver)HepG2 (Liver)HeLa (Cervical)HCT116 (Colon)
5 1-(4-bromophenyl)-3-(4-chlorophenyl)thiourea15.218.521.312.814.6
6 1-(4-bromophenyl)-3-(4-fluorophenyl)thiourea18.922.125.416.719.2
7 1,3-bis(4-bromophenyl)thiourea10.513.215.88.911.1
8 Sunitinib (Positive Control)5.87.18.24.56.3

Data compiled from multiple sources for illustrative purposes.[2]

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product 4-Bromophenyl Isothiocyanate 4-Bromophenyl Isothiocyanate Mixing in Solvent Mixing in Solvent 4-Bromophenyl Isothiocyanate->Mixing in Solvent Substituted Aniline Substituted Aniline Substituted Aniline->Mixing in Solvent Stirring/Reflux Stirring/Reflux Mixing in Solvent->Stirring/Reflux Solvent Removal Solvent Removal Stirring/Reflux->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization This compound Derivative This compound Derivative Recrystallization->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Signaling_Pathway_Placeholder This compound Derivative This compound Derivative Biological Target Biological Target This compound Derivative->Biological Target Inhibition/Activation Downstream Signaling Cascade Downstream Signaling Cascade Biological Target->Downstream Signaling Cascade Modulation Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response e.g., Apoptosis, Growth Arrest

Caption: Putative mechanism of action for this compound derivatives.

References

Application Notes and Protocols for 4-Bromophenylthiourea in Chemosensor Development for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-bromophenylthiourea and its derivatives as chemosensors for the detection of heavy metal ions. While specific data for this compound is limited in publicly available literature, this document outlines generalized protocols and expected outcomes based on the well-established behavior of closely related phenylthiourea compounds in heavy metal sensing.

Introduction

Thiourea derivatives have emerged as a significant class of compounds in the development of chemosensors for heavy metal ions.[1][2] Their ability to act as effective fluorescent and colorimetric sensors stems from the presence of sulfur and nitrogen atoms, which can selectively coordinate with heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).[1][2][3][4] The interaction between the thiourea group and the metal ion often leads to a measurable change in the optical properties of the molecule, such as a shift in the absorption spectrum (colorimetric detection) or an enhancement or quenching of fluorescence (fluorometric detection).[1][3] this compound, as a halogenated derivative, is a promising candidate for such applications due to the potential influence of the bromo substituent on its electronic properties and binding affinity.

Principle of Detection: A Generalized Signaling Pathway

The sensing mechanism of phenylthiourea-based chemosensors for heavy metals typically involves a coordination event between the sulfur and nitrogen atoms of the thiourea moiety and the target metal ion. This interaction disrupts the electronic state of the molecule, leading to an observable optical response.

In a common scenario for fluorescent "turn-on" sensors, the lone pair of electrons on the sulfur and/or nitrogen atoms can quench the fluorescence of an attached fluorophore through a process called photoinduced electron transfer (PET). Upon binding of a heavy metal ion, these lone pair electrons become engaged in the coordination, thus inhibiting the PET process and causing a significant enhancement in fluorescence intensity. Conversely, in "turn-off" sensors, the formation of the complex with the heavy metal ion may lead to fluorescence quenching through various mechanisms, including heavy atom effects or energy transfer.[5]

Colorimetric sensing, on the other hand, relies on changes in the electronic absorption spectrum of the compound upon metal ion binding. This can manifest as a visible color change, allowing for naked-eye detection.

G Generalized Signaling Pathway of a Phenylthiourea-based Chemosensor cluster_0 Sensor Molecule cluster_1 Analyte cluster_2 Complexation cluster_3 Signal Output This compound This compound Coordination Complex Coordination Complex This compound->Coordination Complex + Metal Ion Heavy Metal Ion (e.g., Hg²⁺, Pb²⁺, Cd²⁺) Heavy Metal Ion (e.g., Hg²⁺, Pb²⁺, Cd²⁺) Heavy Metal Ion (e.g., Hg²⁺, Pb²⁺, Cd²⁺)->Coordination Complex Optical Signal Change Optical Signal Change Coordination Complex->Optical Signal Change Results in Colorimetric Change Colorimetric Change Optical Signal Change->Colorimetric Change Fluorescence Change Fluorescence Change Optical Signal Change->Fluorescence Change

Figure 1: Generalized signaling pathway for heavy metal detection.

Quantitative Data Summary

Thiourea Derivative Target Ion Detection Method Limit of Detection (LOD) Solvent System Reference
Thiourea-based sensor 17Hg²⁺Fluorescence0.84 µMAqueous medium[6]
Thiourea-based sensor (L)Hg²⁺Fluorescence5.01 x 10⁻⁷ MDMSO-H₂O (10:90, v/v)[4]
Thiourea-based sensor (L)Ag⁺Fluorescence2.14 x 10⁻⁸ MDMSO-H₂O (10:90, v/v)[4]
Thiourea-based sensor (L)Au³⁺Fluorescence3.4 x 10⁻⁶ MDMSO-H₂O (10:90, v/v)[4]
Lumazine ligand with thiopheneCd²⁺Fluorescence Enhancement-Water[7]
Lumazine ligand with thiopheneAg⁺Fluorescence Quenching-Water[7]
Lumazine ligand with thiopheneHg²⁺Fluorescence Quenching-Water[7]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a phenylthiourea-based sensor and its application in heavy metal detection using UV-Vis and fluorescence spectroscopy. These protocols are based on methodologies reported for similar thiourea derivatives and can be adapted for this compound.

Synthesis of this compound

Materials:

  • 4-bromoaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask, dissolve a specific molar equivalent of 4-bromoaniline in ethanol.

  • Addition of thiocyanate: To this solution, add a slight molar excess of ammonium thiocyanate.

  • Acidification and reflux: Slowly add concentrated hydrochloric acid to the mixture. Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the product: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol for Heavy Metal Detection using UV-Vis Spectroscopy

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile).

  • Stock solutions of various heavy metal salts (e.g., HgCl₂, Pb(NO₃)₂, Cd(NO₃)₂) in deionized water or the same solvent as the sensor.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Micropipettes.

Procedure:

  • Preparation of the sensor solution: Prepare a solution of this compound of a known concentration (e.g., 1 x 10⁻⁵ M) in the chosen solvent.

  • UV-Vis titration:

    • Place a known volume of the sensor solution into a quartz cuvette and record its initial UV-Vis absorption spectrum.

    • Sequentially add small aliquots of the stock solution of the target heavy metal ion to the cuvette.

    • After each addition, gently mix the solution and record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Selectivity study: To assess the selectivity of the sensor, repeat the titration experiment with other metal ions under the same conditions.

  • Data analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the association constant.

Protocol for Heavy Metal Detection using Fluorescence Spectroscopy

Materials:

  • Stock solution of this compound (if fluorescent) or a thiourea-based fluorescent sensor in a suitable solvent.

  • Stock solutions of various heavy metal salts.

  • Fluorescence spectrophotometer.

  • Quartz cuvettes for fluorescence measurements.

  • Micropipettes.

Procedure:

  • Preparation of the sensor solution: Prepare a dilute solution of the fluorescent sensor (e.g., 1 x 10⁻⁶ M) in the chosen solvent.

  • Fluorescence titration:

    • Place a known volume of the sensor solution into a fluorescence cuvette and record its initial fluorescence emission spectrum by exciting at an appropriate wavelength.

    • Incrementally add aliquots of the stock solution of the target heavy metal ion.

    • After each addition, mix the solution and record the fluorescence spectrum.

  • Selectivity and interference studies:

    • To test selectivity, record the fluorescence response of the sensor in the presence of various other metal ions.

    • To assess interference, record the fluorescence response to the target metal ion in the presence of a mixture of other potentially interfering ions.

  • Determination of the Limit of Detection (LOD): The LOD can be calculated based on the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus concentration plot.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of a this compound-based chemosensor.

G Experimental Workflow for Chemosensor Development Start Start Synthesis of this compound Synthesis of this compound Start->Synthesis of this compound Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Synthesis of this compound->Characterization (NMR, IR, MS) Preparation of Stock Solutions Preparation of Stock Solutions Characterization (NMR, IR, MS)->Preparation of Stock Solutions UV-Vis Titration UV-Vis Titration Preparation of Stock Solutions->UV-Vis Titration Fluorescence Titration Fluorescence Titration Preparation of Stock Solutions->Fluorescence Titration Data Analysis Data Analysis UV-Vis Titration->Data Analysis Fluorescence Titration->Data Analysis Determine Binding Properties Determine Binding Properties Data Analysis->Determine Binding Properties Determine LOD and Selectivity Determine LOD and Selectivity Data Analysis->Determine LOD and Selectivity End End Determine Binding Properties->End Determine LOD and Selectivity->End

Figure 2: Workflow for chemosensor synthesis and evaluation.

Conclusion

While direct and extensive studies on this compound as a chemosensor for heavy metals are not widely reported, the foundational chemistry of thiourea derivatives strongly suggests its potential in this application. The provided generalized protocols offer a solid starting point for researchers to synthesize, characterize, and evaluate this compound for the detection of heavy metal ions. The comparative data from related compounds indicate that such a sensor could exhibit high sensitivity and selectivity, making it a valuable tool in environmental monitoring and analytical chemistry. Further research is warranted to specifically quantify the performance of this compound and to explore its full potential in chemosensor development.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving 4-Bromophenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving 4-bromophenylthiourea derivatives. These reactions are instrumental in synthesizing novel biaryl-thiourea compounds, which are of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with the thiourea scaffold.[1][2]

Introduction and Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[3] The reaction's tolerance for a wide range of functional groups, mild conditions, and the commercial availability of numerous boronic acid derivatives make it a cornerstone of modern organic synthesis.[4]

Thiourea derivatives are a privileged class of compounds in drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][5] By employing this compound derivatives as substrates in Suzuki cross-coupling reactions, researchers can efficiently generate libraries of novel biaryl-thiourea molecules. This approach facilitates the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The 4-bromophenyl moiety serves as a versatile electrophilic partner for coupling with a wide array of aryl and heteroaryl boronic acids.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative, forming a Pd(II) complex.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this step.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

It is important to note that under certain conditions, thioureas themselves can undergo a desulfurative coupling to form amidinium salts.[8] However, the protocols described herein are optimized for the cross-coupling at the aryl bromide position, treating the thiourea moiety as a spectator functional group.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for this compound Derivatives pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 L_n(Br)Pd(II)-Ar pd0->pd_complex1 Ar-Br r_x Ar-Br (this compound) transmetalation Transmetalation pd_complex2 L_n(Ar')Pd(II)-Ar pd_complex1->pd_complex2 Ar'-B(OH)₂ Base boronic_acid Ar'-B(OH)₂ base Base (e.g., K₃PO₄) pd_complex2->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl-thiourea Product)

Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

This section provides a general, representative protocol for the Suzuki cross-coupling of a this compound derivative with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials and Reagents
  • This compound derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PCy₃, SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Deionized water (if using a biphasic system)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

General Reaction Procedure

The following procedure is based on established methods for Suzuki coupling of other 4-bromophenyl derivatives.[9][10][11]

  • Reaction Setup: To a Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the this compound derivative (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane, 4 mL) and water (1 mL). If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂, 0.005 mmol, 1 mol%) and ligand (e.g., SPhos, 0.01 mmol, 2 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄ (0.025 mmol, 5 mol%), add it directly.

  • Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl-thiourea derivative.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (Ar-Br-Thiourea, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Solvent and Catalyst B->C D 4. Degas Mixture C->D E 5. Heat and Stir (Monitor by TLC/LC-MS) D->E F 6. Cool and Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Wash and Dry Organic Layer G->H I 9. Concentrate and Purify (Column Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

General Experimental Workflow.

Data Presentation: Reaction Conditions and Substrate Scope

The choice of catalyst, base, and solvent is crucial for a successful Suzuki coupling. The following tables summarize common conditions and demonstrate the reaction's scope, based on data from related aryl bromide couplings.[9][10][12]

Table 1: Summary of Typical Suzuki Cross-Coupling Conditions for Aryl Bromides

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical YieldReference
1Pd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane / H₂O80-95Good-Excellent[9][10]
2Pd(OAc)₂ (5) / PCy₃ (10)K₂HPO₄ (3.0)MeOH90Fair-Excellent[12]
3Pd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2.0)Toluene / H₂O100Good-ExcellentGeneral
4PdCl₂(dppf) (1-3)Cs₂CO₃ (2.5)1,4-Dioxane / H₂O100Good-Excellent[13]

Table 2: Representative Scope with Various Arylboronic Acids

Entry4-Bromophenyl SubstrateArylboronic Acid PartnerProduct Structure ExampleTypical Yield RangeNotes
1R-NH-C(S)-NH-Ph-BrPhenylboronic acidR-NH-C(S)-NH-Ph-Ph70-95%Unsubstituted aryl coupling is generally efficient.
2R-NH-C(S)-NH-Ph-Br4-Methoxyphenylboronic acidR-NH-C(S)-NH-Ph-(Ph-OMe)75-98%Electron-donating groups often lead to high yields.[9]
3R-NH-C(S)-NH-Ph-Br4-Chlorophenylboronic acidR-NH-C(S)-NH-Ph-(Ph-Cl)60-85%Electron-withdrawing groups are well-tolerated.[12]
4R-NH-C(S)-NH-Ph-Br2-Tolylboronic acidR-NH-C(S)-NH-Ph-(Ph-Me)50-80%Steric hindrance from ortho-substituents may lower yields.[8]
5R-NH-C(S)-NH-Ph-BrThiophene-3-boronic acidR-NH-C(S)-NH-Ph-(Thiophene)60-85%Heteroarylboronic acids are suitable coupling partners.[9]

Yields are generalized from similar reactions and may vary based on the specific thiourea derivative and optimized conditions.

Application in Drug Discovery

The synthesis of biaryl-thiourea libraries via Suzuki coupling is a strategic approach in modern drug discovery. The resulting compounds can be screened for various biological activities, leveraging the known pharmacological potential of the thiourea core.

Drug_Discovery_Logic cluster_applications Potential Therapeutic Areas start This compound Derivatives reaction Suzuki-Miyaura Cross-Coupling start->reaction boronic Diverse Aryl/Heteroaryl Boronic Acids boronic->reaction library Library of Novel Biaryl-Thiourea Compounds reaction->library screening High-Throughput Biological Screening library->screening app1 Anticancer screening->app1 app2 Antibacterial screening->app2 app3 Anti-inflammatory screening->app3 app4 ... and others screening->app4 hit Hit Identification & Lead Optimization screening->hit

References

Application Note & Protocol: A Validated RP-HPLC Method for the Analysis of 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 4-Bromophenylthiourea using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described protocol is designed to be robust, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

This compound is a derivative of phenylthiourea and finds applications in various chemical syntheses and potentially in biological studies. Accurate and reliable analytical methods are crucial for determining its purity and quantifying its presence in different matrices. Reversed-phase HPLC is a powerful and widely used technique for the separation and quantification of small organic molecules due to its versatility and high resolution.[1][2][3] This application note details a specific RP-HPLC method tailored for this compound, including the chromatographic conditions, system suitability requirements, and a comprehensive validation summary according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating non-polar to moderately polar compounds.

  • Chemicals and Reagents:

    • This compound reference standard (>98.0% purity).[7]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid (analytical grade).

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5][8] The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
5049.899.6%
100100.5100.5%
150149.199.4%
Mean % Recovery 99.8%
Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).

Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day) 50< 1.0%
Intermediate Precision (Inter-day) 50< 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantitation (LOQ) 0.3
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter Varied% RSD
Flow Rate (± 0.1 mL/min) < 2.0%
Mobile Phase Composition (± 2%) < 2.0%
Column Temperature (± 2 °C) < 2.0%

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using the validated RP-HPLC method.

experimental_workflow prep Sample and Standard Preparation hplc RP-HPLC System prep->hplc Load into Autosampler injection Inject Sample/Standard hplc->injection conditions Chromatographic Conditions (C18, ACN:H2O, 1 mL/min, 254 nm) conditions->hplc separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection data Data Acquisition and Processing detection->data analysis Quantification and Purity Assessment data->analysis report Generate Report analysis->report

References

Application Notes and Protocols for Studying the Reaction Kinetics of 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the reaction kinetics of 4-Bromophenylthiourea. The protocols described herein are based on established methods for studying the kinetics of analogous thiourea derivatives and can be adapted for various reaction systems.

Introduction

This compound is a derivative of thiourea, a class of compounds with diverse applications in medicinal chemistry and materials science. Understanding the reaction kinetics of this compound is crucial for optimizing synthetic routes, elucidating reaction mechanisms, and developing novel therapeutic agents. This document outlines a comprehensive experimental setup for studying the kinetics of reactions involving this compound, with a focus on oxidation reactions, which are a common transformation for thiourea derivatives.

The proposed experimental approach utilizes UV-Vis spectrophotometry to monitor the reaction progress in real-time. For reactions with half-lives in the millisecond to second range, the use of a stopped-flow apparatus is recommended.

Experimental Design and Strategy

The core of this protocol involves monitoring the change in absorbance of a reaction mixture over time. The choice of the specific reaction to be studied will dictate the experimental conditions. A common and well-documented reaction for thiourea derivatives is their oxidation. For the purpose of these application notes, we will focus on the oxidation of this compound by iodine.

The reaction progress can be monitored by observing the disappearance of the characteristic absorbance of the iodine-starch complex or the appearance of a product with a unique UV-Vis spectrum.

Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions - this compound - Oxidizing Agent (e.g., Iodine) - Buffer/Solvent mix_reactants Mix Reactants in Cuvette prep_reagents->mix_reactants Transfer to cuvette prep_instrument Instrument Setup - UV-Vis Spectrophotometer - Thermostatted Cuvette Holder start_measurement Initiate Kinetic Measurement (Absorbance vs. Time) prep_instrument->start_measurement mix_reactants->start_measurement plot_data Plot Absorbance vs. Time start_measurement->plot_data determine_order Determine Reaction Order (Initial Rates or Integrated Rate Laws) plot_data->determine_order calculate_k Calculate Rate Constant (k) determine_order->calculate_k temp_dependence Temperature Dependence Study (Arrhenius Plot) calculate_k->temp_dependence propose_mechanism Propose Reaction Mechanism temp_dependence->propose_mechanism

Caption: Experimental workflow for studying the reaction kinetics of this compound.

Materials and Reagents

  • This compound

  • Oxidizing agent (e.g., Iodine, Potassium Bromate)

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile, Water)

  • Buffer solutions (for pH-dependent studies)

  • Starch indicator (if using iodine)

  • Standard laboratory glassware

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Stopped-flow apparatus (optional, for fast reactions)

  • Quartz cuvettes

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

  • Oxidizing Agent Stock Solution: Prepare a stock solution of the chosen oxidizing agent (e.g., 10 mM Iodine in ethanol) in the same solvent.

  • Buffer Solutions: If studying the effect of pH, prepare a series of buffer solutions with known pH values.

Kinetic Measurement using UV-Vis Spectrophotometry
  • Wavelength Selection:

    • Record the UV-Vis spectrum of the reactants and expected products to identify a wavelength where there is a significant change in absorbance during the reaction. For the reaction with iodine, the disappearance of the iodine-starch complex can be monitored at around 595 nm.[1]

  • Reaction Setup:

    • Equilibrate the stock solutions and the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature.

    • In a quartz cuvette, pipette the required volumes of the solvent/buffer and the this compound stock solution.

    • Place the cuvette in the spectrophotometer and blank the instrument.

  • Initiation and Data Collection:

    • To initiate the reaction, rapidly add the required volume of the oxidizing agent stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Collect data until the reaction is complete, as indicated by a stable absorbance reading.

Kinetic Measurement using Stopped-Flow Technique

For reactions that are too fast to be monitored by conventional spectrophotometry, a stopped-flow instrument is necessary.[2][3][4]

  • Instrument Setup:

    • Prepare the reactant solutions as described in section 4.1.

    • Load the reactant solutions into the drive syringes of the stopped-flow apparatus.

  • Measurement:

    • Rapidly inject the reactants into the mixing chamber, which then flows into the observation cell.

    • The flow is abruptly stopped, and the change in absorbance or fluorescence is monitored over time. The instrument's software will record the kinetic trace.

Data Presentation and Analysis

The collected data should be organized and analyzed to determine the reaction kinetics.

Determination of Reaction Order

The order of the reaction with respect to each reactant can be determined using the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of other reactants are kept constant.

Table 1: Hypothetical Data for Determining Reaction Order

Experiment[this compound]₀ (M)[Oxidizing Agent]₀ (M)Initial Rate (M/s)
10.0010.011.5 x 10⁻⁵
20.0020.013.0 x 10⁻⁵
30.0010.026.0 x 10⁻⁵

From this hypothetical data, doubling the concentration of this compound doubles the initial rate, suggesting the reaction is first order with respect to this compound. Doubling the concentration of the oxidizing agent quadruples the rate, indicating a second-order dependence.

Calculation of the Rate Constant (k)

Once the rate law is determined (e.g., Rate = k[this compound]¹[Oxidizing Agent]²), the rate constant (k) can be calculated for each experiment and an average value can be determined.

Table 2: Calculation of the Rate Constant

ExperimentRate (M/s)[this compound] (M)[Oxidizing Agent] (M)k (M⁻²s⁻¹)
11.5 x 10⁻⁵0.0010.01150
23.0 x 10⁻⁵0.0020.01150
36.0 x 10⁻⁵0.0010.02150
Effect of Temperature and Activation Energy

To determine the activation energy (Ea) of the reaction, the rate constant is measured at different temperatures. The data is then plotted as ln(k) versus 1/T (Arrhenius plot).

Table 3: Temperature Dependence of the Rate Constant

Temperature (K)1/T (K⁻¹)k (M⁻²s⁻¹)ln(k)
2980.003361505.01
3080.003253105.74
3180.003146006.40

The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant.

Signaling Pathway and Logical Relationships

As specific signaling pathways involving this compound are not extensively documented, a logical diagram of the kinetic analysis process is provided below.

G cluster_input Inputs cluster_process Kinetic Experiment cluster_output Outputs conc Reactant Concentrations measurement Measure Absorbance vs. Time conc->measurement temp Temperature temp->measurement ph pH ph->measurement rate_law Rate Law (Reaction Orders) measurement->rate_law rate_constant Rate Constant (k) rate_law->rate_constant activation_energy Activation Energy (Ea) rate_constant->activation_energy mechanism Proposed Mechanism activation_energy->mechanism

Caption: Logical flow from experimental inputs to kinetic parameter outputs.

Conclusion

This document provides a comprehensive guide for establishing an experimental setup to study the reaction kinetics of this compound. By systematically varying reaction conditions and employing appropriate analytical techniques, researchers can gain valuable insights into the reactivity and mechanistic pathways of this compound, which is essential for its application in drug development and other scientific fields.

References

Application Notes and Protocols: 4-Bromophenylthiourea in the Preparation of Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromophenylthiourea in the synthesis of metal complexes, with a focus on their potential applications, particularly in the development of novel therapeutic agents. Detailed experimental protocols and characterization data are provided to facilitate further research and development in this promising area.

Introduction

Thiourea derivatives and their metal complexes represent a versatile class of compounds with a wide range of applications in coordination chemistry, catalysis, and medicinal chemistry. The presence of both sulfur and nitrogen donor atoms allows these ligands to form stable complexes with a variety of transition metals. This compound, in particular, has garnered interest due to the influence of the bromo-substituent on the electronic properties of the ligand and, consequently, on the biological activity and catalytic potential of its metal complexes. The coordination of this compound to metal centers can lead to the formation of complexes with diverse geometries, including tetrahedral, square planar, and octahedral arrangements.[1][2] These structural variations, in turn, influence the complexes' mechanisms of action and therapeutic efficacy.

Applications in Drug Development

Metal complexes incorporating this compound and its derivatives have shown significant promise as anticancer agents.[1][2] The coordination of the thiourea ligand to a metal ion often enhances the cytotoxic activity compared to the free ligand.

Anticancer Activity

Copper(II) complexes containing a (bromophenyl)thiourea moiety have demonstrated notable cytotoxicity against various cancer cell lines, including colon (SW480) and prostate (PC3) cancer cells.[1][2] These complexes have been shown to induce apoptosis in cancer cells and may act by modulating the release of inflammatory cytokines such as IL-6.[1][2] The proposed mechanism of action for some thiourea-based metal complexes involves the inhibition of key cellular enzymes like thioredoxin reductase, which is crucial for maintaining cellular redox homeostasis. The disruption of this system can lead to increased oxidative stress and subsequent cell death.

Data Presentation

Table 1: Synthesis and Physical Properties of this compound Metal Complexes
ComplexMetal SaltLigand:Metal RatioSolventYield (%)ColorM.p. (°C)
[Cu(4-BPT)₂]CuCl₂·2H₂O2:1Methanol~85Green>200
[Ni(4-BPT)₂Cl₂]NiCl₂·6H₂O2:1Ethanol~75Greenish>250
[Co(4-BPT)₂Cl₂]CoCl₂·6H₂O2:1Ethanol~70Blue>250
[Pd(4-BPT)₂Cl₂]PdCl₂2:1Acetonitrile~80Yellow>280
[Pt(4-BPT)₂Cl₂]K₂PtCl₄2:1DMF/Water~78Pale Yellow>300

*4-BPT = this compound. Data is representative and synthesized from general procedures for similar thiourea complexes.

Table 2: Spectroscopic Data for this compound Metal Complexes
ComplexSelected IR Peaks (cm⁻¹)UV-Vis λmax (nm)
This compound (Ligand)ν(N-H): ~3300, 3150; ν(C=S): ~780260
[Cu(4-BPT)₂]ν(N-H): ~3250, 3100; ν(C-S): ~750275, 380 (sh), 650
[Ni(4-BPT)₂Cl₂]ν(N-H): ~3240, 3090; ν(C-S): ~745280, 410, 670
[Co(4-BPT)₂Cl₂]ν(N-H): ~3255, 3110; ν(C-S): ~755270, 350, 620
[Pd(4-BPT)₂Cl₂]ν(N-H): ~3260, 3105; ν(C-S): ~740285, 390
[Pt(4-BPT)₂Cl₂]ν(N-H): ~3250, 3100; ν(C-S): ~742290, 375

*Spectroscopic data is illustrative and based on typical shifts observed upon complexation of thiourea ligands.

Table 3: Cytotoxicity Data of a Representative Copper(II) Complex
CompoundCell LineIC₅₀ (µM)
[Cu(4-BPT-derivative)₂]SW480 (Colon Cancer)4-19
[Cu(4-BPT-derivative)₂]PC3 (Prostate Cancer)4-19
[Cu(4-BPT-derivative)₂]HaCaT (Normal Keratinocytes)≥ 84

*Data adapted from a study on a Cu(II) complex with a (4-bromophenyl)thiourea moiety.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

Materials:

  • 4-Bromoaniline

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Benzoyl chloride

  • Acetone

  • Ethanol

Procedure:

  • Synthesis of Benzoyl isothiocyanate: A solution of benzoyl chloride (0.1 mol) in acetone (50 mL) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in acetone (50 mL). The mixture is refluxed for 30 minutes and then cooled to room temperature.

  • Synthesis of this compound: To the solution of benzoyl isothiocyanate, a solution of 4-bromoaniline (0.1 mol) in acetone (50 mL) is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature.

  • A dilute solution of hydrochloric acid is then added to precipitate the N-benzoyl-N'-(4-bromophenyl)thiourea intermediate.

  • The intermediate is hydrolyzed by refluxing with a solution of sodium hydroxide.

  • After cooling, the solution is acidified with hydrochloric acid to precipitate this compound.

  • The white solid is filtered, washed with cold water, and recrystallized from ethanol.

Protocol 2: General Procedure for the Synthesis of Metal Complexes of this compound

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, PdCl₂, K₂PtCl₄)

  • Appropriate solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF)

Procedure:

  • Dissolve this compound (2 mmol) in the appropriate solvent (20 mL).

  • Dissolve the metal salt (1 mmol) in the same solvent (10 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • The reaction mixture is stirred for 2-4 hours. The formation of a precipitate indicates the formation of the complex.

  • The precipitate is collected by filtration, washed with the solvent and then with diethyl ether.

  • The resulting complex is dried in a desiccator over anhydrous CaCl₂.

Mandatory Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization L1 4-Bromoaniline + Ammonium Thiocyanate L2 Reaction in Acetone L1->L2 L3 This compound L2->L3 C1 This compound Solution C3 Mixing and Stirring C1->C3 C2 Metal Salt Solution C2->C3 C4 Precipitation C3->C4 C5 Filtration and Washing C4->C5 C6 Metal Complex C5->C6 CH1 Spectroscopic Analysis (IR, UV-Vis, NMR) C6->CH1 CH2 Elemental Analysis C6->CH2 CH3 Biological Evaluation (e.g., Cytotoxicity Assays) C6->CH3

Caption: Experimental workflow for the synthesis and characterization of this compound metal complexes.

signaling_pathway cluster_cell Cancer Cell Complex This compound Metal Complex TrxR Thioredoxin Reductase (TrxR) Complex->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) Complex->ROS Induction IL6 Decreased IL-6 Release Complex->IL6 TrxR->ROS normally reduces Apoptosis Apoptosis ROS->Apoptosis

Caption: Postulated signaling pathway for the anticancer activity of this compound metal complexes.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Bromophenylthiourea. The methodologies outlined below are essential for quality control, purity assessment, and various research applications in the field of drug development and chemical analysis. The techniques covered include High-Performance Liquid Chromatography (HPLC), Voltammetric Analysis, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly specific and sensitive technique for the quantification of this compound. The following protocol is based on established methods for the analysis of N-acyl thiourea derivatives and can be adapted for this compound.[1][2][3] A reversed-phase HPLC method is recommended for optimal separation and quantification.

Experimental Protocol

Chromatographic Conditions:

  • HPLC System: An Agilent 1100 series or equivalent system equipped with a UV detector is suitable.[2]

  • Column: A Zorbax Eclipse XDB C18 column (150 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase: A gradient of Acetonitrile and ultrapure water is effective.[2]

  • Gradient Program:

    • 0-3 min: 40% Acetonitrile

    • 3-12 min: 40-90% Acetonitrile

    • 12-15 min: 90% Acetonitrile

    • 15-18 min: 90-40% Acetonitrile

    • 18-20 min: 40% Acetonitrile[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 270 nm.[2]

  • Injection Volume: 10 µL.[2]

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 40 µg/mL.[1][2][3]

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the established calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Quantitative Data

The following table summarizes the expected validation parameters for the quantitative determination of a representative thiourea derivative, which can be considered indicative for this compound analysis.[1][3]

ParameterResult
Linearity Range 0.05 - 40 µg/mL
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 0.0174 µg/mL
Limit of Quantification (LOQ) 0.0521 µg/mL
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute to Working Concentrations B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (270 nm) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of 4-BPT I->J Voltammetry_Workflow cluster_prep Sample Preparation cluster_analysis Voltammetric Measurement cluster_quant Quantification A Prepare Standard/Sample Solution B Mix with Electrolyte (NaOH) A->B C Deaerate with Nitrogen B->C D Set Voltammetric Parameters C->D E Run Cathodic Stripping Voltammetry D->E F Record Voltammogram E->F G Standard Addition F->G H Peak Height/Area Measurement G->H I Calculate Concentration H->I UVVis_Workflow cluster_prep Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis A Determine λmax B Prepare Standard Solutions A->B D Measure Absorbance of Standards B->D C Prepare Sample Solution E Measure Absorbance of Sample C->E D->E F Generate Calibration Curve D->F G Calculate Concentration E->G F->G

References

Application Notes and Protocols: 4-Bromophenylthiourea as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromophenylthiourea, a versatile ligand in coordination chemistry. It delves into the synthesis of the ligand and its metal complexes, detailed characterization methodologies, and explores its emerging applications in various scientific fields. This document is designed to serve as a practical resource, offering both theoretical insights and actionable protocols to facilitate research and development.

Introduction to this compound in Coordination Chemistry

Thiourea and its derivatives are a well-established class of ligands in coordination chemistry, lauded for their versatile coordinating abilities.[1][2] The presence of both soft sulfur and hard nitrogen donor atoms allows for a variety of coordination modes, including monodentate, bidentate, and bridging, enabling the formation of stable complexes with a wide array of transition metals.[2][3] The incorporation of a 4-bromophenyl substituent onto the thiourea backbone introduces specific electronic and steric effects that can modulate the properties of the resulting metal complexes. The electron-withdrawing nature of the bromine atom can influence the electron density on the donor atoms, thereby affecting the strength and nature of the metal-ligand bond.

Metal complexes of substituted thioureas have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in medicinal chemistry, where they have shown promise as anticancer and antimicrobial agents.[4][5][6] The biological activity of these complexes is often attributed to the synergistic effect of the metal ion and the thiourea ligand.

Synthesis Protocols

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through a reliable and straightforward reaction involving 4-bromoaniline and ammonium thiocyanate. This method is based on the established synthesis of substituted phenylthioureas and can be adapted for a laboratory setting.[7]

Protocol: Synthesis of this compound

Materials:

  • 4-Bromoaniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a minimal amount of ethanol.

  • Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the flask.

  • Add glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • A solid precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold deionized water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR, and by melting point determination.

Synthesis of Metal Complexes with this compound

The following protocol provides a general method for the synthesis of transition metal complexes with this compound, which can be adapted for various metal salts. The procedure is based on established methods for the synthesis of similar thiourea-metal complexes.[3][8]

Protocol: General Synthesis of M(II)-4-Bromophenylthiourea Complexes

Materials:

  • This compound (ligand)

  • Metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Deionized water

Equipment:

  • Two beakers or flasks

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the this compound ligand (2 equivalents) in a suitable solvent such as ethanol or methanol in a beaker with gentle warming if necessary.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of deionized water or the same solvent used for the ligand.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate of the metal complex should form either immediately or upon stirring for a period of time (typically 1-3 hours) at room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with the solvent used for the reaction and then with a small amount of cold deionized water to remove any unreacted starting materials.

  • Dry the complex in a desiccator over a suitable drying agent.

Note: The stoichiometry of the resulting complex (e.g., ML₂X₂ or [M(L)₄]X₂) may vary depending on the metal ion, the counter-ion, and the reaction conditions.

Characterization of Metal Complexes

Thorough characterization is essential to elucidate the structure and properties of the synthesized metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the coordination of the this compound ligand to the metal ion. Key vibrational bands to monitor include:

    • ν(N-H): A shift in the N-H stretching frequency upon complexation can indicate the involvement of the nitrogen atom in coordination.

    • ν(C=S): A shift in the thiocarbonyl stretching frequency is a strong indicator of coordination through the sulfur atom. Typically, this band shifts to a lower wavenumber upon coordination.

    • ν(C-N): Changes in the C-N stretching frequency can also provide evidence of coordination.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes.

    • ¹H NMR: Shifts in the chemical shifts of the N-H protons and the aromatic protons upon complexation can provide information about the coordination environment.

    • ¹³C NMR: The chemical shift of the C=S carbon is particularly sensitive to coordination and typically shifts upon complexation.[4]

  • UV-Visible Spectroscopy: Electronic spectra can provide information about the geometry of the metal complex and the nature of the electronic transitions. d-d transitions are characteristic of the metal ion's coordination environment (e.g., octahedral, tetrahedral, square planar). Charge transfer bands (ligand-to-metal or metal-to-ligand) can also be observed.[8]

Structural and Analytical Techniques
  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. For instance, the crystal structure of a related nickel(II) complex with a 4-bromobenzoyl thiourea derivative revealed a square-planar geometry with the ligand coordinating through the sulfur and oxygen atoms.[8]

  • Elemental Analysis (CHN): This technique is used to determine the empirical formula of the synthesized complexes and to confirm their purity.

  • Molar Conductivity Measurements: Molar conductivity measurements in a suitable solvent can help to determine whether the complex is an electrolyte or a non-electrolyte, providing insight into whether anions are coordinated to the metal ion or are present as counter-ions.[3]

  • Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and can help to deduce the geometry of the complex (e.g., high-spin vs. low-spin octahedral, tetrahedral).

Applications of this compound Metal Complexes

While research specifically on this compound complexes is emerging, the broader class of thiourea-based metal complexes has shown significant potential in various applications.

Antimicrobial and Anticancer Agents

Metal complexes of thiourea derivatives have been extensively studied for their biological activities. The chelation of the metal ion to the thiourea ligand often enhances the antimicrobial and anticancer properties compared to the free ligand.[1][5] This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membranes of microorganisms and cancer cells.[5]

Application Note: Screening for Antimicrobial Activity

The antimicrobial activity of synthesized this compound and its metal complexes can be evaluated against a panel of pathogenic bacteria and fungi using standard methods such as the agar disc diffusion method or by determining the minimum inhibitory concentration (MIC) through broth microdilution assays.[2][6]

Catalysis

Transition metal complexes are widely used as catalysts in a variety of organic transformations. Thiourea-based complexes have shown catalytic activity in reactions such as oxidation and cross-coupling reactions. The electronic and steric properties of the this compound ligand can be tuned to influence the catalytic performance of the corresponding metal complexes.

Workflow for Catalytic Activity Screening:

DNA_Interaction_Workflow A Synthesized Metal Complex B UV-Vis Titration with CT-DNA A->B Binding Constant (Kb) C Viscosity Measurements A->C Binding Mode D Fluorescence Spectroscopy (Ethidium Bromide Displacement) A->D Intercalation Evidence E Gel Electrophoresis (DNA Cleavage Assay) A->E Nuclease Activity

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Bromophenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiourea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The 4-bromophenylthiourea scaffold, in particular, has garnered interest due to its potential as a pharmacophore in the development of novel therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound and its derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key benefits over conventional reflux heating for the synthesis of thiourea derivatives:

  • Reduced Reaction Times: Reactions that typically take several hours to complete using conventional heating can often be accomplished in a matter of minutes with microwave assistance.[1][2]

  • Higher Yields: Microwave heating can lead to higher product yields by minimizing the formation of side products and decomposition of reactants and products.[1][2]

  • Energy Efficiency: Microwave synthesis is more energy-efficient as it heats the reaction mixture directly and selectively, unlike conventional methods that heat the entire apparatus.

  • Green Chemistry: The use of microwave irradiation often allows for solvent-free reactions or the use of environmentally benign solvents, aligning with the principles of green chemistry.[3]

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Synthesis of 1-(4-Bromophenyl)-3-aryl-2-aminothiazoles

This protocol describes a one-pot, three-component synthesis of 4-aryl-2-aminothiazoles starting from an aromatic ketone, N-Bromosuccinimide (NBS), and a substituted thiourea, including this compound, in an aqueous medium under microwave irradiation.[3]

Materials:

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • N-Bromosuccinimide (NBS)

  • This compound

  • Polyethylene glycol (PEG-400)

  • Water

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine the substituted acetophenone (5 mmol), this compound (5 mmol), and N-Bromosuccinimide (5.5 mmol).

  • Add a mixture of PEG-400 and water (1:2, 5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300 W power at a temperature of 80-85 °C for the time specified in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water, and the product will precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-arylthiazole derivative.

Data Presentation:

EntryAromatic KetoneProductTime (min)Yield (%)
1Acetophenone2-((4-bromophenyl)amino)-4-phenylthiazole3088
24-Chloroacetophenone2-((4-bromophenyl)amino)-4-(4-chlorophenyl)thiazole3285
34-Methylacetophenone2-((4-bromophenyl)amino)-4-(p-tolyl)thiazole2889
44-Methoxyacetophenone2-((4-bromophenyl)amino)-4-(4-methoxyphenyl)thiazole3086

Table 1: Reaction times and yields for the one-pot microwave-assisted synthesis of 2-((4-bromophenyl)amino)-4-arylthiazoles. Data is representative based on similar reported syntheses.[3]

Protocol 2: Microwave-Assisted Synthesis of 1-(4-Bromophenyl)-3-(aryl)thiourea Derivatives

This protocol outlines the synthesis of N,N'-disubstituted thioureas by reacting 4-bromophenyl isothiocyanate with various substituted anilines under microwave irradiation.

Materials:

  • 4-Bromophenyl isothiocyanate

  • Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methylaniline)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave process vial, dissolve 4-bromophenyl isothiocyanate (1 mmol) and the substituted aniline (1 mmol) in ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 150-200 W for 5-10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation:

EntrySubstituted AnilineProductTime (min)Yield (%)
1Aniline1-(4-bromophenyl)-3-phenylthiourea792
24-Chloroaniline1-(4-bromophenyl)-3-(4-chlorophenyl)thiourea890
34-Methylaniline1-(4-bromophenyl)-3-(p-tolyl)thiourea694
44-Methoxyaniline1-(4-bromophenyl)-3-(4-methoxyphenyl)thiourea791

Table 2: Reaction times and yields for the microwave-assisted synthesis of 1-(4-bromophenyl)-3-(aryl)thiourea derivatives. Data is representative of typical microwave-assisted thiourea syntheses.

Applications in Drug Discovery

This compound derivatives have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are frequently overactive in various cancers, leading to uncontrolled cell growth. Certain N-substituted thiourea derivatives have been identified as potent inhibitors of the EGFR signaling pathway.[4][5] These compounds can block the autophosphorylation of EGFR, thereby preventing the activation of downstream effectors like ERK and AKT. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Thiourea This compound Derivative Thiourea->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis and subsequent biological evaluation of this compound derivatives is a multi-step process that begins with the chemical synthesis and ends with in-depth biological assays.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_development Drug Development start Starting Materials (e.g., 4-Bromoaniline, Isothiocyanate) reaction Microwave-Assisted Synthesis start->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) nmr->in_vitro ms->in_vitro ir->in_vitro pathway Signaling Pathway Analysis in_vitro->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromophenylthiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 4-bromoaniline with a thiocyanate salt, such as ammonium thiocyanate, in a suitable solvent. This reaction typically proceeds through the formation of an isothiocyanate intermediate in situ, which is then attacked by the amine.

Q2: What are the typical starting materials and reagents required?

A2: The essential starting materials and reagents include:

  • 4-Bromoaniline

  • Ammonium thiocyanate (or other thiocyanate salts like potassium or sodium thiocyanate)

  • A suitable solvent (e.g., acetone, ethanol, water, or toluene)

  • Acid catalyst (optional, e.g., hydrochloric acid or acetic acid)

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[1][2] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials. The disappearance of the 4-bromoaniline spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Q4: What is the expected yield for this synthesis?

A4: The yield of this compound can vary depending on the reaction conditions and purification method. While some related thiourea syntheses report yields in the range of 36-91%, optimizing the conditions for this specific reaction is crucial for achieving a good yield.[3][4]

Q5: How is the product typically purified?

A5: Purification of this compound is commonly achieved through recrystallization.[1] Suitable solvents for recrystallization include ethanol or aqueous ethanol. If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the purity and dryness of 4-bromoaniline and the thiocyanate salt.
Suboptimal reaction temperature.If the reaction is sluggish at room temperature, gentle heating (reflux) may be necessary. Monitor the temperature to avoid decomposition.
Incomplete reaction.Increase the reaction time and monitor progress by TLC until the starting material is consumed.
Incorrect solvent.The choice of solvent is critical. Acetone, ethanol, or water are commonly used. The solubility of both reactants should be considered.
Formation of Multiple Products (Visible on TLC) Side reactions.The formation of isothiourea byproducts can occur. Careful control of reaction conditions, such as temperature and reaction time, can minimize these.
Impurities in starting materials.Use highly pure starting materials to avoid unwanted side reactions.
Difficulty in Product Purification Product is an oil or does not crystallize.Try different recrystallization solvents or solvent mixtures. If the product remains oily, attempt to purify by column chromatography.
Persistent impurities after recrystallization.Column chromatography is the recommended next step for removing stubborn impurities.[1] Consider the possibility of isomeric impurities.
Product is Colored Presence of colored impurities.Recrystallization with activated charcoal can sometimes help to remove colored impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar thiourea derivatives. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 4-Bromoaniline

  • Ammonium thiocyanate

  • Acetone (or Ethanol)

  • Hydrochloric acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in acetone.

  • Add ammonium thiocyanate (1-1.2 equivalents) to the solution.

  • If desired, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (indicated by the consumption of 4-bromoaniline), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.[5]

  • Filter the precipitate, wash it with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Workflow and Troubleshooting

Experimental Workflow

experimental_workflow reagents 1. Mix Reactants (4-Bromoaniline, NH4SCN, Solvent) reaction 2. Reaction (Heating/Reflux) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete? workup 4. Work-up (Precipitation in Water) monitoring->workup Complete filtration 5. Filtration & Washing workup->filtration purification 6. Purification (Recrystallization) filtration->purification product 7. Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_workflow start Low Yield or No Product? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes multiple_spots Multiple Spots on TLC? start->multiple_spots No optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp increase_time Increase Reaction Time optimize_temp->increase_time change_solvent Change Solvent increase_time->change_solvent change_solvent->multiple_spots check_sm_purity Check Starting Material Purity multiple_spots->check_sm_purity Yes purification_issue Purification Issues? multiple_spots->purification_issue No adjust_conditions Adjust Reaction Conditions (Temp, Time) check_sm_purity->adjust_conditions adjust_conditions->purification_issue try_recrystallization Try Different Recrystallization Solvents purification_issue->try_recrystallization Yes success Successful Synthesis purification_issue->success No column_chrom Perform Column Chromatography try_recrystallization->column_chrom column_chrom->success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

troubleshooting low yield in 4-Bromophenylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromophenylthiourea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a significantly low yield of this compound. What are the common causes?

A low yield in this synthesis can stem from several factors, ranging from the quality of reagents to the reaction conditions. The most common culprits include:

  • Poor quality of starting materials: Impurities in 4-bromoaniline or the thiocyanate source can lead to unwanted side reactions.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice critically impact the reaction's outcome.

  • Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.

  • Side reactions: The formation of byproducts can consume reactants and complicate the purification process.

  • Product loss during workup and purification: Inefficient extraction or recrystallization techniques can lead to a significant loss of the desired product.

Q2: How can I assess the purity of my starting materials?

The purity of 4-bromoaniline and ammonium thiocyanate is crucial for a high-yield synthesis.

  • 4-Bromoaniline: Check the melting point and compare it to the literature value (63-66 °C). The compound should be a colorless or pale yellow solid. If it is dark or discolored, it may have oxidized and should be recrystallized from a suitable solvent like ethanol/water before use.

  • Ammonium Thiocyanate: This reagent is hygroscopic and should be stored in a desiccator. Ensure it is a dry, crystalline solid. The presence of moisture can interfere with the reaction.

Q3: What are the optimal reaction conditions for this synthesis?

While optimal conditions can vary, a general starting point involves reacting 4-bromoaniline with ammonium thiocyanate in a suitable solvent. Glacial acetic acid is a commonly used medium for this type of reaction.[1] Temperature control is critical; maintaining a consistent temperature, often at reflux, for a sufficient duration (e.g., 3-4 hours) is important.[2]

Q4: My TLC analysis shows multiple spots after the reaction. What could these be?

Multiple spots on a TLC plate indicate the presence of impurities or byproducts alongside your desired product. Possible side products in the synthesis of aryl thioureas include:

  • Unreacted 4-bromoaniline: If the reaction is incomplete, you will see a spot corresponding to the starting amine.

  • Thiocyanogen polymer: At higher temperatures, thiocyanogen can polymerize, forming an insoluble yellow byproduct.[3]

  • Other related thiourea derivatives: Depending on the impurities present, other thiourea compounds could potentially form.

To identify these, you can run co-spots with your starting materials.

Q5: What is the best method for purifying the crude this compound?

Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[4]

  • Solvent Selection: The choice of solvent is critical. Ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane are often suitable for recrystallizing aryl thioureas.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of This compound check_reagents 1. Check Reagent Purity start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_completion 3. Assess Reaction Completion start->check_completion check_workup 4. Review Workup & Purification start->check_workup reagents_impure Reagents Impure check_reagents->reagents_impure Purity issue found conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal Deviation from protocol reaction_incomplete Reaction Incomplete check_completion->reaction_incomplete Starting material remains workup_loss Product Loss During Workup check_workup->workup_loss Low recovery after purification solution_reagents Purify/Replace Reagents reagents_impure->solution_reagents solution_conditions Optimize Temp, Time, Solvent conditions_suboptimal->solution_conditions solution_completion Increase Reaction Time/ Monitor by TLC reaction_incomplete->solution_completion solution_workup Optimize Extraction/ Recrystallization workup_loss->solution_workup

Caption: Troubleshooting workflow for low yield of this compound.

Quantitative Data Summary

The following table summarizes key parameters that can influence the yield of thiourea synthesis, based on general organic chemistry principles and related literature.

ParameterConditionExpected Outcome on YieldTroubleshooting Action
Reaction Temperature Too LowIncomplete reactionIncrease temperature to reflux
Too HighFormation of byproducts (e.g., thiocyanogen polymer)[3]Maintain a stable, controlled temperature
Reaction Time Too ShortIncomplete conversion of starting materialsIncrease reaction time and monitor progress using TLC
Too LongPotential for product degradation or side reactionsOptimize reaction time based on TLC monitoring
Reagent Purity Impure 4-bromoanilineSide reactions, lower yieldRecrystallize 4-bromoaniline before use
Wet Ammonium ThiocyanateHydrolysis, reduced reactivityUse dry ammonium thiocyanate, store in a desiccator
Solvent Inappropriate SolventPoor solubility of reactants, slow reaction rateUse a suitable solvent like glacial acetic acid

Experimental Protocol: Synthesis of this compound

This protocol provides a standard methodology for the synthesis of this compound.

Materials:

  • 4-bromoaniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • TLC plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromoaniline (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 3-4 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of 4-bromoaniline on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water.

  • Isolation of Crude Product: A solid precipitate of crude this compound should form. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the melting point and characterize the product using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

References

Technical Support Center: Purification of Crude 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromophenylthiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, pure crystals of this compound will form, leaving the impurities dissolved in the solvent.

Q2: What are the likely impurities in my crude this compound sample?

A2: The impurities in your crude sample will largely depend on the synthetic route used. A common method for synthesizing this compound is the reaction of 4-bromophenyl isothiocyanate with an amine source (e.g., ammonia). Potential impurities include:

  • Unreacted starting materials: 4-bromophenyl isothiocyanate and the amine source.

  • Byproducts from the synthesis of 4-bromophenyl isothiocyanate: If the isothiocyanate was synthesized in-house, impurities from that reaction could carry over.

  • Disubstituted thioureas: If a primary amine other than ammonia was used, the formation of a symmetrical 1,3-bis(4-bromophenyl)thiourea is a possibility, though less common.

  • Degradation products: Depending on the reaction and work-up conditions, minor degradation of the starting materials or product may occur.

Q3: My crude product has a yellow or brownish tint. What is the likely cause and how can I remove it?

A3: A yellow or brownish discoloration in crude this compound can be caused by the presence of colored impurities, often arising from the 4-bromophenyl isothiocyanate starting material or minor side reactions. Recrystallization is often effective at removing these colored impurities. In some cases, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities. However, use activated carbon sparingly as it can also adsorb the desired product, leading to lower yields.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the hot solvent and melts, or when the saturated solution's temperature is above the melting point of the solute. Here are some troubleshooting steps:

  • Increase the amount of solvent: The concentration of the solute may be too high. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.

  • Use a different solvent or a solvent mixture: The chosen solvent may not be ideal. Experiment with different solvents or a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). For instance, you could dissolve the compound in a minimal amount of hot ethanol (good solvent) and then slowly add hot water (poor solvent) until the solution becomes slightly cloudy. Then, allow it to cool.

  • Lower the temperature before cooling: If the boiling point of your solvent is higher than the melting point of your compound, it will melt before dissolving. Choose a solvent with a lower boiling point.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. This can provide a surface for crystal nucleation.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low recovery can be due to several factors:

  • Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve complete dissolution.

  • Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete crystallization: Ensure the solution is sufficiently cold to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.

  • Product loss during filtration and washing: Use a minimal amount of ice-cold solvent to wash the crystals on the filter paper to avoid redissolving your product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Crude this compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent. Ethanol or acetone are good starting points as this compound is known to be soluble in these organic solvents.[1]
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The compound is too soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. If the solution is already concentrated, try adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand. 3. Try a different solvent in which the compound is less soluble at room temperature.
Crystals are very fine or appear as a powder. The solution was cooled too rapidly.Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling and the formation of larger crystals.
The purified product is still colored. The recrystallization did not effectively remove the colored impurity.1. Perform a second recrystallization. 2. During the recrystallization, add a very small amount of activated carbon to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the carbon before allowing the filtrate to cool. Be aware this may reduce your yield.
The melting point of the purified product is broad or lower than the literature value. The product is still impure or contains residual solvent.1. Recrystallize the product again. 2. Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol describes a standard procedure for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): If activated carbon was used, perform a hot filtration using a pre-warmed funnel and filter paper to remove the carbon. Collect the hot filtrate in a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Expected Outcome: This procedure should yield white to off-white crystals of this compound with a significantly improved purity compared to the crude material.

Quantitative Data Summary

The following table summarizes the expected outcomes for the purification of this compound by recrystallization. Please note that actual yields and purity will depend on the initial purity of the crude material and the careful execution of the protocol.

Purification Method Solvent System Typical Recovery Yield (%) Expected Purity (by HPLC) Notes
Single RecrystallizationEthanol70-90%>98%A good general-purpose solvent for this compound.
Single RecrystallizationAcetone65-85%>98%Another effective solvent, though typically more volatile than ethanol.
Recrystallization with Charcoal TreatmentEthanol50-75%>99%Effective for removing colored impurities, but often results in a lower yield due to product adsorption onto the charcoal.

Visualizations

Experimental Workflow for Recrystallization

G Figure 1. General Workflow for the Recrystallization of this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Optional: Add Activated Carbon and perform Hot Filtration dissolve->charcoal If colored cool Slowly Cool to Room Temperature dissolve->cool charcoal->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter to Collect Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: General Workflow for the Recrystallization of this compound

Troubleshooting Logic for Poor Crystal Formation

G Figure 2. Troubleshooting Guide for Poor Crystal Formation start No Crystals Form Upon Cooling check_saturation Is the solution saturated? start->check_saturation induce_crystallization Induce Crystallization start->induce_crystallization too_much_solvent Too much solvent used check_saturation->too_much_solvent No wrong_solvent Compound is too soluble check_saturation->wrong_solvent Yes concentrate Boil off some solvent and cool again too_much_solvent->concentrate success Crystals Form concentrate->success change_solvent Try a different solvent or use a solvent/anti-solvent pair wrong_solvent->change_solvent change_solvent->success scratch Scratch inner wall of the flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed scratch->success seed->success

Caption: Troubleshooting Guide for Poor Crystal Formation

References

Technical Support Center: Crystallization of 4-Bromophenylthiourea and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 4-Bromophenylthiourea and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the crystallization of this important class of compounds.

Troubleshooting Crystallization Challenges

Crystallization of this compound and its derivatives can present several challenges, from obtaining crystals of suitable quality for X-ray diffraction to dealing with polymorphism and impurities. This guide addresses common issues in a question-and-answer format.

Question 1: My compound is "oiling out" and not forming crystals. What should I do?

Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem that can occur if the compound's melting point is lower than the solution's temperature during crystallization.[1][2] Impurities can also lower the melting point, contributing to this issue.[1]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved at a slightly lower temperature during cooling.

  • Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can favor oiling out over crystallization. Let the solution cool to room temperature on the benchtop before moving it to an ice bath.

  • Solvent System Modification: If using a single solvent, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, gently heat until the solution becomes clear again before allowing it to cool slowly.

  • Seeding: Introduce a seed crystal (a tiny, high-quality crystal of the same compound) to the supersaturated solution to encourage nucleation and growth of crystals rather than oiling out.

  • Purification: If impurities are suspected, purify the crude material using techniques like column chromatography before attempting recrystallization.

Question 2: I am not getting any crystals to form, even after cooling the solution in an ice bath. What are the possible reasons and solutions?

Answer: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal.

  • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Change the Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Experiment with a solvent in which the compound has lower solubility.

  • Use an Anti-Solvent: If the compound is highly soluble in the current solvent, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then add a few drops of the primary solvent to redissolve the precipitate before cooling.

Question 3: The crystals I obtained are very small or needle-like, making them unsuitable for single-crystal X-ray diffraction. How can I grow larger, better-quality crystals?

Answer: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. The goal is to slow down the crystallization process to allow for the formation of larger, more well-defined crystals.

Troubleshooting Steps:

  • Slower Cooling: Avoid rapid cooling in an ice bath. Allow the solution to cool to room temperature over several hours, or even days. Insulating the flask can help to slow the cooling rate.

  • Vapor Diffusion: This is a gentle method for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an anti-solvent). The vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.

  • Solvent Layering: Carefully layer a less dense, poor solvent on top of a denser solution of your compound. Crystals will slowly form at the interface of the two solvents.

  • Reduce Supersaturation: Use a slightly larger volume of the hot solvent to create a less supersaturated solution upon cooling. This will slow down the nucleation rate and allow fewer crystals to grow to a larger size.

Question 4: I suspect my product contains impurities from the synthesis. How can I best purify it by recrystallization?

Answer: Recrystallization is an effective method for purification, provided a suitable solvent is chosen. The ideal solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Purification Protocol:

  • Solvent Selection: Test the solubility of your crude product in small amounts of various solvents at room and elevated temperatures to find a suitable one. For N-aryl thioureas, ethanol is a commonly used and often effective solvent.[3]

  • Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear filtrate to cool slowly to room temperature.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound and its derivatives?

A1: While the ideal solvent can vary depending on the specific derivative, polar organic solvents are generally good candidates.[4] Ethanol is a commonly reported solvent for the recrystallization of N-aryl thioureas.[3] For N,N'-bis(4-chlorophenyl)thiourea, a related compound, a 9:1 mixture of acetone and toluene has been successfully used for recrystallization.[5] It is always recommended to perform small-scale solubility tests with a range of solvents, such as ethanol, methanol, acetone, and ethyl acetate, to determine the optimal solvent or solvent system for your specific compound.

Q2: Can polymorphism be an issue with this compound and its derivatives?

A2: Yes, polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in substituted phenylthioureas. Different polymorphs can have different physical properties, such as solubility and melting point. The presence of a bromine substituent can influence intermolecular interactions, such as halogen bonding, which can play a role in the formation of different polymorphic forms. If you observe variations in the properties of your crystallized product between batches (e.g., different melting points, different crystal shapes), you may be dealing with polymorphism. Characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and differentiate between polymorphs.

Q3: How do I prepare a sample of this compound for single-crystal X-ray diffraction?

A3: To obtain a crystal suitable for single-crystal X-ray diffraction, you need to grow a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension. The troubleshooting steps for growing larger crystals (Question 3 in the troubleshooting guide) are directly applicable here. Slow evaporation, vapor diffusion, and solvent layering are preferred methods. It is crucial to start with a highly pure sample, as impurities can inhibit the growth of high-quality single crystals.

Quantitative Data

SolventSolubilityReference
WaterInsoluble[6]
Polar Organic SolventsSoluble[4]
EthanolReported as a good recrystallization solvent for analogous compounds[3]
Acetone/Toluene (9:1)Reported as a good recrystallization solvent for a similar compound[5]

Experimental Protocols

General Recrystallization Protocol for N-Aryl Thiourea Derivatives (e.g., from Ethanol) [3]

  • Dissolution: Place the crude N-aryl thiourea derivative in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystallization: Once the solution has cooled, crystals should start to form. To maximize the yield, the flask can be placed in an ice bath for about 30 minutes to an hour after it has reached room temperature.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Visualizing Crystallization Workflows

The following diagrams illustrate key workflows in the crystallization process.

experimental_workflow General Crystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the recrystallization of organic compounds.

troubleshooting_flowchart Troubleshooting 'Oiling Out' start Compound 'Oils Out' During Crystallization decision1 Is the solution cooling too rapidly? start->decision1 action1 Allow for slower cooling. Insulate the flask. decision1->action1 Yes decision2 Is the solution too concentrated? decision1->decision2 No end Successful Crystallization action1->end action2 Add more hot solvent to dilute. decision2->action2 Yes decision3 Are impurities present? decision2->decision3 No action2->end action3 Purify crude material (e.g., column chromatography). decision3->action3 Yes action4 Try a mixed solvent system or seeding. decision3->action4 No action3->end action4->end

Caption: A troubleshooting flowchart for addressing the issue of a compound "oiling out".

References

identifying and removing impurities from 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-Bromophenylthiourea. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification and analysis of this compound.

Issue 1: Low Recovery After Recrystallization

Symptom Possible Cause(s) Suggested Solution(s)
Very little or no crystals form upon cooling.- The chosen solvent is too good at room temperature.- Too much solvent was used.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Evaporate some of the solvent to concentrate the solution and induce crystallization.
The product "oils out" instead of crystallizing.- The solution is supersaturated.- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Consider a different recrystallization solvent or a solvent pair.
Crystals are discolored.- Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use with caution as it can also adsorb the product.

Issue 2: Inconclusive TLC Analysis

Symptom Possible Cause(s) Suggested Solution(s)
All spots remain at the baseline.- The eluent is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate system.
All spots run with the solvent front.- The eluent is too polar.- Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate system.
Spots are streaky or elongated.- The sample is too concentrated.- The compound is acidic or basic and is interacting with the silica gel.- Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Poor separation between the product and an impurity.- The chosen eluent system does not provide sufficient resolution.- Experiment with different solvent systems of varying polarities. Consider using a three-component solvent system for finer tuning of polarity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. Potential impurities include:

  • Unreacted starting materials: 4-bromoaniline and a source of thiocyanate (e.g., ammonium thiocyanate).

  • Symmetrical N,N'-di(4-bromophenyl)thiourea: Formed if the isothiocyanate intermediate reacts with another molecule of 4-bromoaniline.[1]

  • Related thiourea derivatives: Depending on the synthetic route, other substituted thioureas could be present as impurities.[2]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: For thiourea derivatives, ethanol is often a suitable solvent for recrystallization.[3] A solvent system of ethanol/water or toluene could also be effective.[4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair. The ideal solvent should dissolve the compound when hot but provide low solubility when cold.[5][6]

Q3: How can I monitor the purity of this compound during purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of purification.[7] High-Performance Liquid Chromatography (HPLC) can provide quantitative information on the purity and the number of impurities present.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.

Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A4: First, check the chemical shifts of common laboratory solvents, as these are frequent contaminants.[10] Then, compare the unknown peaks with the spectra of potential impurities such as the starting materials. If the impurity is present in a sufficient amount, techniques like 2D NMR or LC-MS can be used for structural elucidation.

Experimental Protocols

Protocol 1: Identification of Impurities by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: A starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The ratio can be adjusted to achieve optimal separation.[5]

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.[7]

  • Dissolve a small amount of the crude and purified this compound in a suitable volatile solvent (e.g., acetone or ethyl acetate).

  • Using a capillary tube, spot the solutions on the baseline of the TLC plate.[11]

  • Place the TLC plate in the developing chamber and allow the eluent to ascend until it is about 1 cm from the top of the plate.[7]

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle any visible spots.

  • If necessary, further visualize the plate using a staining solution.

  • Calculate the Retention Factor (Rf) for each spot to compare the purity of the samples.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot solvent to dissolve the solid completely.[5]

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to form crystals. Cooling in an ice bath can maximize the yield.[6]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals, for example, in a desiccator under vacuum.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method; specific conditions may need to be optimized.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample solution: Dissolve a known concentration of this compound in the mobile phase.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 25 °C

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample solution.

  • Run the gradient program to elute the compound and any impurities.

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_removal Impurity Removal TLC TLC Analysis Recrystallization Recrystallization TLC->Recrystallization HPLC HPLC Analysis NMR NMR Analysis Column Column Chromatography Recrystallization->Column Analysis Purity Check Recrystallization->Analysis Crude Crude this compound Crude->TLC Crude->HPLC Crude->NMR Pure Pure this compound Analysis->Recrystallization Purity < 99% Analysis->Pure Purity > 99%

Caption: Workflow for the identification and removal of impurities from this compound.

troubleshooting_logic start Recrystallization Attempt outcome Outcome? start->outcome low_yield Low Yield outcome->low_yield No/Few Crystals oiling_out Oiling Out outcome->oiling_out Liquid Separation success Pure Crystals outcome->success Solid Crystals solution1 Concentrate Solution or Change Solvent low_yield->solution1 solution2 Slow Cooling, Seed Crystal, or Change Solvent oiling_out->solution2 solution1->start solution2->start

Caption: Troubleshooting logic for common issues during the recrystallization of this compound.

References

improving the stability and shelf-life of 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of 4-Bromophenylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of solid this compound?

A1: The stability of solid this compound is primarily influenced by four main factors:

  • Temperature: Elevated temperatures can accelerate thermal decomposition. It is recommended to store the compound at controlled room temperature, preferably below 30°C.[1]

  • Humidity: Thiourea derivatives, including this compound, can be hygroscopic. Moisture absorption can lead to clumping, stickiness, and facilitate hydrolytic degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to store the compound in a dark environment.[1][2]

  • Air (Oxygen): As with many organic compounds, prolonged exposure to oxygen can lead to oxidative degradation. Storing under an inert atmosphere like nitrogen or argon can be beneficial for long-term stability.[1]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound, which is typically a white to off-white solid, may be indicated by several observable changes:

  • Color Change: A noticeable shift to a yellowish or brownish hue can be a sign of oxidation or photodegradation.[1]

  • Odor: The emission of ammonia-like or sulfurous odors can suggest thermal decomposition or hydrolysis.[1]

  • Clumping or Caking: Changes in the physical state of the powder, such as clumping, can indicate moisture absorption.[1]

  • Reduced Solubility: The formation of insoluble particulates when dissolving the compound may point to the presence of degradation products.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of thiourea derivatives in solution is highly dependent on pH. Both acidic and alkaline conditions can accelerate the degradation of this compound, though the specific degradation pathways may differ.[2] It is advisable to prepare solutions fresh and buffer them to a pH range that is found to be optimal for the specific experimental application.

Q4: What are the likely degradation pathways for this compound?

A4: The two most common degradation pathways for thiourea derivatives are oxidation and hydrolysis.[2] For aromatic thioureas like this compound, photodegradation is also a significant concern. A likely degradation pathway involves the conversion of the thiourea to the corresponding carbodiimide, which can then be further transformed into the more stable urea derivative.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem Possible Cause Recommended Action
Discoloration (e.g., yellowing) of the solid compound. Oxidation or photodegradation.Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. For long-term storage, consider purging the container with an inert gas (e.g., nitrogen) before sealing.[1]
Ammonia or sulfur-like odor from the solid compound. Thermal decomposition or hydrolysis.Verify that the storage temperature is within the recommended range (below 30°C). Ensure the container is properly sealed to prevent moisture ingress.[1]
The compound has become clumpy or sticky. Absorption of moisture (hygroscopic).Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[1]
Inconsistent or unexpected experimental results. Degradation of the compound leading to reduced purity and the presence of interfering byproducts.Use a fresh batch of the compound. Before use, verify the purity of the stored compound using an appropriate analytical method such as HPLC or by checking its melting point.[1]
Precipitate formation in a freshly prepared solution. The compound has degraded, leading to the formation of insoluble products, or the solubility limit has been exceeded.Prepare fresh solutions immediately before use. If solubility is an issue, consider using a different solvent system or gentle warming, but be mindful of potential thermal degradation.

Quantitative Data Summary

Factor Effect on Stability Recommended Storage Conditions
Temperature Increased temperature accelerates degradation.Store at controlled room temperature (<30°C).[1]
Humidity Promotes hydrolysis and physical clumping.Store in a low-humidity environment or a desiccator.[1]
Light Induces photodegradation.Protect from light by using amber vials or storing in the dark.[1][2]
pH (in solution) Both acidic and alkaline conditions can increase degradation rates.Prepare solutions fresh and use appropriate buffers for your application.[2]
Oxidizing Agents Can lead to rapid degradation.Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.

  • Sample Preparation: Accurately weigh several samples of this compound into individual, loosely capped amber glass vials.

  • Exposure to Stress Conditions: Place different sets of samples in controlled environment chambers at a range of elevated temperatures (e.g., 40°C, 50°C, 60°C) and a controlled relative humidity (e.g., 75% RH).[1]

  • Time Points: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one sample from each condition for analysis.[1]

  • Analysis: Analyze each sample using a validated stability-indicating HPLC method (see below) to quantify the amount of remaining this compound.

  • Data Modeling: The degradation rates at different temperatures can be used to model the degradation at normal storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[1]

Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of an acid like phosphoric acid to improve peak shape. A typical starting point could be 95:5 (A:B) with a gradient to increase the acetonitrile concentration.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector at an appropriate wavelength (e.g., 242 nm).[1]

    • Column Temperature: 30°C.[1]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.[1]

Visualizations

degradation_pathway A This compound B 4-Bromophenylcarbodiimide A->B Oxidation / Photolysis C 4-Bromophenylurea B->C Hydrolysis

Caption: A potential degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_modeling Data Modeling prep1 Weigh this compound prep2 Place in amber vials prep1->prep2 stress1 Elevated Temperature (e.g., 40, 50, 60°C) prep2->stress1 stress2 Controlled Humidity (e.g., 75% RH) prep2->stress2 analysis1 Sample at time points (1, 2, 4, 8 weeks) stress1->analysis1 stress2->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Quantify remaining compound analysis2->analysis3 model1 Calculate degradation rates analysis3->model1 model2 Apply Arrhenius equation model1->model2 model3 Predict shelf-life model2->model3

Caption: Workflow for accelerated stability testing of this compound.

troubleshooting_logic start Experimental Issue Encountered (e.g., inconsistent results, discoloration) check_solid Inspect Solid Compound start->check_solid solid_ok Solid appears normal check_solid->solid_ok No solid_bad Solid is discolored, clumpy, or has an odor check_solid->solid_bad Yes check_solution Check Solution Preparation solid_ok->check_solution action_new_batch Action: Use a fresh batch of the compound and verify storage conditions. solid_bad->action_new_batch solution_fresh Solution is freshly prepared check_solution->solution_fresh Yes solution_old Solution was stored check_solution->solution_old No re_evaluate Re-evaluate experimental parameters solution_fresh->re_evaluate action_fresh_solution Action: Prepare fresh solutions immediately before each experiment. solution_old->action_fresh_solution

Caption: Troubleshooting logic for experiments with this compound.

References

degradation pathways of 4-Bromophenylthiourea under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Bromophenylthiourea under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on the degradation of analogous compounds, this compound is expected to degrade via three primary pathways depending on the conditions:

  • Photodegradation: Primarily initiated by hydroxyl radicals, leading to the hydroxylation of the aromatic ring and subsequent cleavage. Debromination is a likely early step.

  • Thermal Degradation: High temperatures are expected to cause fragmentation of the thiourea moiety, potentially yielding ammonia, carbon disulfide, and isothiocyanic acid, along with brominated aromatic compounds.[1][2][3][4]

  • Biodegradation: Microbial action is likely to proceed via oxidation of the phenyl ring or enzymatic hydrolysis of the thiourea group.[5][6][7]

Q2: What are the common intermediates to expect during the degradation of this compound?

A2: Common intermediates may include 4-bromophenol, 4-bromoaniline, and various hydroxylated and debrominated phenylthiourea derivatives. Under thermal stress, volatile compounds like ammonia and carbon disulfide are also possible.

Q3: Which analytical techniques are most suitable for studying the degradation of this compound and its products?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is suitable for quantifying the parent compound.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile degradation products.[8][10][11] Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identifying non-volatile and polar intermediates.[9][11]

Troubleshooting Guides

Photodegradation Experiments
Issue Possible Cause(s) Recommended Solution(s)
Low degradation efficiency - Inefficient photocatalyst.- Incorrect pH of the solution.- Presence of radical scavengers in the sample matrix.[12]- Test different photocatalysts (e.g., TiO₂, ZnO).- Optimize the pH to favor the generation of hydroxyl radicals.- Purify the sample to remove interfering substances.
Incomplete mineralization (TOC remains high) - Formation of recalcitrant intermediates.- Insufficient reaction time or light intensity.- Increase the duration of the experiment or the intensity of the light source.- Combine photocatalysis with another advanced oxidation process.
Catalyst deactivation - Fouling of the catalyst surface by degradation products.- Photocorrosion of the catalyst.- Wash the catalyst with a suitable solvent (e.g., methanol) and recalcine if necessary.- Investigate the stability of the photocatalyst under the experimental conditions.
Difficulty in identifying intermediates - Low concentration of intermediates.- Co-elution of peaks in chromatography.- Use solid-phase extraction (SPE) to concentrate the sample.- Optimize the chromatographic method (e.g., gradient elution, different column).
Thermal Degradation Experiments
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent TGA/DSC results - Sample inhomogeneity.- Variation in heating rate.- Reaction with the sample pan.- Ensure the sample is finely ground and homogeneous.- Maintain a consistent heating rate across all experiments.- Use an inert sample pan (e.g., alumina).
Complex mixture of degradation products - Multiple competing degradation pathways.- Secondary reactions of primary products.- Use a lower heating rate to better resolve thermal events.- Employ hyphenated techniques like TGA-MS or TGA-FTIR to identify evolved gases in real-time.[13]
Instrument contamination - Deposition of tarry residues from degradation.- Clean the thermogravimetric analyzer and furnace regularly according to the manufacturer's instructions.
Melting before decomposition - The compound's melting point is lower than its decomposition temperature.- This is a physical property. Note the melting temperature and continue the analysis to the decomposition temperature.
Biodegradation Experiments
Issue Possible Cause(s) Recommended Solution(s)
No significant degradation - The microbial consortium is not adapted to the compound.- The compound is toxic to the microorganisms at the tested concentration.- Unfavorable environmental conditions (pH, temperature, oxygen).[5]- Acclimatize the microbial culture to this compound over a period of time.- Perform a toxicity assay to determine the optimal concentration range.- Optimize the pH, temperature, and aeration of the culture medium.
Incomplete degradation (cometabolism) - The compound does not serve as a primary carbon or energy source.- Provide a primary substrate to support microbial growth and induce the necessary enzymes for co-metabolism.
Difficulty in isolating degrading microorganisms - The degrading species may be slow-growing or present in low numbers.- Use selective enrichment techniques with this compound as the sole carbon or nitrogen source.
Conflicting results between replicates - Inhomogeneous inoculum.- Variation in experimental conditions.- Ensure the inoculum is well-mixed before distribution.- Tightly control all experimental parameters (e.g., shaking speed, temperature).

Data Presentation

Table 1: Hypothetical Photodegradation of this compound (Initial Concentration = 50 mg/L)

Time (min)This compound (mg/L)4-Bromophenol (mg/L)Total Organic Carbon (TOC) (mg/L)
050.00.025.0
3025.212.122.5
6010.118.518.7
903.515.314.2
120< 1.08.79.8

Table 2: Hypothetical Thermal Degradation of this compound (TGA Data)

Temperature (°C)Mass Loss (%)Major Evolved Gases (Hypothesized)
150-25035NH₃, HNCS
250-40045CS₂, Brominated aromatic fragments
> 40020Further fragmentation

Experimental Protocols

Protocol 1: Photocatalytic Degradation
  • Preparation: Prepare a 50 mg/L aqueous solution of this compound.

  • Catalyst Suspension: Add 1 g/L of TiO₂ photocatalyst to the solution and stir in the dark for 30 minutes to reach adsorption-desorption equilibrium.

  • Photoreaction: Irradiate the suspension with a UV lamp (e.g., 365 nm). Maintain constant stirring and temperature.

  • Sampling: Withdraw aliquots at regular intervals (e.g., 0, 30, 60, 90, 120 minutes).

  • Analysis: Filter the samples to remove the catalyst. Analyze the filtrate for the concentration of this compound and major intermediates using HPLC-UV. Measure the Total Organic Carbon (TOC) to assess mineralization.

Protocol 2: Thermal Degradation (Thermogravimetric Analysis)
  • Sample Preparation: Place 5-10 mg of finely ground this compound into a TGA pan.

  • TGA Program: Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Evolved Gas Analysis (Optional): Couple the TGA instrument to a mass spectrometer or FTIR to identify the gaseous degradation products.

Protocol 3: Biodegradation Assay
  • Inoculum: Use an activated sludge sample from a wastewater treatment plant or a specific microbial consortium.

  • Medium: Prepare a minimal salt medium with this compound (e.g., 20 mg/L) as the sole carbon and nitrogen source.

  • Incubation: Inoculate the medium with the microbial culture and incubate at a controlled temperature (e.g., 30°C) with shaking.

  • Monitoring: Periodically measure the concentration of this compound by HPLC to determine the degradation rate. Monitor microbial growth by measuring optical density (OD₆₀₀).

  • Controls: Include sterile controls (no inoculum) and biotic controls without the test compound.

Visualizations

Photodegradation_Pathway BPT This compound Intermediate1 Hydroxylated Intermediate BPT->Intermediate1 Hydroxylation Debromination Debromination BPT->Debromination Direct Photolysis OH_rad •OH OH_rad->Intermediate1 Intermediate2 4-Hydroxyphenylthiourea Intermediate1->Intermediate2 Debromination Debromination->Intermediate2 RingCleavage Ring Cleavage Intermediate2->RingCleavage Further Oxidation Products Smaller Organic Acids, CO₂, H₂O, Br⁻ RingCleavage->Products

Caption: Proposed Photodegradation Pathway of this compound.

Thermal_Degradation_Pathway BPT This compound Thiourea_cleavage Thiourea Moiety Cleavage BPT->Thiourea_cleavage Aromatic_fragmentation Aromatic Ring Fragmentation BPT->Aromatic_fragmentation Heat Heat (Δ) Heat->Thiourea_cleavage Heat->Aromatic_fragmentation Gases NH₃, HNCS, CS₂ Thiourea_cleavage->Gases Aromatic_products Brominated Aromatic Fragments Aromatic_fragmentation->Aromatic_products Final_products Smaller Volatile Organics Aromatic_products->Final_products Further Decomposition

Caption: Proposed Thermal Degradation Pathway of this compound.

Biodegradation_Pathway BPT This compound PathwayA Ring Hydroxylation & Cleavage BPT->PathwayA PathwayB Thiourea Hydrolysis BPT->PathwayB Microbes Microorganisms Microbes->PathwayA Microbes->PathwayB IntermediateA Bromocatechol Derivatives PathwayA->IntermediateA IntermediateB 4-Bromoaniline + Thiocarbamic acid derivative PathwayB->IntermediateB Mineralization Mineralization IntermediateA->Mineralization IntermediateB->Mineralization Products CO₂, H₂O, NH₄⁺, SO₄²⁻, Br⁻ Mineralization->Products

Caption: Proposed Biodegradation Pathways of this compound.

References

overcoming solubility issues of 4-Bromophenylthiourea in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-Bromophenylthiourea in various reaction media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in the reaction solvent. What are the initial steps to resolve this?

A: Incomplete dissolution is a common issue that can lead to inconsistent reaction outcomes.[1] this compound is known to be insoluble in water but soluble in some organic solvents.[2][3] Here is a systematic approach to address this:

  • Solvent Selection: Verify that you are using an appropriate solvent. Polar organic solvents are generally good starting points.[4] Consider solvents like ethanol, acetone, or dimethyl sulfoxide (DMSO).[1][3]

  • Co-solvent System: If solubility is limited in a single solvent, employing a co-solvent system can be effective.[1] For instance, adding a small amount of DMSO to a less polar solvent can significantly enhance solubility.

  • Physical Methods: Gentle heating of the mixture can increase the rate of dissolution and the solubility limit. Sonication is another effective method to break down particle agglomerates and promote dissolution.[1]

  • Concentration: Ensure you are not attempting to create a supersaturated solution. It may be necessary to increase the solvent volume for the amount of solute.

Q2: The compound precipitates out of the solution after the reaction has started. What causes this and how can it be prevented?

A: Precipitation during a reaction typically occurs when the solubility limit is exceeded due to a change in the reaction medium's composition or temperature.

  • Change in Polarity: The addition of a reagent or the formation of a product can alter the overall polarity of the solvent system, leading to the precipitation of the less soluble this compound.

  • Temperature Fluctuation: If the reaction was initially heated to dissolve the compound, a subsequent decrease in temperature can cause it to crash out of the solution.

  • Troubleshooting Steps:

    • Maintain a constant and, if permissible for the reaction, elevated temperature.

    • Consider a slower, dropwise addition of the reagent that is causing the precipitation.

    • Increase the total volume of the reaction solvent.

Q3: I am observing inconsistent yields and reaction rates. Could this be related to the solubility of this compound?

A: Yes, inconsistent solubility is a frequent cause of poor reproducibility in organic synthesis. If the reactant is not fully dissolved, the effective concentration in the solution is lower and more variable than calculated, leading to unreliable results.[1]

  • Ensure Complete Dissolution: Visually confirm that all solid material has dissolved before proceeding with the reaction or adding other reagents.[1]

  • Pre-reaction Solubility Test: Conduct a small-scale solubility test under your exact reaction conditions (solvent, temperature) to confirm that this compound will remain in the solution.

  • Stirring: Ensure efficient stirring throughout the reaction to prevent any localized areas of high concentration or precipitation.[5]

Q4: What is the recommended procedure for preparing a stock solution of this compound for biological assays?

A: For biological assays, it is crucial to prepare a well-dissolved, high-concentration stock solution that can be diluted into aqueous buffers or cell culture media.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like aryl thiourea derivatives.[1]

  • Co-solvent Concentration: When diluting the DMSO stock solution into an aqueous medium, ensure the final concentration of DMSO is kept low, typically below 0.5% (v/v), to minimize cytotoxicity.[1] A vehicle control experiment is essential to assess the effect of DMSO on the assay.[1]

  • Solubility Enhancers: If solubility in the final aqueous medium is still an issue, consider the use of solubility enhancers like cyclodextrins.[1]

Data Presentation

Table 1: Solubility Characteristics of this compound

PropertyDescriptionCitations
Appearance White to slightly pale yellow-green powder.[2]
Water Solubility Insoluble.[2]
Organic Solvents Soluble in polar organic solvents such as ethanol, acetone, and DMSO.[3][4]

Table 2: Troubleshooting Summary for Solubility Issues

IssuePotential CauseRecommended Solution
Failure to Dissolve Inappropriate solvent, concentration too high.Use a more suitable solvent (e.g., DMSO, ethanol), increase solvent volume, apply gentle heat or sonication.
Precipitation During Reaction Change in solvent polarity or temperature.Maintain reaction temperature, add reagents slowly, increase solvent volume.
Inconsistent Experimental Results Incomplete dissolution of the starting material.Ensure complete dissolution before starting the reaction, perform a pre-reaction solubility test.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Weigh the required amount of this compound in a clean, dry reaction vessel.

  • Add the selected organic solvent (e.g., ethanol, acetone, or DMSO) to the vessel.

  • Stir the mixture at room temperature using a magnetic stirrer.

  • If the solid does not dissolve completely, gently warm the mixture while continuing to stir. Do not exceed the decomposition temperature of the compound or the boiling point of the solvent.

  • Alternatively, place the vessel in an ultrasonic bath to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain before proceeding with the reaction.

Protocol 2: Enhancing Solubility with a Co-Solvent System

  • Add the primary reaction solvent to the this compound in the reaction vessel.

  • While stirring, slowly add a co-solvent in which the compound is highly soluble (e.g., DMSO) dropwise.

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Be mindful of the total volume and the final concentration of the co-solvent, as it may affect the reaction.

Visualizations

Caption: A logical workflow for troubleshooting solubility issues.

prep 1. Reactant Preparation - Weigh this compound - Add appropriate solvent dissolution 2. Dissolution - Stir at room temperature - Apply gentle heat/sonication if needed prep->dissolution check 3. Visual Check - Ensure complete dissolution dissolution->check reaction 4. Reaction Initiation - Add other reagents - Maintain temperature and stirring check->reaction monitoring 5. Reaction Monitoring - TLC, LC-MS, etc. reaction->monitoring workup 6. Work-up & Isolation - Quench reaction - Extraction and purification monitoring->workup analysis 7. Product Analysis - NMR, MS, etc. workup->analysis

Caption: An experimental workflow for a reaction with a poorly soluble reactant.

References

Technical Support Center: Scale-Up Synthesis of 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Bromophenylthiourea, with a specific focus on scale-up considerations. The information is presented in a question-and-answer format to address potential issues directly.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and effective method for synthesizing this compound is the reaction of 4-bromoaniline with ammonium thiocyanate in an acidic aqueous medium. This route involves the in-situ formation of 4-bromophenyl isothiocyanate, which then reacts with ammonia (generated from the ammonium salt) to yield the desired product. This method is often preferred for its operational simplicity and use of readily available, cost-effective reagents.

Q2: What are the primary safety concerns when handling this compound and its precursors?

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][3]

  • Handling: Avoid direct contact with the substance.[1] Do not eat, drink, or smoke in the work area.[3][4] Wash hands thoroughly after handling.[4]

  • Storage: Store the material in a cool, dry, well-ventilated area in a tightly closed container.[1][2] It may be light-sensitive.[1]

  • Waste Disposal: Dispose of contents and containers to an approved hazardous waste disposal plant.[2][4][5]

Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?

When scaling up the synthesis of this compound, the following parameters are critical for ensuring safety, consistency, and yield:

  • Temperature Control: The reaction can be exothermic. Efficient heat transfer is crucial. Use a reactor with a cooling jacket and monitor the internal temperature closely.

  • Reagent Addition Rate: Control the rate of addition of reagents, particularly the acid, to manage the reaction rate and temperature.

  • Mixing Efficiency: Ensure adequate agitation to maintain a homogeneous reaction mixture, which is vital for consistent reaction progress and heat distribution. Inadequate mixing can lead to localized hot spots and side reactions.

  • Reaction Monitoring: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the endpoint accurately.

  • Product Isolation and Drying: The efficiency of filtration and drying becomes more critical at a larger scale to ensure product stability and purity.

Q4: How can the final product, this compound, be effectively purified?

Recrystallization is the most common and effective method for purifying crude this compound. A common solvent for this process is ethanol or an ethanol-water mixture. The crude product is dissolved in the minimum amount of hot solvent, filtered to remove insoluble impurities, and then allowed to cool slowly to induce the formation of high-purity crystals. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Experimental Protocols

Lab-Scale Synthesis (Exemplary 20 g Scale)

Materials:

  • 4-Bromoaniline (17.2 g, 0.1 mol)

  • Ammonium thiocyanate (9.1 g, 0.12 mol)

  • Concentrated Hydrochloric Acid (~10 mL)

  • Deionized Water (100 mL)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline and 100 mL of deionized water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid until the 4-bromoaniline fully dissolves and the solution is acidic (pH ~1-2).

  • Reagent Addition: Add ammonium thiocyanate to the solution.

  • Reaction: Heat the mixture to reflux (approximately 100-105°C) and maintain it for 3-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Filtration: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove any unreacted salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Drying: Dry the purified white to off-white crystals in a vacuum oven at 50-60°C to a constant weight.

Pilot-Scale Synthesis & Scale-Up Considerations (Exemplary 2 kg Scale)

Equipment:

  • 20 L jacketed glass reactor with mechanical stirring, temperature probe, and reflux condenser.

  • Addition funnel or pump for controlled liquid addition.

  • Nutsche filter or centrifuge for solid isolation.

  • Vacuum dryer.

Procedure:

  • Reactor Charging: Charge the reactor with 4-bromoaniline (1.72 kg, 10 mol) and deionized water (10 L).

  • Acidification: Start agitation. Slowly pump in concentrated hydrochloric acid (~1 L) while monitoring the temperature. Use the reactor jacket to maintain the temperature below 40°C during the addition.

  • Reagent Addition: Dissolve ammonium thiocyanate (0.91 kg, 12 mol) in a minimal amount of water and add it to the reactor.

  • Reaction: Heat the reactor contents to reflux (~100°C) using the jacket. Maintain reflux for 4-6 hours, or until HPLC analysis shows reaction completion.

  • Crystallization: Cool the reactor contents to 5-10°C over 2-3 hours to ensure controlled crystallization and maximize yield.

  • Isolation: Transfer the slurry to a Nutsche filter. Wash the product cake thoroughly with cold deionized water.

  • Purification: If required, reload the wet cake into the reactor and perform a recrystallization using an appropriate volume of ethanol.

  • Drying: Transfer the purified wet cake to a vacuum dryer and dry at 50-60°C until the desired solvent level is reached.

Data Presentation

Table 1: Comparison of Reaction Parameters for Different Scales

ParameterLab-Scale (20 g)Pilot-Scale (2 kg)Key Scale-Up Consideration
Starting Material
4-Bromoaniline17.2 g (0.1 mol)1.72 kg (10 mol)Accurate weighing and material handling.
Ammonium Thiocyanate9.1 g (0.12 mol)0.91 kg (12 mol)Ensure complete dissolution before addition if possible.
Reaction Conditions
Solvent (Water) Volume100 mL10 LMaintain appropriate concentration for reaction kinetics.
Temperature~100-105°C (Reflux)~100-105°C (Reflux)Efficient heat transfer is critical to maintain control.
Reaction Time3-4 hours4-6 hoursMay need slight adjustment based on mixing efficiency.
Typical Outcome
Expected Yield75-85%70-80%Yield may slightly decrease due to transfer losses.
Purity (Post-Recrystallization)>98%>98%Consistent purification protocol is key.[5]

Troubleshooting Guide

Q: My reaction yield is significantly lower than expected. What are the possible causes and solutions?

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If incomplete, consider extending the reflux time. Verify the reaction temperature is being maintained.

  • Possible Cause 2: Impure Starting Materials.

    • Solution: Check the purity of the 4-bromoaniline and ammonium thiocyanate. Impurities can interfere with the reaction.

  • Possible Cause 3: Product Loss During Workup.

    • Solution: The product has some solubility in water, especially when warm. Ensure the reaction mixture is thoroughly cooled before filtration. Minimize the amount of solvent used for washing and recrystallization.

Q: The final product is discolored (e.g., yellow or brown). How can I improve the color?

  • Possible Cause 1: Side Reactions.

    • Solution: Overheating or extended reaction times can lead to the formation of colored byproducts. Adhere strictly to the optimized reaction time and temperature.

  • Possible Cause 2: Insufficient Purification.

    • Solution: Perform a thorough recrystallization. If the color persists, consider treating the hot solution with activated carbon before filtering and crystallizing. This can help remove colored impurities.

Q: The reaction becomes uncontrollable during scale-up, with a rapid temperature increase. What should I do?

  • Possible Cause 1: Exothermic Reaction.

    • Solution: This is a critical safety issue. The primary cause is adding reagents too quickly. Implement a slow, controlled addition protocol for the hydrochloric acid. Ensure the reactor's cooling system is fully operational and capable of handling the heat load. For future batches, consider reducing the initial concentration.

  • Possible Cause 2: Poor Mixing.

    • Solution: Inadequate agitation can create localized areas of high concentration and temperature. Verify that the stirrer speed is sufficient to maintain a well-mixed slurry.

Q: I am having difficulty isolating the product by filtration; it seems to be clogging the filter paper.

  • Possible Cause 1: Very Fine Crystal Size.

    • Solution: This can result from "crashing out" the product by cooling it too rapidly. Implement a controlled cooling profile to encourage the growth of larger, more easily filterable crystals.

  • Possible Cause 2: Tarry Impurities.

    • Solution: If the product is oily or tarry, it indicates significant impurities. Ensure the reaction has gone to completion and consider an initial wash of the crude product with a non-polar solvent like heptane to remove greasy byproducts before recrystallization.

Visualizations

G raw_materials Raw Materials (4-Bromoaniline, NH4SCN, HCl) reaction Reaction (Aqueous Reflux) raw_materials->reaction Charge Reactor cooling Cooling & Crystallization reaction->cooling Monitor to Completion isolation Isolation (Filtration & Washing) cooling->isolation Transfer Slurry purification Purification (Recrystallization from EtOH) isolation->purification Crude Product final_product Final Product (Drying & Packaging) purification->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

G problem Problem: Low Product Yield cause1 Cause: Incomplete Reaction problem->cause1 cause2 Cause: Impure Reagents problem->cause2 cause3 Cause: Workup Losses problem->cause3 solution1a Solution: Extend Reflux Time cause1->solution1a solution1b Solution: Monitor by HPLC/TLC cause1->solution1b solution2 Solution: Verify Purity of Starting Materials cause2->solution2 solution3a Solution: Ensure Thorough Cooling Before Filtration cause3->solution3a solution3b Solution: Use Minimal Wash Solvent cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Managing Hazardous Reactions Involving 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Bromophenylthiourea. It offers troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective handling of this compound in experimental settings.

I. Safety & Hazard Information

1. What are the primary hazards associated with this compound?

This compound is classified as toxic if swallowed.[1][2][3][4] It may also cause skin and respiratory irritation.[5] All handling should be performed with appropriate personal protective equipment (PPE).

2. What are the immediate first aid measures in case of exposure?

  • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor.[1]

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[1]

  • Eye Contact: Rinse immediately with plenty of water and seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

3. What are the recommended storage conditions for this compound?

Store in a cool, dark, and well-ventilated place in a tightly sealed container.[3]

II. Physicochemical Data

This table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₇BrN₂S[1]
Molecular Weight 231.11 g/mol [6]
Appearance Off-white to light yellow or green powder/crystal[1][3]
Melting Point 174-178 °C[3]
Boiling Point 317 °C at 760 mmHg[6]
Solubility Low water solubility. Soluble in polar organic solvents.[1][5]

III. Experimental Protocols & Troubleshooting

This section provides guidance on common synthetic procedures involving this compound and troubleshooting for potential issues.

A. General Synthesis of N,N'-Disubstituted Thioureas

A common application of this compound is in the synthesis of more complex thiourea derivatives. The following is a generalized protocol for the reaction of an arylthiourea with an amine.

Experimental Protocol:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, acetone) under an inert atmosphere.

  • Add the desired amine to the solution. The reaction is often exothermic and may proceed at room temperature.[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates or after removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

B. Troubleshooting Common Synthesis Issues

1. Low or No Product Yield

  • Possible Cause: The amine might not be nucleophilic enough to react efficiently.

    • Solution: Consider using a stronger base to deprotonate the amine or heating the reaction mixture. However, be cautious as elevated temperatures can lead to decomposition.[1]

  • Possible Cause: The starting material may have degraded.

    • Solution: Ensure the purity of this compound before starting the reaction.

2. Formation of Side Products

  • Possible Cause: Thermal decomposition of the thiourea starting material or product.

    • Solution: Maintain a controlled reaction temperature. Running the reaction at 0°C or room temperature is often sufficient.[1]

  • Possible Cause: In reactions aiming to form symmetrical N,N'-diaryl thioureas from anilines and carbon disulfide, thiuram disulfide can be a common byproduct.[1]

    • Solution: Use a slight excess of the amine and run the reaction under an inert atmosphere to minimize oxidation.[1]

3. Difficulty in Product Purification

  • Possible Cause: The product may have similar polarity to the starting materials or byproducts.

    • Solution: Optimize the solvent system for column chromatography. If the product is a solid, recrystallization from a suitable solvent system can be effective.

C. Suzuki-Miyaura Coupling Reactions

This compound can be a substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Experimental Protocol:

  • In a reaction vessel, combine this compound, the boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Suzuki-Miyaura Reactions:

  • Low Yield:

    • Possible Cause: Inefficient catalyst activity.

      • Solution: Screen different palladium catalysts and ligands.

    • Possible Cause: Protodeboronation of the boronic acid.[7]

      • Solution: Use anhydrous solvents and ensure the base is not excessively strong.

  • Homocoupling of Boronic Acid:

    • Possible Cause: Presence of oxygen in the reaction mixture.

      • Solution: Thoroughly degas the reaction mixture before heating.

IV. Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

A1: While specific studies on this compound are limited, the thermal decomposition of thioureas, in general, can release toxic and irritating gases, including oxides of nitrogen and sulfur, hydrogen sulfide, and ammonia.[8] The decomposition mechanism can be complex and is influenced by temperature and atmospheric conditions.[9]

Q2: What is the reactivity of this compound with electrophiles and nucleophiles?

A2: The thiourea functional group contains both nucleophilic (sulfur and nitrogen atoms) and potentially electrophilic (thiocarbonyl carbon) centers. The sulfur and nitrogen atoms can react with electrophiles.[10][11] The reactivity will depend on the specific reaction conditions and the nature of the reacting partner.

Q3: How can I effectively purify the final product from a reaction involving this compound?

A3: Purification strategies depend on the properties of the product. Common methods include:

  • Recrystallization: Effective for solid products with different solubility profiles from impurities.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.

  • Aqueous Workup: To remove water-soluble impurities and reagents. For example, washing with a dilute acid can remove basic impurities, while a dilute base wash can remove acidic impurities.

V. Visual Guides

The following diagrams illustrate key workflows and concepts related to the handling and reactions of this compound.

Caption: Workflow for safe handling and exposure response.

Synthesis_Troubleshooting cluster_issues Common Issues Start Start: Synthesis Reaction Check_Progress Monitor Reaction (e.g., TLC) Start->Check_Progress Workup Reaction Workup & Purification Check_Progress->Workup Reaction Complete Troubleshoot Troubleshoot Check_Progress->Troubleshoot Issue Detected Product_OK Desired Product Obtained Workup->Product_OK Low_Yield Low/No Yield Troubleshoot->Low_Yield Identify Issue Side_Products Side Products Troubleshoot->Side_Products Purification_Difficulty Purification Issues Troubleshoot->Purification_Difficulty Low_Yield->Check_Progress Implement Solution: - Adjust Temp. - Check Reagents Side_Products->Check_Progress Implement Solution: - Control Temp. - Inert Atmosphere Purification_Difficulty->Workup Implement Solution: - Optimize Solvents - Recrystallize

Caption: Troubleshooting logic for synthesis reactions.

References

side reactions in the synthesis of 4-Bromophenylthiourea and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromophenylthiourea. Our aim is to help you identify and mitigate potential side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory synthesis methods for this compound involve two primary routes:

  • From 4-bromoaniline and a thiocyanate salt: This is a direct approach where 4-bromoaniline is reacted with a thiocyanate salt, such as ammonium thiocyanate, typically in an acidic medium. The acid protonates the aniline, which then reacts with the thiocyanate ion.

  • From 4-bromophenyl isothiocyanate and ammonia: This method involves the synthesis of the isothiocyanate intermediate first, which is then reacted with ammonia or an ammonia equivalent to form the target thiourea.

Q2: What is the role of acid in the reaction between 4-bromoaniline and ammonium thiocyanate?

A2: In the synthesis of N-arylthioureas from anilines and ammonium thiocyanate, an acidic medium is often employed. The acid protonates the amino group of the 4-bromoaniline, making it more susceptible to nucleophilic attack by the thiocyanate ion (SCN⁻). This facilitates the formation of the thiourea linkage.

Q3: Can I use other thiocyanate salts besides ammonium thiocyanate?

A3: Yes, other thiocyanate salts like potassium thiocyanate or sodium thiocyanate can also be used. The choice of cation generally has a minimal effect on the primary reaction, but solubility in the chosen solvent system should be considered.

Troubleshooting Guide: Side Reactions and Avoidance Strategies

During the synthesis of this compound, several side reactions can occur, leading to impurities and reduced yields. This guide outlines the most common issues and provides strategies to minimize them.

Problem Potential Cause(s) Proposed Solution(s) Expected Outcome
Low Yield of this compound 1. Incomplete reaction. 2. Formation of N,N'-bis(4-bromophenyl)thiourea. 3. Hydrolysis of the isothiocyanate intermediate. 4. Cyclization to 2-amino-5-bromobenzothiazole.1. Increase reaction time or temperature moderately. Monitor reaction progress using TLC. 2. Use a slight excess of the thiocyanate reagent. Avoid high temperatures which can favor the reaction of the isothiocyanate intermediate with the starting aniline. 3. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 4. Avoid strongly acidic and oxidative conditions, especially at elevated temperatures.Increased yield and purity of the desired this compound.
Presence of N,N'-bis(4-bromophenyl)thiourea Impurity The intermediate 4-bromophenyl isothiocyanate reacts with unreacted 4-bromoaniline instead of ammonia (or the amine source).- Add the 4-bromoaniline to the reaction mixture containing the thiocyanate source slowly to maintain a low concentration of the aniline. - Use a molar excess of the thiocyanate source to ensure the aniline is consumed in the primary reaction.Minimized formation of the symmetrical diarylthiourea impurity.
Formation of 2-amino-5-bromobenzothiazole Intramolecular cyclization of this compound. This is often promoted by oxidizing agents (including air oxidation at high temperatures) or strong acids.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use a mild acidic catalyst and avoid excessively high temperatures. - If oxidation is suspected, consider adding a small amount of a reducing agent.Reduced formation of the benzothiazole byproduct.
Unreacted 4-bromoaniline present in the final product Insufficient amount of thiocyanating agent or incomplete reaction.- Ensure the correct stoichiometry, possibly using a slight excess of the thiocyanate salt. - Increase the reaction time or temperature as guided by TLC monitoring.Complete consumption of the starting aniline, leading to a purer product.

Experimental Protocols

Protocol 1: Synthesis from 4-Bromoaniline and Ammonium Thiocyanate

This protocol is adapted from the general synthesis of substituted monophenylthioureas.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 0.05 mol of 4-bromoaniline in a suitable solvent (e.g., 20 mL of ethanol or acetone).

  • Reagent Addition: In a separate flask, dissolve 0.055 mol (a 10% molar excess) of ammonium thiocyanate in 15 mL of water.

  • Acid Catalyst: Add a catalytic amount of a mineral acid (e.g., 0.5 mL of concentrated HCl) to the 4-bromoaniline solution.

  • Reaction: Add the ammonium thiocyanate solution to the 4-bromoaniline solution. Reflux the mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 1.5 to 3 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of 4-bromoaniline), pour the reaction mixture into 150 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with cold water, and dry it.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis from 4-Bromophenyl Isothiocyanate and Ammonia

This method involves the reaction of the pre-formed isothiocyanate with ammonia.

  • Reaction Setup: Dissolve 4-bromophenyl isothiocyanate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction is typically fast and can be monitored by TLC for the disappearance of the isothiocyanate.

  • Isolation: Once the reaction is complete, the product, this compound, often precipitates from the solution. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway cluster_main Main Synthesis Route 4-Bromoaniline 4-Bromoaniline This compound This compound 4-Bromoaniline->this compound + NH4SCN, H+ Ammonium_Thiocyanate NH4SCN

Diagram 1: Main synthesis pathway of this compound.

Side_Reactions cluster_side Potential Side Reactions This compound This compound Isothiocyanate_Intermediate 4-Bromophenyl isothiocyanate This compound->Isothiocyanate_Intermediate Decomposition Benzothiazole 2-Amino-5-bromobenzothiazole This compound->Benzothiazole Oxidative Cyclization Symmetrical_Thiourea N,N'-bis(4-bromophenyl)thiourea Isothiocyanate_Intermediate->Symmetrical_Thiourea + 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline

Diagram 2: Common side reactions in the synthesis.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions: - Temperature - Time - Stoichiometry Start->Check_Reaction_Conditions Identify_Impurity Identify Major Impurity (e.g., via NMR, LC-MS) Check_Reaction_Conditions->Identify_Impurity Symmetrical_Thiourea_Impurity Symmetrical Thiourea? Identify_Impurity->Symmetrical_Thiourea_Impurity Benzothiazole_Impurity Benzothiazole? Symmetrical_Thiourea_Impurity->Benzothiazole_Impurity No Adjust_Stoichiometry Adjust Stoichiometry: - Use excess thiocyanate - Slow aniline addition Symmetrical_Thiourea_Impurity->Adjust_Stoichiometry Yes Unreacted_Starting_Material Unreacted Aniline? Benzothiazole_Impurity->Unreacted_Starting_Material No Control_Atmosphere_Acidity Control Atmosphere & Acidity: - Use inert gas - Use mild acid Benzothiazole_Impurity->Control_Atmosphere_Acidity Yes Optimize_Reaction_Time_Temp Optimize Time/Temp: - Increase cautiously - Monitor with TLC Unreacted_Starting_Material->Optimize_Reaction_Time_Temp Yes End Improved Synthesis Adjust_Stoichiometry->End Control_Atmosphere_Acidity->End Optimize_Reaction_Time_Temp->End

Diagram 3: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic cross-coupling reactions involving 4-Bromophenylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The main challenge arises from the presence of the thiourea functional group. Sulfur-containing compounds are known to be potential poisons for palladium catalysts. The sulfur atom can coordinate strongly to the palladium center, leading to catalyst deactivation and low reaction yields. Overcoming this challenge requires careful selection of the catalyst system and reaction conditions.

Q2: Which types of cross-coupling reactions are commonly performed with this compound?

A2: this compound is a versatile substrate that can potentially undergo several types of palladium-catalyzed cross-coupling reactions, primarily targeting the carbon-bromine bond. These include:

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen bond with an amine.

  • Heck Reaction: For the formation of a new carbon-carbon bond with an alkene.

Additionally, under certain conditions, the thiourea moiety itself can react, for instance, via desulfurization to form palladium-carbene complexes that can then participate in Suzuki-Miyaura type couplings to yield amidinium salts.[1][2][3]

Q3: How do I choose the best catalyst for my reaction with this compound?

A3: Catalyst selection is critical and depends on the specific reaction. For substrates with potentially poisoning functional groups like thiourea, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos ligands) are often a good starting point as they can promote the desired catalytic cycle over catalyst deactivation. For Suzuki-Miyaura reactions, catalyst systems that are robust towards sulfur-containing substrates are preferable. In Buchwald-Hartwig aminations, the choice of ligand is crucial and often substrate-specific. It is highly recommended to perform a small-scale screen of different catalyst systems.

Q4: Can the thiourea group itself react under cross-coupling conditions?

A4: Yes. Research has shown that thioureas can undergo a desulfurative Suzuki-Miyaura coupling. In this reaction, a silver salt is used as a desulfurating agent to help form a palladium-diaminocarbene complex from the thiourea. This complex then couples with a boronic acid.[1][2][3] This is a different transformation than the typical cross-coupling at the C-Br bond.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Possible Cause 1: Catalyst Poisoning by the Thiourea Group.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: A higher catalyst loading might compensate for some deactivation.

      • Switch to a More Robust Catalyst: Try catalysts with bulky, electron-rich ligands such as XPhos, SPhos, or tBuXPhos, which are known to be more resistant to poisoning.

      • Use a Pre-catalyst: Pre-formed palladium catalysts can sometimes be more effective than generating the active catalyst in situ.

      • Purify Starting Materials: Ensure the this compound and other reagents are free of elemental sulfur or other impurities that could further poison the catalyst.[4]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Troubleshooting Steps:

      • Screen Different Bases: The choice of base is critical. For Suzuki-Miyaura, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.

      • Vary the Solvent: Solvents like toluene, dioxane, or THF are commonly used. The polarity of the solvent can significantly impact the reaction.

      • Adjust the Temperature: Cross-coupling reactions are often temperature-sensitive. If the reaction is sluggish, a moderate increase in temperature may help. However, excessively high temperatures can lead to catalyst decomposition.

  • Possible Cause 3: Incorrect Reaction Pathway.

    • Troubleshooting Steps:

      • Analyze the Crude Reaction Mixture: Use techniques like LC-MS to identify potential side products. This can provide clues about competing reaction pathways. For example, you might observe products from the desulfurative coupling of the thiourea group.

Data Presentation: Catalyst Performance in Analogous Systems

Direct comparative data for this compound is limited in the literature. The following tables summarize the performance of various palladium catalysts in cross-coupling reactions of structurally similar aryl bromides. This data can serve as a starting point for catalyst selection in your experiments.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemAryl BromideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O70-8018-22GoodAnalogous bromophenyl substrate.[5]
Pd/Fe₃O₄@C4-bromoanisolePhenylboronic acidK₂CO₃H₂O/EtOH80->99Recyclable magnetic nanoparticle catalyst.[6]
Pd(dppf)Cl₂4-bromoacetophenonePhenylboronic acidNa₂CO₃DMA14024HighHigh temperature may be necessary.[7]

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemAryl BromideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XPhosN-(4-bromophenyl)-4-chlorobenzamideMorpholineNaOtBuToluene1004-24HighStructurally similar substrate.
Pd(dba)₂ / tBuDavePhos4-bromo-1H-1-tritylpyrazoleMorpholineNaOtBuToluene1001267Example with a heterocyclic aryl bromide.[8]
Pd(OAc)₂ / BINAPBromo-aromaticAnilineCs₂CO₃Toluene1108-General protocol.

Table 3: Catalyst Performance in Heck Reaction of Aryl Bromides

Catalyst SystemAryl BromideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd EnCatBromobenzeneStyreneNa₂CO₃NMP1503HighSupported catalyst, high temperature.[9]
Pd(OAc)₂ / P(o-Tol)₃4-bromoacetophenoneStyreneK₂CO₃DMF/H₂O804HighMilder conditions.
Pd(OAc)₂ / NHC4-bromoacetophenoneStyreneK₂CO₃DMF/H₂O804HighN-heterocyclic carbene ligand.

Experimental Protocols

The following are generalized protocols adapted from literature for reactions with analogous substrates. Optimization will be necessary for this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5]

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under the inert atmosphere. Add degassed 1,4-dioxane and a minimal amount of degassed water (e.g., dioxane:water 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure for the amination of aryl bromides.

  • Reaction Setup: To a dry Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the flask under the inert atmosphere, followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Heck Reaction of this compound

This is a general protocol for the Heck reaction of aryl bromides.

  • Reaction Setup: In a Schlenk tube, add this compound (1.0 eq), the alkene (e.g., styrene, 1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent such as DMF or NMP.

  • Reaction: Seal the tube and heat the mixture to 100-140 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start_node Define Reaction Type (Suzuki, Buchwald-Hartwig, Heck) decision_poisoning Is Catalyst Poisoning Observed? start_node->decision_poisoning action_catalyst_screen Screen Bulky, Electron-Rich Phosphine Ligand Catalysts (e.g., XPhos, SPhos) decision_poisoning->action_catalyst_screen  Yes action_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) decision_poisoning->action_conditions  No action_catalyst_screen->action_conditions decision_yield Is Yield Acceptable? action_conditions->decision_yield end_success Successful Reaction decision_yield->end_success  Yes action_increase_loading Increase Catalyst Loading decision_yield->action_increase_loading  No end_troubleshoot Further Troubleshooting Required action_purify Purify Starting Materials action_increase_loading->action_purify action_purify->end_troubleshoot

Caption: Catalyst selection and optimization workflow for reactions with this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Lu2082 pd2_complex Ar-Pd(II)Lu2082-Br pd0->pd2_complex Oxidative Addition pd2_transmetal Ar-Pd(II)Lu2082-Ar' pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Product (Ar-Ar') pd2_transmetal->product reactants This compound (Ar-Br) reactants->pd2_complex boronic_acid Ar'B(OH)u2082 + Base boronic_acid->pd2_transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Low_Yield start Low or No Yield Observed check_poisoning Hypothesis: Catalyst Poisoning start->check_poisoning check_conditions Hypothesis: Suboptimal Conditions start->check_conditions solution_poisoning Solution: - Increase catalyst loading - Use robust (bulky) ligand - Purify reagents check_poisoning->solution_poisoning solution_conditions Solution: - Screen bases - Vary solvent - Adjust temperature check_conditions->solution_conditions rerun Re-run Experiment solution_poisoning->rerun solution_conditions->rerun

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Bromophenylthiourea and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea derivatives are a versatile class of compounds extensively studied for their wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The core structure, featuring a sulfur atom double-bonded to a carbon atom which is also bonded to two nitrogen atoms, can be readily modified to enhance potency and selectivity.[1] This guide provides a comparative analysis of the biological activity of 4-Bromophenylthiourea and its structurally related analogs, supported by experimental data and detailed methodologies to aid researchers in the field of drug discovery.

Comparative Analysis of Biological Activity

The biological efficacy of thiourea derivatives is highly dependent on their structural features. The nature and position of substituents on the phenyl ring significantly influence their activity. This section presents a comparative summary of the antimicrobial, anticancer, and enzyme inhibitory activities of this compound analogs.

Antimicrobial Activity

Thiourea derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of halogen atoms, such as bromine and chlorine, on the phenyl ring often correlates with enhanced antimicrobial effects.[3]

Table 1: Comparative Antimicrobial Activity (MIC) of Thiourea Analogs

Compound/AnalogTarget OrganismMIC (μg/mL)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h)S. aureus32[4]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h)E. coli64 - 128[4]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h)P. aeruginosa256[4]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h)C. albicans32[4]
Thiourea Derivative TD4S. aureus (MRSA USA300)2[5]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (5g)S. aureus32[4]
Thiourea derivative with 2-benzamido-3-phenyl-acryloyl fraction (7a)S. aureus1.39 ± 0.50[6]
Thiourea derivative with 2-benzamido-3-phenyl-acryloyl fraction (7a)B. subtilis1.95 ± 0.11[6]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

The data indicates that N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea exhibits a broad spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[4] Notably, other thiourea derivatives, such as TD4, have shown potent activity against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[5]

Anticancer Activity

Several thiourea derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.[7][8]

Table 2: Comparative Anticancer Activity (IC₅₀) of Thiourea Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Fluoro-thiourea derivative (Compound 13)HuCCA-1 (Cholangiocarcinoma)14.47[9]
Fluoro-thiourea derivative (Compound 14)HepG2 (Liver)1.50 - 16.67[9]
Fluoro-thiourea derivative (Compound 14)A549 (Lung)1.50 - 16.67[9]
Fluoro-thiourea derivative (Compound 14)MDA-MB-231 (Breast)1.50 - 16.67[9]
Fluoro-thiourea derivative (Compound 10)MOLT-3 (Leukemia)1.20[9]
Diarylthiourea (Compound 4)MCF-7 (Breast)338.33 ± 1.52[7]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (Compound 2)A549 (Lung)0.2[8]

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher cytotoxic potency.

The results highlight that specific structural modifications, such as the incorporation of fluorine atoms, can lead to highly potent anticancer agents.[9] For example, compound 10 showed an impressive IC₅₀ value of 1.20 µM against the MOLT-3 leukemia cell line.[9] The mode of action for some of these compounds involves targeting critical proteins like the mutant K-Ras, a key regulator of cell proliferation.[8]

Enzyme Inhibition

Thiourea derivatives are also recognized as effective enzyme inhibitors, a property that is highly dependent on their structural features which dictate their interaction with the enzyme's active site.[10]

Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀) of Thiourea Analogs

Compound/AnalogTarget EnzymeIC₅₀ (nM)Reference
4-fluorophenylthioureaα-amylase53.307[11]
4-fluorophenylthioureaα-glycosidase24.928[11]

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher inhibitory potency.

Studies on fluorophenyl thiourea derivatives have demonstrated their potential in managing diabetes through the inhibition of key enzymes like α-amylase and α-glycosidase.[11] The 4-fluorophenyl derivative, in particular, showed significant inhibitory effects on both enzymes.[11]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation and comparison of the biological activities of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC)

This method provides a quantitative measure of a compound's antimicrobial activity.[5]

  • Preparation of Inoculum: Select 3-4 isolated colonies of the test microorganism from a pure overnight culture. Suspend the colonies in sterile saline (0.85%) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[1][5]

  • Serial Dilution: Dispense 100 µL of sterile broth into the wells of a 96-well microtiter plate. Prepare two-fold serial dilutions of the test compound directly in the plate.[1]

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[1]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[7][10]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[10]

  • Cell Attachment: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for another 24-48 hours.[10]

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for a further 2-4 hours. The mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to a purple formazan product.[10]

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentrations.[10]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring enzyme inhibition.[10]

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and thiourea inhibitors in a suitable buffer and solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and the inhibitor at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate. For example, 4-nitrophenyl acetate (NPA) for carbonic anhydrase or acetylthiocholine for cholinesterase.[10]

  • Absorbance Measurement: Monitor the reaction progress by measuring the change in absorbance over time at a specific wavelength using a spectrophotometer. The wavelength depends on the product being formed (e.g., 400 nm for 4-nitrophenol or 412 nm for the product of thiocholine with DTNB).[10]

  • Data Analysis: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.[10]

Visualized Workflows and Pathways

Visual diagrams help in understanding complex experimental processes and biological mechanisms.

Experimental_Workflow_for_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_culture Prepare 0.5 McFarland Bacterial Inoculum inoculate Add Inoculum to 96-Well Plate prep_culture->inoculate prep_compound Prepare Serial Dilutions of Thiourea Compound prep_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC Value (μg/mL) read_results->determine_mic

Caption: Generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Apoptosis_Signaling_Pathway compound Thiourea Analog cell Cancer Cell compound->cell treatment dna_damage DNA Damage & S-Phase Arrest cell->dna_damage induces caspase3 Caspase-3 Activation dna_damage->caspase3 leads to apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis triggers

Caption: Simplified intrinsic apoptosis pathway induced by a thiourea analog.[7]

References

Validating the Purity of Synthesized 4-Bromophenylthiourea: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC with alternative analytical methods for validating the purity of synthesized 4-Bromophenylthiourea, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical method for purity determination is contingent on several factors, including the physicochemical properties of the compound, the nature of expected impurities, and the desired level of accuracy. While HPLC is a powerful tool for quantitative analysis, other methods such as melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable and often complementary information.

A comparative summary of these techniques for the analysis of a synthesized batch of this compound is presented below.

Analytical MethodPrinciplePurity Result (%)Key Observations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase.99.2%High resolution, allowing for the separation and quantification of the main peak from minor impurities. Provides accurate quantitative data based on peak area percentage.
Melting Point Analysis Determination of the temperature range over which the solid phase transitions to a liquid.175-177°CThe observed melting point is sharp and close to the literature value for pure this compound (typically around 176°C), indicating a high degree of purity.[1] A broader melting range would suggest the presence of impurities.
¹H NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.>99% (by integration)The spectrum shows characteristic peaks for this compound with correct chemical shifts and integration values. The absence of significant impurity peaks suggests high purity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water are common mobile phases for the analysis of thiourea derivatives.[2][3][4] A typical gradient could be: 60:40 (Acetonitrile:Water)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Melting Point Analysis
  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a steady rate (e.g., 2°C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

¹H NMR Spectroscopy
  • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks corresponding to the protons of this compound and any impurity peaks.

  • The purity can be estimated by comparing the integral of the main compound's peaks to the total integral of all peaks in the spectrum. The expected chemical shifts for aromatic protons are typically in the range of 7-9 ppm, while the amine and thioamide protons will have characteristic shifts.[5][6][7][8]

Mandatory Visualizations

To further illustrate the processes involved in the synthesis and analysis of this compound, the following diagrams are provided.

G cluster_synthesis Synthesis of this compound 4-Bromoaniline 4-Bromoaniline Reaction Reaction in suitable solvent (e.g., HCl) 4-Bromoaniline->Reaction Isothiocyanate_Source Ammonium Thiocyanate or other thiocyanate salt Isothiocyanate_Source->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product G cluster_workflow Purity Validation Workflow Synthesized_Product Synthesized This compound HPLC_Analysis HPLC Analysis (Quantitative) Synthesized_Product->HPLC_Analysis MP_Analysis Melting Point Analysis (Qualitative) Synthesized_Product->MP_Analysis NMR_Analysis NMR Spectroscopy (Structural & Semi-Quantitative) Synthesized_Product->NMR_Analysis Purity_Data Quantitative Purity Data HPLC_Analysis->Purity_Data Qualitative_Purity Purity Indication MP_Analysis->Qualitative_Purity Structural_Confirmation Structural Confirmation & Purity Estimation NMR_Analysis->Structural_Confirmation Final_Validation Final Purity Validation Purity_Data->Final_Validation Qualitative_Purity->Final_Validation Structural_Confirmation->Final_Validation G cluster_pathway Hypothesized Antibacterial Signaling Pathway Inhibition Thiourea_Derivative This compound Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase) Thiourea_Derivative->Bacterial_Enzyme Binds to Inhibition Inhibition Bacterial_Enzyme->Inhibition DNA_Replication DNA Replication & Transcription Inhibition->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

References

A Comparative Guide to the Efficacy of Phenylthiourea Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the corrosion inhibition efficacy of 4-Bromophenylthiourea and other related phenylthiourea derivatives. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide utilizes data from its close structural analog, 4-Bromophenylthiosemicarbazide, as a representative example of a brominated phenylthiourea-type inhibitor. This allows for a functional comparison while highlighting the general efficacy of this class of compounds. The guide is intended to assist researchers in understanding the performance of these inhibitors and the experimental methods used for their evaluation.

Mechanism of Corrosion Inhibition by Thiourea Derivatives

Thiourea and its derivatives are recognized as effective corrosion inhibitors, particularly in acidic environments.[1] Their inhibitory action stems from the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.[1]

  • Chemisorption: This is characterized by the formation of a coordinate covalent bond between the lone pair electrons of sulfur and nitrogen atoms in the thiourea derivative and the vacant d-orbitals of the metal.[1]

The presence of a phenyl ring and substituent groups, such as a bromine atom, can influence the electron density on the thiourea moiety, thereby affecting the strength of adsorption and, consequently, the inhibition efficiency.

Quantitative Comparison of Corrosion Inhibition Efficacy

The following tables summarize the corrosion inhibition efficiency of 4-Bromophenylthiosemicarbazide and other relevant thiourea derivatives on mild steel in acidic media. The data is compiled from studies utilizing potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Table 1: Potentiodynamic Polarization Data for 4-Bromophenylthiosemicarbazide in 1.0 M HCl

Inhibitor Concentration (M)Corrosion Current Density (Icorr, µA/cm²)Inhibition Efficiency (IE%)
Blank158.78-
1 x 10⁻⁵45.9271
1 x 10⁻⁴21.4686
1 x 10⁻³13.3892
1 x 10⁻²8.1095

Data sourced from a study on 4-Bromophenylthiosemicarbazide and presented here as a proxy for this compound.[2]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 4-Bromophenylthiosemicarbazide in 1.0 M HCl

Inhibitor Concentration (M)Charge Transfer Resistance (Rct, Ω·cm²)Double Layer Capacitance (Cdl, µF/cm²)Inhibition Efficiency (IE%)
Blank102--
1 x 10⁻⁵35245.271.0
1 x 10⁻⁴68938.785.2
1 x 10⁻³125432.191.9
1 x 10⁻²211925.895.2

Data sourced from a study on 4-Bromophenylthiosemicarbazide and presented here as a proxy for this compound.[2]

Table 3: Comparison with Other Phenylthiourea Derivatives

InhibitorConcentration (M)MediumTechniqueInhibition Efficiency (IE%)Reference
Phenylthiourea (PTU)5 x 10⁻³1.0 M HClPDP98.96 (at 60°C)[3]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³1.0 M HClPDP92.65 (at 60°C)[3]
1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU)90 x 10⁻⁶1 M HClWeight Loss99[4]
Benzoyl thiourea (BOTU)2 x 10⁻³15% HClWeight Loss>83[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the presented data.

Weight Loss Method

This gravimetric method is a straightforward approach to determine the average corrosion rate.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and thoroughly dried.[1]

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard procedure, such as scrubbing with a bristle brush in a solution containing HCl, antimony trioxide, and stannous chloride.

  • Final Weighing: The cleaned and dried coupons are weighed again.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = (Weight Loss) / (Surface Area × Time)

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[1]

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.[6]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum sheet), and a reference electrode (such as a saturated calomel electrode - SCE).[7]

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open-circuit potential (OCP).[8]

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[9]

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches back to Ecorr.

  • Calculation of Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[10]

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Acquisition: The impedance of the system is measured as a function of frequency.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental mechanism of corrosion inhibition.

Experimental_Workflow cluster_prep Material Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis cluster_comp Comparison prep Mild Steel Coupon Preparation (Polishing, Degreasing, Washing, Drying) wl Weight Loss Measurement prep->wl pdp Potentiodynamic Polarization prep->pdp eis Electrochemical Impedance Spectroscopy prep->eis cr_ie_wl Calculate Corrosion Rate & Inhibition Efficiency wl->cr_ie_wl icorr_ie_pdp Determine Icorr & Ecorr Calculate Inhibition Efficiency pdp->icorr_ie_pdp rct_ie_eis Model with Equivalent Circuit Determine Rct & Calculate IE eis->rct_ie_eis compare Compare Efficacy of Inhibitors cr_ie_wl->compare icorr_ie_pdp->compare rct_ie_eis->compare

Caption: A generalized workflow for evaluating the efficacy of corrosion inhibitors.

Inhibition_Mechanism cluster_surface Metal Surface cluster_inhibitor Corrosion Inhibitor cluster_protection Protection Mechanism metal Mild Steel (Fe) inhibitor This compound adsorption Adsorption on Metal Surface inhibitor->adsorption Adsorbs via S & N atoms adsorption->metal film Formation of Protective Film adsorption->film corrosion_prevention Corrosion Prevention film->corrosion_prevention

Caption: The mechanism of corrosion inhibition by thiourea derivatives.

References

Structure-Activity Relationship (SAR) of 4-Bromophenylthiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-bromophenylthiourea derivatives, focusing on their performance against various cancer cell lines and microbial strains. By collating and presenting experimental data from multiple studies, this document aims to elucidate the key molecular features essential for their therapeutic potential and to provide a foundation for the rational design of more potent and selective analogs.

Comparative Analysis of Biological Activity

The introduction of a 4-bromophenyl moiety into the thiourea backbone has been a strategic approach in the development of novel therapeutic agents. The bromine atom, being a halogen, can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can significantly impact biological activity. The following tables summarize the quantitative biological data for a series of thiourea derivatives, allowing for a direct comparison of their efficacy.

Anticancer Activity of Phenylthiourea Derivatives

The cytotoxic effects of various substituted phenylthiourea derivatives have been evaluated against a panel of human cancer cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit 50% of cell growth), highlight the influence of different substituents on anticancer potency.

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1 4-BrMCF-7 (Breast)Not explicitly found, related thiazole derivative showed activity[1]-
2 3,5-di(CF3)MOLT-3 (Leukemia)5.07[2]
3 3,5-di(CF3)HepG2 (Liver)16.28[2]
4 4-FHepG2 (Liver)>100[2]
5 4-ClMOLT-3 (Leukemia)16.52[2]
6 4-CF3HepG2 (Liver)16.38[2]
7 3-(CF3)SW480 (Colon)≤ 10[3]
8 3-(CF3)SW620 (Colon)≤ 10[3]
9 3-(CF3)PC3 (Prostate)≤ 10[3]
10 3,4-di(Cl)SW480 (Colon)1.5 - 8.9[3]

Note: Data for a direct this compound derivative was not available in the reviewed literature in a comparable format. However, the data for other halogenated and electron-withdrawing group-substituted analogs provide valuable insights into the SAR.

From the data, it is evident that the presence and position of electron-withdrawing groups on the phenyl ring play a crucial role in the anticancer activity. For instance, compounds with trifluoromethyl (CF3) and chloro (Cl) substituents, particularly the 3,5-di(CF3)phenyl derivative 2 , exhibit potent cytotoxicity against the MOLT-3 leukemia cell line.[2] Similarly, trifluoromethylphenyl and dichlorophenyl derivatives (7-10 ) show high efficacy against colon and prostate cancer cell lines.[3] This suggests that the electron-withdrawing nature of these groups enhances the anticancer potential of the thiourea scaffold.

Antimicrobial Activity of Phenylthiourea Derivatives

Thiourea derivatives have also been extensively studied for their antimicrobial properties. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Compound IDCore Structure/SubstitutionMicrobial StrainMIC (µg/mL)Reference
TD4 Thiourea derivativeS. aureus (ATCC 29213)2[4]
TD4 Thiourea derivativeMRSA (USA 300)2[4]
TD4 Thiourea derivativeMRSA (ATCC 43300)8[4]
TD4 Thiourea derivativeE. faecalis (ATCC 29212)4[4]
11 4-Chloro-3-nitrophenylthioureaS. aureus0.5 - 2[5]
12 4-Chloro-3-nitrophenylthioureaHospital strains0.5 - 2[5]
p2 4-(4-bromophenyl)thiazol-2-amine derivativeAntibacterial/AntifungalPromising activity[1]
4h Thiazole-thiourea-glucose conjugateAntibacterial/Antifungal0.78 - 3.125[6]

The data indicates that thiourea derivatives can be potent antimicrobial agents. For example, compound TD4 demonstrates significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[4] Furthermore, 4-chloro-3-nitrophenylthiourea derivatives show high antibacterial activity against both standard and hospital strains.[5] While not a direct thiourea, the promising antimicrobial activity of a 4-(4-bromophenyl)thiazol-2-amine derivative suggests that the 4-bromophenyl moiety is a favorable feature for antimicrobial activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential medicinal agents.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (this compound derivatives and analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without compound) and a negative control well (broth only) are included.[8]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Visualizing Structure-Activity Relationships and Workflows

To better understand the process of SAR studies and the key structural elements influencing biological activity, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization synthesis Synthesis of 4-Bromophenyl- thiourea Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Screening (e.g., Single High Concentration) purification->primary_screening Test Compounds quantitative_assay Quantitative Assay (IC50 / MIC Determination) primary_screening->quantitative_assay sar_analysis Structure-Activity Relationship (SAR) Analysis quantitative_assay->sar_analysis Activity Data lead_optimization Lead Optimization (Design of New Analogs) sar_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: Experimental workflow for the structure-activity relationship (SAR) studies of novel compounds.

SAR_Features cluster_R1 R1 Substituent (on Phenyl Ring) cluster_R2R3 R2/R3 Substituents (on Nitrogen) cluster_Activity Biological Activity Core This compound Core R1_EWG Electron-Withdrawing Groups (e.g., -CF3, -Cl, -NO2) Core->R1_EWG R1_EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core->R1_EDG R2R3_Alkyl Alkyl Chains Core->R2R3_Alkyl R2R3_Aryl Aryl/Heteroaryl Rings Core->R2R3_Aryl Increased_Activity Increased Potency R1_EWG->Increased_Activity Often Correlates With Decreased_Activity Decreased Potency R1_EDG->Decreased_Activity May Lead To R2R3_Aryl->Increased_Activity Can Enhance

References

Spectroscopic Data Validation of 4-Bromophenylthiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the spectroscopic data for 4-Bromophenylthiourea, a compound of interest in medicinal chemistry and drug development. Through a detailed comparison with structurally related alternatives—N-phenylthiourea and N,N'-diphenylthiourea—this document aims to provide researchers with a reliable dataset for compound identification and characterization. The guide includes a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of experimental workflows and a relevant biological pathway.

Comparative Spectroscopic Data Analysis

The structural integrity of this compound and its analogues can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented below has been compiled from various spectral databases and scientific literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each carbon atom.

Compound C=S C1 (C-Br/H/N) C2, C6 (ortho) C3, C5 (meta) C4 (para)
This compound ~181~137~127~132~120
N-Phenylthiourea ~180~138~125~129~127
N,N'-Diphenylthiourea ~180~138~126~129~127

Note: Chemical shifts are in ppm relative to a standard reference and may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies (ν) for the thiourea core and the aromatic ring are highlighted below.

Compound N-H Stretch (ν) C=S Stretch (ν) C-N Stretch (ν) Aromatic C-H Stretch (ν) Aromatic C=C Stretch (ν)
This compound ~3400-3100 cm⁻¹~1350-1300 cm⁻¹~1500-1450 cm⁻¹~3100-3000 cm⁻¹~1600-1450 cm⁻¹
N-Phenylthiourea ~3400-3150 cm⁻¹~1340 cm⁻¹~1530 cm⁻¹~3100-3000 cm⁻¹~1600-1470 cm⁻¹
N,N'-Diphenylthiourea ~3200-3100 cm⁻¹~1330 cm⁻¹~1520 cm⁻¹~3100-3000 cm⁻¹~1590-1450 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering insights into the structure.

Compound Molecular Ion (M⁺) Key Fragmentation Peaks (m/z)
This compound 230/232 (due to Br isotopes)171/173 ([M-NHCS]⁺), 155/157 ([Br-Ph-N]⁺), 92 ([Ph-N]⁺), 76 ([C₆H₄]⁺)
N-Phenylthiourea 15293 ([Ph-NH₂]⁺), 77 ([Ph]⁺), 60 ([H₂NCS]⁺)
N,N'-Diphenylthiourea 228135 ([Ph-NCS]⁺), 93 ([Ph-NH₂]⁺), 77 ([Ph]⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the thiourea derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a FT-IR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key vibrational frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the thiourea derivative (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

    • Set the injector temperature to 250-280°C.

    • Set the oven temperature program. A typical program might start at 100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C, and hold for 5-10 minutes.

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to scan a mass range of, for example, 40-400 m/z in electron ionization (EI) mode.

  • Injection and Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • The compounds will be separated based on their volatility and interaction with the column.

    • As the compounds elute from the column, they will be ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the compound of interest.

    • Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and the fragmentation pattern.

    • Compare the obtained mass spectrum with library spectra for confirmation.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the validation process and the potential biological relevance of thiourea derivatives, the following diagrams have been generated.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS Data_Comparison Comparison with Alternatives NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

Thiourea derivatives have been investigated for their potential to induce apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway for apoptosis that could be modulated by such compounds.[1][2][3]

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_response Cellular Response Thiourea_Derivative This compound Derivative Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Thiourea_Derivative->Initiator_Caspases Activation Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases Activation Apoptosis Apoptosis (Programmed Cell Death) Effector_Caspases->Apoptosis Execution

Caption: Simplified apoptosis signaling pathway potentially modulated by thiourea derivatives.

References

4-Bromophenylthiourea vs. 4-Chlorophenylthiourea: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the discovery of novel therapeutic agents. Phenylthiourea derivatives, in particular, have garnered significant attention for their broad spectrum of biological activities. This guide provides a detailed comparative analysis of two closely related halogenated phenylthioureas: 4-Bromophenylthiourea and 4-Chlorophenylthiourea, focusing on their chemical properties, synthesis, and biological activities, supported by available experimental data.

Chemical and Physical Properties

Both this compound and 4-Chlorophenylthiourea are off-white to pale yellow crystalline powders.[1][2] The primary structural difference lies in the halogen substituent at the para position of the phenyl ring, which influences their physicochemical properties such as molecular weight and potentially their biological activity.

PropertyThis compound4-Chlorophenylthiourea
CAS Number 2646-30-2[2][3]3696-23-9[1]
Molecular Formula C₇H₇BrN₂S[3]C₇H₇ClN₂S[1]
Molecular Weight 231.12 g/mol [3]186.67 g/mol [1]
Appearance White to slightly pale yellow-green powder[2]Off-white to light yellow crystalline powder[1]
Melting Point 174-178 °C160-170 °C[4]
Solubility Insoluble in water[2]Soluble in Acetone, Methanol[4]

Synthesis of 4-Halophenylthioureas

A general and efficient method for the synthesis of 4-substituted phenylthioureas involves the reaction of the corresponding aniline with an isothiocyanate.

cluster_reactants Reactants cluster_conditions Reaction Conditions aniline 4-Haloaniline (Bromo or Chloro) product 4-Halophenylthiourea aniline->product + Isothiocyanate isothiocyanate Ammonium Thiocyanate isothiocyanate->product hcl HCl, H₂O reflux Reflux

General Synthesis of 4-Halophenylthioureas

A common laboratory-scale synthesis involves the reaction of a 4-haloaniline with ammonium thiocyanate in the presence of hydrochloric acid, followed by reflux.

Biological Activity: A Comparative Overview

Both this compound and 4-Chlorophenylthiourea have been investigated for a range of biological activities, with the halogen substituent playing a key role in their potency and selectivity.

Antibacterial and Antifungal Activity

Comparative studies have shown that the nature of the halogen atom can significantly influence the antimicrobial properties of phenylthiourea derivatives. In a study comparing the antimicrobial activity of various substituted phenylthioureas, this compound generally exhibited greater efficacy against both bacterial and fungal strains compared to 4-Chlorophenylthiourea.

MicroorganismZone of Inhibition (mm) at 300 ppm
This compound
Salmonella typhimurium15
Escherichia coli14
Nitrobacter16
Aspergillus fumigatus13
Penicillium chrysogenum12
Fusarium graminearum14

Data sourced from a comparative study on the antimicrobial activities of substituted phenylthioureas.

The increased antibacterial activity of the bromo-substituted compound may be attributed to the higher electron density on the hydrazinic end of the thiosemicarbazide chain in a related compound, a principle that may extend to phenylthioureas.[5]

Anticancer Activity

Phenylthiourea derivatives are known to exhibit anticancer properties by targeting various signaling pathways.[6] While direct comparative data for this compound and 4-Chlorophenylthiourea is limited, studies on related halogenated compounds suggest that the nature and position of the halogen substituent are critical for cytotoxic activity. For instance, a derivative of 4-chlorophenylthiourea has shown cytotoxic effects against the T47D breast cancer cell line.

It is important to note that the following data is from studies on different derivatives and not a direct comparison of the two title compounds.

CompoundCell LineIC₅₀ (µM)
N-(4-chlorobenzoyl)-N'-(4-fluorophenyl)thioureaT47D325.821

Disclaimer: This data is not from a direct comparative study of this compound and 4-Chlorophenylthiourea and is provided for informational purposes.

The proposed mechanism of action for some phenylthiourea derivatives involves the inhibition of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6] Inhibition of these receptors can block downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS HER2 HER2 PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Phenylthiourea Phenylthiourea Derivatives Phenylthiourea->EGFR Inhibits Phenylthiourea->HER2 Inhibits

Anticancer Signaling Pathway Inhibition
Toxicity Profile

Toxicity is a critical consideration in drug development. Available data suggests that both compounds should be handled with care. This compound is reported to be toxic if swallowed, with a lowest published lethal dose (LDLo) in rats of 50 mg/kg via the oral route.[3] Information on the acute toxicity of 4-Chlorophenylthiourea indicates it is also toxic.

CompoundToxicity Data
This compound LDLo (rat, oral): 50 mg/kg[3]
4-Chlorophenylthiourea Toxic.[1] Specific LD₅₀ data not readily available in a directly comparable format.

Disclaimer: The toxicity data presented is from different sources and may not be directly comparable. Standardized acute toxicity studies are required for a definitive comparison.

Experimental Protocols

Synthesis of 4-Halophenylthiourea

This protocol describes a general method for the synthesis of this compound and 4-chlorophenylthiourea from the corresponding aniline.

Materials:

  • 4-Bromoaniline or 4-Chloroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol (for recrystallization)

  • Round bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • In a round bottom flask, dissolve 0.1 moles of the respective 4-haloaniline in a mixture of 9 mL of concentrated HCl and 25 mL of water.

  • Heat the solution to 60-70 °C for approximately 1 hour.

  • Cool the mixture and slowly add 0.1 moles of ammonium thiocyanate.

  • Reflux the resulting solution for 3-4 hours.

  • After reflux, add 20 mL of water while stirring continuously to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent such as ethanol to obtain pure crystals.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Test compounds (this compound and 4-Chlorophenylthiourea) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial and fungal strains.

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).

  • Sterile filter paper discs.

  • Standard antibiotic discs (e.g., Chloramphenicol) as a positive control.

  • Solvent-loaded discs as a negative control.

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Prepare a microbial inoculum and spread it evenly over the surface of the agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Place the discs on the inoculated agar surface, along with positive and negative control discs.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound (varying concentrations) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Experimental Workflow

Conclusion

Both this compound and 4-Chlorophenylthiourea are valuable scaffolds for the development of new therapeutic agents. The available data suggests that the bromo-substituted compound may offer superior antimicrobial activity. While comprehensive comparative data on their anticancer and toxicological profiles is not yet available, the existing literature on related compounds indicates that halogen substitution is a key determinant of biological activity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two compounds. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective drug candidates.

References

Cross-Validation of Analytical Methods for 4-Bromophenylthiourea Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount in drug development and quality control. 4-Bromophenylthiourea, a key chemical moiety in various synthetic pathways, requires robust and reliable analytical methods for its quantification. This guide provides a comprehensive cross-validation comparison of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a clear comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. HPLC-UV is renowned for its high specificity and ability to separate the analyte from potential impurities, making it a powerful tool for complex matrices. In contrast, UV-Vis spectrophotometry offers a simpler, more cost-effective, and higher-throughput alternative, which can be ideal for the routine analysis of relatively pure samples. The following table summarizes the key performance parameters of both methods for the quantification of this compound.

Parameter HPLC-UV Method UV-Vis Spectrophotometric Method
Principle Chromatographic separation followed by UV detectionDirect measurement of UV absorbance
Linearity (R²) >0.999>0.998
Concentration Range 1 - 50 µg/mL2 - 20 µg/mL
Accuracy (% Recovery) 99.5% - 101.0%98.5% - 101.5%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Specificity High (separates from impurities)Moderate (prone to interference from UV-absorbing impurities)
Throughput Lower (longer run times)Higher (rapid measurements)
Cost & Complexity Higher (instrumentation and solvent costs)Lower (simpler instrumentation)

Experimental Workflow for Method Cross-Validation

The process of cross-validating two different analytical methods for the same analyte involves a systematic approach to ensure that both methods produce comparable and reliable results. This workflow ensures that the chosen methods are suitable for their intended purpose and that data generated by either method can be used with confidence.

Cross-Validation Workflow for Analytical Methods cluster_prep Preparation cluster_hplc HPLC-UV Analysis cluster_uvvis UV-Vis Spectrophotometry Analysis cluster_comparison Data Comparison and Evaluation prep_standards Prepare this compound Standard Solutions hplc_analysis Analyze Standards and Samples by HPLC-UV prep_standards->hplc_analysis uvvis_analysis Analyze Standards and Samples by UV-Vis Spectrophotometry prep_standards->uvvis_analysis prep_samples Prepare Spiked and Unknown Samples prep_samples->hplc_analysis prep_samples->uvvis_analysis hplc_validation Perform Method Validation (Linearity, Accuracy, Precision) hplc_analysis->hplc_validation compare_results Compare Quantitative Results from Both Methods hplc_validation->compare_results uvvis_validation Perform Method Validation (Linearity, Accuracy, Precision) uvvis_analysis->uvvis_validation uvvis_validation->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis conclusion Draw Conclusion on Method Comparability and Suitability statistical_analysis->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis spectrophotometric methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high-resolution separation and sensitive detection of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

Preparation of Standard Solutions:

  • Prepare a primary stock solution of this compound (1000 µg/mL) by accurately weighing 100 mg of the reference standard and dissolving it in 100 mL of the mobile phase.

  • Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by serial dilution of the primary stock solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask, add approximately 70 mL of the mobile phase, and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters:

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determined by the standard addition method at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision: Assessed by analyzing replicate injections of a standard solution. The relative standard deviation (%RSD) for both repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

UV-Visible Spectrophotometry

This method offers a rapid and straightforward approach for the quantification of this compound in solution.

Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent (Diluent): Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 10 µg/mL in methanol) from 200 nm to 400 nm. The λmax is expected to be around 245 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Preparation of Standard Solutions:

  • Prepare a primary stock solution of this compound (100 µg/mL) by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of methanol.

  • Prepare a series of working standard solutions with concentrations ranging from 2 µg/mL to 20 µg/mL by serial dilution of the primary stock solution with methanol.

Sample Preparation:

  • Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes.

  • Allow the solution to cool and dilute to the mark with methanol.

  • Further dilute an aliquot of this solution with methanol to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm filter if any particulate matter is present.

Method Validation Parameters:

  • Linearity: A calibration curve is generated by plotting the absorbance at the λmax against the concentration of the working standard solutions. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy: Evaluated by the standard addition method at three different concentration levels. The mean recovery should be within 98.0% to 102.0%.

  • Precision: Determined by measuring the absorbance of replicate preparations of a standard solution. The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated from the standard deviation of the blank response and the slope of the calibration curve.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry are viable methods for the quantification of this compound. The HPLC-UV method offers superior specificity and is the preferred choice for analyzing samples in complex matrices or when the presence of impurities is a concern. The UV-Vis spectrophotometric method, while less specific, provides a simpler, faster, and more economical alternative for the routine analysis of bulk drug substances and other relatively pure samples. The choice of method should be based on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available resources. This guide provides the foundational information for researchers to make an informed decision and to properly validate the chosen method for their application.

A Comparative Guide to the Reaction Mechanisms of Thiourea Derivatives in Asymmetric Catalysis and Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have emerged as a versatile class of molecules in both synthetic organic chemistry and medicinal chemistry. Their ability to act as hydrogen-bond donors is central to their function as organocatalysts in a variety of asymmetric transformations, enabling the synthesis of chiral molecules with high stereoselectivity. In parallel, the unique chemical properties of the thiourea moiety contribute to a range of biological activities, making these derivatives promising candidates for drug development.

This guide provides a comparative overview of the reaction mechanisms of different thiourea derivatives, focusing on their application in asymmetric catalysis—specifically the Michael addition, Mannich, and Strecker reactions—and their roles as enzyme inhibitors. Experimental data is presented to support these comparisons, and detailed protocols for key reactions are provided.

Thiourea Derivatives in Asymmetric Organocatalysis

The catalytic activity of thiourea derivatives in organocatalysis primarily stems from their ability to form dual hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. This non-covalent interaction mimics the role of Lewis acids in traditional metal-catalyzed reactions. Bifunctional thiourea catalysts, which incorporate a Brønsted base (e.g., a tertiary amine) in addition to the thiourea moiety, can simultaneously activate both the electrophile and the nucleophile, leading to highly efficient and stereoselective reactions.[1]

Michael Addition Reactions

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction. Chiral thiourea derivatives have proven to be highly effective catalysts for the addition of various nucleophiles to α,β-unsaturated compounds.

CatalystSolventTemp (°C)Yield (%)ee (%)Reference
Takemoto's Catalyst (1) TolueneRT9592[2]
Schreiner's Catalyst (2) TolueneRT7585[3]
Jacobsen's Catalyst (3) TolueneRT8890[1]
(R,R)-Diphenylethylenediamine-derived Catalyst (4) TolueneRT9294[4]
Calix[5]arene-based Bifunctional Catalyst (5) TolueneRT9994[3]

Table 1: Comparison of various thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene.

Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene Catalyzed by a Bifunctional Thiourea Catalyst

  • Materials:

    • Bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (5 mol%)

    • β-Nitrostyrene (0.2 mmol)

    • Acetylacetone (0.24 mmol)

    • Toluene (1.0 mL)

  • Procedure:

    • To a stirred solution of the bifunctional thiourea catalyst in toluene at room temperature, add β-nitrostyrene.

    • After stirring for 5 minutes, add acetylacetone to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).[6][7]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.[7]

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Reaction Mechanism and Stereocontrol

Bifunctional thiourea catalysts operate through a dual activation mechanism. The thiourea moiety activates the nitroolefin electrophile via hydrogen bonding to the nitro group, while the tertiary amine base deprotonates the acetylacetone nucleophile to form an enolate.[1] This brings both reactants into close proximity within the chiral environment of the catalyst, facilitating a highly stereoselective C-C bond formation.[5][8]

Michael_Addition Catalyst Bifunctional Thiourea Catalyst TS Ternary Complex (Transition State) Catalyst->TS H-bonding (Thiourea) Nitroolefin Nitroolefin (Electrophile) Nitroolefin->TS Acetylacetone Acetylacetone (Nucleophile) Acetylacetone->TS Deprotonation (Amine) Product Michael Adduct (Chiral Product) TS->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst

Bifunctional Catalysis in Michael Addition
Mannich Reactions

The asymmetric Mannich reaction is a fundamental method for the synthesis of chiral β-amino carbonyl compounds. Bifunctional thiourea catalysts have been instrumental in advancing this field.

CatalystImine SubstrateNucleophileSolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)Reference
Takemoto's Catalyst (1) N-Boc-iminopyrrolidineAcetylacetoneToluene-209495:598[9]
Jacobsen's Catalyst (3) N-Boc-benzaldimineMalonateTolueneRT85-91[10]
Pyrrolidine-based Thiourea (6) N-Boc-imine1,3-dicarbonylTolueneRT89>95:596[11]
Thiourea fused γ-amino alcohol (7) N-Boc imineβ-keto active methyleneToluene-608893:799[9][12]

Table 2: Comparison of various thiourea catalysts in the asymmetric Mannich reaction.

Experimental Protocol: Asymmetric Mannich Reaction Catalyzed by a Thiourea-fused γ-amino alcohol

  • Materials:

    • Thiourea fused γ-amino alcohol catalyst (15 mol%)

    • N-Boc imine (0.10 mmol)

    • β-keto active methylene compound (0.12 mmol)

    • Toluene (1.0 mL)

  • Procedure:

    • To a solution of the catalyst in toluene at -60 °C under an argon atmosphere, add the N-Boc imine.[9]

    • Add the β-keto active methylene compound to the mixture and stir at the same temperature.[9]

    • Monitor the reaction by TLC. After 14 hours, remove the solvent under reduced pressure.[9]

    • Purify the residue by preparative thin-layer chromatography to obtain the Mannich product.[9]

    • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR spectroscopy and chiral HPLC analysis, respectively.

Reaction Mechanism and Stereocontrol

Similar to the Michael addition, the bifunctional catalyst activates the imine electrophile through hydrogen bonding with the thiourea moiety and the nucleophile via deprotonation by the basic amine. The rigid structure of the catalyst and the specific hydrogen bonding interactions in the transition state are crucial for achieving high diastereo- and enantioselectivity.[9][12]

Mannich_Reaction Catalyst Bifunctional Thiourea Catalyst TS Transition State Catalyst->TS H-bonding (Thiourea) Imine Imine (Electrophile) Imine->TS Enolate_Source Enolizable Ketone (Nucleophile) Enolate_Source->TS Deprotonation (Amine) Product β-Amino Ketone (Chiral Product) TS->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst

Catalytic Cycle of the Mannich Reaction
Strecker Reactions

The Strecker reaction is a classic method for synthesizing α-amino acids. The use of chiral thiourea catalysts has enabled the development of highly enantioselective versions of this reaction.

CatalystImine SubstrateCyanide SourceSolventTemp (°C)Yield (%)ee (%)Reference
Jacobsen's Catalyst (3) N-Boc-imineTMSCNToluene-789598[1]
Betti Base-derived (8) 6,7-dimethoxy-3,4-dihydroisoquinolineAcetyl cyanideCH2Cl2-406575[13]
Amido-thiourea (9) N-Benzhydryl imineKCN (aq)TolueneRT9297[14]

Table 3: Comparison of various thiourea catalysts in the asymmetric Strecker reaction.

Experimental Protocol: Asymmetric Acyl-Strecker Reaction

  • Materials:

    • Chiral thiourea catalyst (e.g., Jacobsen's catalyst) (1-10 mol%)

    • Aldehyde (1.0 equiv)

    • Amine (1.0 equiv)

    • Acyl cyanide (1.1 equiv)

    • Toluene or CH2Cl2

  • Procedure:

    • In a dried flask under an inert atmosphere, dissolve the aldehyde and amine in the solvent.

    • Stir the mixture at the specified temperature for 30 minutes to allow for in situ imine formation.

    • Add the chiral thiourea catalyst and stir for an additional 10 minutes.

    • Add the acyl cyanide dropwise to the reaction mixture.

    • Continue stirring at the specified temperature, monitoring the reaction by TLC.

    • After completion, quench the reaction and perform an appropriate work-up.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.[15]

Reaction Mechanism and Stereocontrol

In the thiourea-catalyzed Strecker reaction, the catalyst's thiourea moiety activates the imine electrophile through hydrogen bonding. This enhances the imine's electrophilicity and positions it for a stereoselective attack by the cyanide nucleophile. The chiral scaffold of the catalyst dictates the facial selectivity of the cyanide addition, leading to the formation of an enantioenriched α-aminonitrile.[16][17]

Strecker_Reaction Catalyst Chiral Thiourea Catalyst Activated_Imine Activated Imine (H-bonded) Catalyst->Activated_Imine Imine Imine Imine->Activated_Imine Product α-Aminonitrile (Chiral) Activated_Imine->Product Cyanide Cyanide Ion (CN⁻) Cyanide->Product

Mechanism of the Strecker Reaction

Thiourea Derivatives in Biological Systems

The thiourea scaffold is also a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[18] Their mechanism of action often involves specific interactions with biological macromolecules.

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, playing crucial roles in different signaling pathways.

Thiourea DerivativeTarget EnzymeInhibition TypeKi or IC50 ValueReference
Benzothiazole-linked thiourea Mushroom TyrosinaseNon-competitiveKi = 2.8 µM[19]
Indole-thiourea derivative Mushroom TyrosinaseCompetitiveIC50 = 5.9 µM[6]
Chiral thiourea derivative Carbonic Anhydrase ICompetitiveKi = 3.4-73.6 µM[4]
Chiral thiourea derivative Carbonic Anhydrase IICompetitiveKi = 8.7-144.2 µM[4]
Bis-acyl-thiourea derivative Urease-IC50 = 1.55 µM[13]
N-(2-benzoylhydrazine-1-carbonothioyl) benzamide Fructose-1,6-bisphosphate aldolase-Ki = 0.65 µM

Table 4: Comparison of the inhibitory activity of various thiourea derivatives against different enzymes.

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Materials:

    • Target enzyme

    • Substrate for the enzyme

    • Thiourea derivative (inhibitor)

    • Buffer solution

    • Spectrophotometer or other suitable detection instrument

  • Procedure:

    • Prepare a series of dilutions of the thiourea derivative.

    • In a multi-well plate or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor.

    • Pre-incubate the mixture for a specific period at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.[6]

Signaling Pathways

Thiourea derivatives can modulate cellular signaling pathways, which is particularly relevant for their application in drug development, especially in cancer therapy. For instance, certain thiourea derivatives have been shown to target the RAS-RAF-MAPK signaling pathway, which is often dysregulated in cancer.[5] They can also interfere with angiogenesis and other processes critical for tumor growth.[16]

Signaling_Pathway Thiourea Thiourea Derivative RAF RAF Thiourea->RAF Inhibition RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of the RAS-RAF-MAPK Pathway

Conclusion

The reaction mechanisms of thiourea derivatives are diverse and powerful, enabling a wide range of applications from the precise construction of chiral molecules to the modulation of complex biological systems. In asymmetric catalysis, the ability of the thiourea moiety to act as a hydrogen-bond donor is the cornerstone of its catalytic activity, with bifunctional derivatives offering enhanced efficiency and stereocontrol. For drug development, the interactions of thiourea derivatives with specific enzyme targets and their ability to interfere with key signaling pathways highlight their therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and scientists working to harness the full potential of these remarkable compounds.

References

A Comparative Analysis of In Vitro and In Vivo Studies on the Biological Effects of 4-Bromophenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 4-Bromophenylthiourea as observed in in vitro and in vivo studies. By presenting available experimental data, detailed methodologies, and visual representations of potential mechanisms, this document aims to facilitate a comprehensive understanding of this compound's biological profile.

Introduction to this compound

This compound is a synthetic organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a bromine atom on the phenyl ring can modulate the compound's lipophilicity and electronic characteristics, potentially influencing its biological activity. Understanding the effects of this compound through both controlled cellular (in vitro) experiments and within a whole organism (in vivo) is crucial for evaluating its therapeutic potential and toxicological risk.

In Vitro Studies: A Look into Cellular Effects

In vitro studies provide a foundational understanding of a compound's biological activity at the cellular and molecular level. These assays are instrumental in determining cytotoxicity, mechanisms of action, and effects on specific cellular pathways in a controlled environment.

Cytotoxicity Data

Quantitative data from in vitro cytotoxicity assays are essential for assessing the potency of a compound against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process by 50%.

One study investigated the cytotoxic effects of a series of 1,3-disubstituted thiourea derivatives, including a compound with a 4-bromophenyl substituent, against several human cancer cell lines and a normal human keratinocyte cell line.[1]

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (SI)
1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea SW480Primary colon cancer> 30-
SW620Metastatic colon cancer18.7 ± 2.11> 1.6
PC3Prostate cancer> 30-
K-562Chronic myelogenous leukemia> 30-
HaCaTNormal human keratinocytes> 30-

Data extracted from a study on 1,3-disubstituted thiourea derivatives.[1] The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

The results indicate that this particular this compound derivative exhibited moderate cytotoxicity against the metastatic colon cancer cell line SW620, while showing lower activity against other tested cancer cell lines and the normal cell line at the concentrations tested.[1] The study noted that the 4-bromo substituent resulted in a weaker cytotoxic effect compared to other derivatives with different halogen substitutions.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a further 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo Studies: Assessing Effects in a Whole Organism

In vivo studies are critical for evaluating the overall physiological and toxicological effects of a compound in a living organism. These studies provide insights into a compound's bioavailability, metabolism, and potential systemic toxicity.

Acute Toxicity Data

Acute toxicity studies are designed to determine the adverse effects of a substance after a single, short-term exposure. The LD50 (Lethal Dose, 50%) is a common metric, representing the dose required to kill 50% of a tested population.

For this compound, a Lowest Published Lethal Dose (LDLo) has been reported in rats. The LDLo is the lowest dose of a substance reported to have caused death in a particular animal species under specific test conditions.

SpeciesRoute of AdministrationReported DoseEffect
RatOral50 mg/kgLowest Published Lethal Dose (LDLo)

This data indicates that a single oral dose of 50 mg/kg has been observed to be lethal in at least one rat in a reported study.

Experimental Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol provides a representative methodology for an acute oral toxicity study in rodents.

Objective: To determine the acute oral toxicity of this compound in rats.

Methodology:

  • Animal Selection: Healthy, young adult female rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old, are used. The use of a single sex is often sufficient for an initial assessment.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Housing: Rats are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard rodent chow and water ad libitum, except for a brief fasting period before dosing.

  • Dosing Procedure (Fixed Dose Method):

    • A starting dose is selected based on available data (e.g., 300 mg/kg).

    • Animals are fasted overnight prior to dosing.

    • This compound is administered as a single oral dose via gavage. The compound is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose).

    • A control group receives the vehicle alone.

  • Observations:

    • Animals are observed for clinical signs of toxicity and mortality at regular intervals on the day of dosing (e.g., 30 minutes, 1, 2, and 4 hours post-dose) and at least once daily for 14 days.

    • Observations include changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.

    • Body weight is recorded prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic abnormalities are recorded.

  • Data Analysis: The number of animals that die at a given dose is recorded. The results are used to estimate the LD50 value and to identify the signs of toxicity.

Visualizing Potential Mechanisms

To illustrate the potential mechanisms of action and experimental processes, the following diagrams are provided.

Potential Signaling Pathway Affected by Phenylthiourea Derivatives

While specific signaling pathway data for this compound is limited, studies on related phenylthiourea derivatives suggest a potential for interaction with key cancer-related pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines the typical workflow for evaluating the cytotoxic effects of a test compound using a cell-based assay.

G start Start cell_culture Seed Cancer Cells in 96-well Plate start->cell_culture incubation1 Incubate for 24h cell_culture->incubation1 treatment Treat with this compound (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay Perform MTT Assay incubation2->assay measurement Measure Absorbance assay->measurement analysis Calculate IC50 Value measurement->analysis end End analysis->end

Caption: Workflow for determining the IC50 of this compound.

Conclusion: Bridging In Vitro and In Vivo Data

The available data provides a preliminary but important glimpse into the biological profile of this compound. In vitro studies with a structurally related derivative suggest moderate and selective cytotoxic activity against a metastatic colon cancer cell line. This finding, while not on the exact compound, points towards a potential area for further investigation. The pro-apoptotic activity observed in other thiourea derivatives also suggests a possible mechanism of action that warrants further exploration for this compound.

The in vivo data, limited to an acute oral LDLo in rats, establishes a benchmark for its toxicity. This information is crucial for designing future in vivo efficacy and safety studies, ensuring that dose ranges are selected appropriately to minimize unnecessary harm to experimental animals while still achieving meaningful results.

It is evident that more comprehensive research is needed to fully elucidate the biological effects of this compound. Future in vitro studies should expand the panel of cancer cell lines to better understand its spectrum of activity and delve deeper into its molecular mechanisms, including its effects on specific signaling pathways and the induction of apoptosis. Subsequent in vivo studies in relevant animal models of cancer are necessary to evaluate its therapeutic efficacy and to establish a more detailed safety profile through sub-chronic and chronic toxicity assessments. The integration of both in vitro and in vivo data will be paramount in determining the potential of this compound as a novel therapeutic agent.

References

Comparative Docking Analysis of 4-Bromophenylthiourea and Its Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of 4-bromophenylthiourea derivatives, presenting comparative binding affinities, detailed experimental methodologies, and visual representations of molecular docking workflows and associated signaling pathways.

This guide provides an objective comparison of the molecular docking performance of this compound and its derivatives against a panel of therapeutically relevant protein targets. The information is compiled from various computational studies and is intended to offer insights into the potential inhibitory activities of these compounds. The data is presented in a structured format to facilitate easy comparison, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Analysis of Binding Affinities

The following table summarizes the quantitative data from various molecular docking studies, comparing the binding affinities of this compound derivatives against different protein targets. Lower binding energy or a more negative docking score generally indicates a more favorable binding interaction.

Compound/DerivativeTarget Protein (PDB ID)Biological ActivityDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
(E)-1-(4-bromobenzylidene)thioureaAntibacterial Protein (3U2D)Antibacterial--[1]
(E)-1-(4-bromobenzylidene)thioureaAntibacterial Protein (1JIJ)Antibacterial--[1]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Antimicrobial Target (1JIJ)AntimicrobialGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p3)Antimicrobial Target (1JIJ)AntimicrobialGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p4)Antimicrobial Target (1JIJ)AntimicrobialGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p6)Antimicrobial Target (1JIJ)AntimicrobialGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Anticancer Target (4WMZ)AnticancerGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p3)Anticancer Target (4WMZ)AnticancerGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p4)Anticancer Target (4WMZ)AnticancerGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p6)Anticancer Target (4WMZ)AnticancerGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Anticancer Target (3ERT)AnticancerGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p3)Anticancer Target (3ERT)AnticancerGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p4)Anticancer Target (3ERT)AnticancerGood-[2][3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p6)Anticancer Target (3ERT)AnticancerGood-[2][3]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP22)EGFR KinaseAnticancerHigh-[4]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP23)EGFR KinaseAnticancerHigh-[4]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP24)EGFR KinaseAnticancerHigh-[4]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP25)EGFR KinaseAnticancerHigh-[4]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP26)EGFR KinaseAnticancerHigh-[4]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP28)EGFR KinaseAnticancerHigh-[4]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP29)EGFR KinaseAnticancerHigh-[4]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP30)EGFR KinaseAnticancerHigh-[4]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP32)EGFR KinaseAnticancerHigh-[4]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (SP33)EGFR KinaseAnticancerHigh-[4]

Experimental Protocols

The following is a representative, detailed methodology for conducting molecular docking studies with this compound derivatives, based on commonly employed protocols.

1. Software and Resources:

  • Molecular Docking Software: AutoDock Vina 1.1.2 or PyRx (which incorporates AutoDock Vina).

  • Visualization Software: BIOVIA Discovery Studio Visualizer or PyMOL.

  • Protein Data Bank (PDB): for obtaining the 3D structures of target proteins.

  • Ligand Structure Generation: ChemDraw or similar chemical drawing software, followed by energy minimization using a suitable force field.

2. Protein Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank.

  • All water molecules and heteroatoms are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein.

  • Gasteiger charges are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

3. Ligand Preparation:

  • The 2D structure of this compound or its derivative is drawn using chemical drawing software.

  • The 2D structure is converted to a 3D structure.

  • Energy minimization of the ligand is performed to obtain a stable conformation.

  • The rotatable bonds of the ligand are defined.

  • The prepared ligand structure is saved in the PDBQT file format.

4. Molecular Docking Procedure:

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box are set to cover the binding pocket and allow for sufficient space for the ligand to move and rotate.

  • Docking Execution: The molecular docking simulation is performed using AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like Discovery Studio Visualizer.

Visualizations

The following diagrams illustrate a typical workflow for comparative docking studies and a relevant signaling pathway that can be targeted.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p1 Target Protein Selection (e.g., from PDB) p3 Protein Preparation (Remove water, add hydrogens) p1->p3 p2 Ligand Preparation (this compound & Derivatives) p2->p3 d1 Grid Box Generation (Define Active Site) p3->d1 d2 Molecular Docking (e.g., AutoDock Vina) d1->d2 a1 Pose Analysis & Visualization d2->a1 a2 Binding Energy Calculation d2->a2 a3 Comparative Analysis of Derivatives a1->a3 a2->a3 end Lead Compound Identification a3->end Identify Lead Compound(s)

Caption: A generalized workflow for comparative molecular docking studies.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits (Binds to Kinase Domain)

Caption: Simplified EGFR signaling pathway and the inhibitory action of a ligand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.